molecular formula C10H16KN5O13P3 B15571057 ATP dipotassium CAS No. 29622-22-8

ATP dipotassium

カタログ番号: B15571057
CAS番号: 29622-22-8
分子量: 546.28 g/mol
InChIキー: BNSIMCLMIIRFPB-MCDZGGTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATP dipotassium is a useful research compound. Its molecular formula is C10H16KN5O13P3 and its molecular weight is 546.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

29622-22-8

分子式

C10H16KN5O13P3

分子量

546.28 g/mol

InChI

InChI=1S/C10H16N5O13P3.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1

InChIキー

BNSIMCLMIIRFPB-MCDZGGTQSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to ATP Dipotassium Salt for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency for a vast array of biological processes. The dipotassium (B57713) salt of ATP is a stable, water-soluble form of this essential nucleotide, making it a crucial reagent in a multitude of research, diagnostic, and drug development applications. This guide provides a comprehensive technical overview of ATP dipotassium salt, including its chemical and physical properties, stability, and its role in cellular signaling. Furthermore, it details experimental protocols for its quantification and use in cell-based assays, and explores its applications in the realm of drug discovery and development.

Physicochemical Properties and Specifications

This compound salt is commercially available as a crystalline powder. Its fundamental properties and typical quality control specifications are summarized below for easy reference and comparison.

PropertyValue
Chemical Name Adenosine 5'-(tetrahydrogen triphosphate), dipotassium salt
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃
Molecular Weight 583.36 g/mol (anhydrous basis)[1]
CAS Number 42373-41-1[1]
Appearance White crystalline powder
Solubility Soluble in water (up to 50 mg/mL)[1][2]
Storage Temperature -20°C[1][2]
Quality Control SpecificationTypical Value
Purity (HPLC) ≥92%[1][2] or ≥99% depending on the grade
Water Content (K. Fischer) ≤10%
ADP/AMP Content (enzymatic) ≤0.5%[3]
Heavy Metals (as Pb) ≤30 ppm[3]
Iron (Fe) ≤15 ppm[3]

Stability and Storage

The stability of this compound salt is critical for its effective use in experimental settings. Both the solid form and its aqueous solutions are susceptible to degradation under certain conditions.

Solid State Stability

In its solid, crystalline form, this compound salt is relatively stable when stored under appropriate conditions. It is recommended to store the powder at -20°C in a desiccated environment. Under these conditions, the decomposition rate is less than 0.5% per year.[4]

Solution Stability

Aqueous solutions of ATP are less stable and their degradation is influenced by temperature and pH. For maximum stability, frozen solutions should be maintained at a pH between 3.5 and 6.8.[1]

ConditionStability
Frozen (-15°C to -20°C) Stable for months
Refrigerated (0°C to 4°C) Stable for approximately one week
Room Temperature Prone to hydrolysis; should be used fresh
Acidic Conditions (e.g., 0.1 N HCl, 100°C) Rapid hydrolysis (half-life of minutes)
Alkaline Conditions Rapid decomposition to AMP and pyrophosphate

A study on the hydrolysis of ATP at elevated temperatures found that at 120°C, the half-life of ATP is only a few minutes, with rate constants of 4.34 × 10⁻³ s⁻¹ at pH 3 and 2.91 × 10⁻³ s⁻¹ at pH 7.[5][6]

Biological Role and Signaling Pathways

ATP is not only an intracellular energy source but also a crucial extracellular signaling molecule that mediates its effects through purinergic receptors, broadly classified into P2X and P2Y receptors. This compound salt is a potent agonist for P2 receptors and is widely used to study these signaling pathways.

P2Y Receptor Signaling

P2Y receptors are G-protein coupled receptors (GPCRs) that are activated by extracellular nucleotides like ATP and ADP.[7] The activation of these receptors initiates a cascade of intracellular events that regulate a wide range of physiological processes.

The P2Y1 receptor is primarily coupled to Gq/11 proteins.[8] Upon activation by ATP or ADP, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][9]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP/ADP P2Y1 P2Y1 Receptor ATP->P2Y1 Gq11 Gq/11 P2Y1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_ER->Cellular_Response PKC->Cellular_Response P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP_cAMP ATP AC->ATP_cAMP cAMP cAMP ATP_cAMP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Activation Inhibition of Platelet Activation PKA->Platelet_Activation maintains HPLC_Workflow Prep_Mobile_Phase Prepare Mobile Phase (50 mM Potassium Phosphate, pH 6.8) HPLC_System HPLC System (C18 Column, UV Detector) Prep_Mobile_Phase->HPLC_System Prep_Standards Prepare ATP Standard Solutions Prep_Standards->HPLC_System Prep_Sample Prepare this compound Salt Sample Prep_Sample->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Standard Curve, Purity Calculation) Data_Acquisition->Data_Analysis Report Report Results Data_Analysis->Report ATP_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Cell_Culture Culture Cells (with or without treatment) Cell_Seeding->Cell_Culture Cell_Lysis Add ATP Releasing Agent (Cell Lysis) Cell_Culture->Cell_Lysis Add_Reagent Add Luciferase/Luciferin Reagent Cell_Lysis->Add_Reagent Measure_Luminescence Measure Luminescence (Luminometer) Add_Reagent->Measure_Luminescence Data_Analysis Data Analysis (Background Subtraction, Standard Curve) Measure_Luminescence->Data_Analysis Report Report Results (Cell Viability/Cytotoxicity) Data_Analysis->Report

References

An In-depth Technical Guide to the Chemical Properties of ATP Dipotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a pivotal molecule in cellular energy transfer and signaling. The information presented herein is intended to support research, development, and quality control activities involving this essential biochemical.

Physicochemical Properties

ATP dipotassium salt is a white to off-white crystalline powder. It is the dipotassium salt of a multifunctional nucleotide composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group.

Table 1: General Physicochemical Properties of this compound Salt
PropertyValueReference
Chemical Formula C₁₀H₁₄K₂N₅O₁₃P₃[1]
Molecular Weight 583.36 g/mol (anhydrous basis)[1]
CAS Number 42373-41-1[1]
Appearance White to off-white crystalline powder
pKa Values ~4.0 (amino group), ~6.5 (secondary phosphate)[2]
Solubility

This compound salt exhibits high solubility in aqueous solutions, a critical feature for its biological functions and for its use in various experimental settings. Its solubility in organic solvents is generally limited.

Table 2: Solubility of this compound Salt
SolventSolubilityTemperature (°C)Reference
Water50 mg/mLNot Specified[3]
Water110 mg/mL25[4]
Ethanol<1 mg/mL25[4]
DMSO<1 mg/mL25[4]
DMFSparingly solubleNot Specified[4]
PBS (pH 7.2)~10 mg/mLNot Specified[4]
Stability

The stability of this compound salt is highly dependent on pH and temperature. The triphosphate chain is susceptible to hydrolysis, leading to the formation of Adenosine 5'-diphosphate (ADP) and inorganic phosphate (B84403), and subsequently to Adenosine 5'-monophosphate (AMP).

  • pH Stability : ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[5] At more extreme acidic or alkaline pH levels, it undergoes rapid hydrolysis.[5]

  • Thermal Stability : As a solid, this compound salt is relatively stable when stored at -20°C.[3] In aqueous solutions, its stability decreases with increasing temperature. For instance, at 120°C, the half-life of ATP is only a few minutes.[6]

  • Hygroscopicity : this compound salt is hygroscopic and should be stored in a dry environment to prevent moisture absorption, which can lead to degradation.

Table 3: Hydrolysis Rate Constants of ATP at Various Temperatures and pH
Temperature (°C)pHRate Constant (s⁻¹)Half-lifeReference
12034.34 x 10⁻³~2.7 minutes[6]
12072.91 x 10⁻³~4.0 minutes[6]
1007Not explicitly stated, but lower than at 120°C[6]
807Not explicitly stated, but lower than at 100°C[6]

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of this compound salt.

UV-Visible Spectroscopy

ATP exhibits a characteristic maximum absorbance in the ultraviolet region due to the adenine ring.

Table 4: UV-Visible Absorption Data for ATP
Wavelength (λmax)Molar Extinction Coefficient (ε)Solvent/ConditionsReference
259 nm15,400 M⁻¹cm⁻¹100 mM phosphate buffer, pH 7.0[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the ATP molecule. Chemical shifts are sensitive to the local chemical environment, including pH and the presence of metal ions.

Table 5: Representative NMR Chemical Shifts (δ) for ATP
NucleusAtomChemical Shift (ppm)ConditionsReference
¹H H2 (Adenine)~8.12D₂O, pH 7.4[7]
H8 (Adenine)~8.49D₂O, pH 7.4[7]
H1' (Ribose)~6.10D₂O, pH 7.4[7]
¹³C C2 (Adenine)~155.4D₂O, pH 7.4[7]
C4 (Adenine)~121.1D₂O, pH 7.4[7]
C5 (Adenine)~158.0D₂O, pH 7.4[7]
C6 (Adenine)~151.5D₂O, pH 7.4[7]
C8 (Adenine)~142.5D₂O, pH 7.4[7]
C1' (Ribose)~89.5D₂O, pH 7.4[7]
³¹P α-phosphate~ -11.09>10 mM Na⁺, pH 7.2[8]
β-phosphate~ -21.75>10 mM Na⁺, pH 7.2[8]
γ-phosphate~ -6.30>10 mM Na⁺, pH 7.2[8]

Note: NMR chemical shifts can vary depending on the specific experimental conditions (e.g., solvent, concentration, temperature, and presence of divalent cations like Mg²⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in ATP.

Table 6: Key FTIR Absorption Bands for ATP
Wavenumber (cm⁻¹)Assignment
~3400 - 3200O-H and N-H stretching vibrations
~1650C=O stretching and N-H bending vibrations
~1240P=O asymmetric stretching vibration
~1100 - 900P-O-P and C-O stretching vibrations

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method for determining the thermodynamic solubility of this compound salt in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound salt powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound salt of known concentrations in the same buffer.

    • Dilute the filtered supernatant with the buffer to a concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample by a suitable analytical method, such as UV-Vis spectroscopy (measuring absorbance at 259 nm) or High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of ATP in the diluted sample from the calibration curve.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Assessment of Chemical Stability by HPLC

This protocol describes a method to evaluate the stability of this compound salt in aqueous solution under specific pH and temperature conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound salt of a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation:

    • Aliquot the ATP solution into several sealed vials for each condition to be tested.

    • Incubate the vials at a constant temperature (e.g., 4°C, 25°C, or 40°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.

    • Immediately analyze the sample by a stability-indicating HPLC method. The method should be able to separate ATP from its degradation products (ADP and AMP).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 6.5) and an organic modifier (e.g., methanol).

      • Detection: UV at 259 nm.

  • Data Analysis:

    • Determine the peak area of ATP at each time point.

    • Calculate the percentage of ATP remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining ATP versus time to determine the degradation kinetics. The degradation rate constant (k) can be calculated from the slope of the line if the degradation follows first-order kinetics (ln[ATP] vs. time).

Protocol 3: Hygroscopicity Testing

This protocol outlines a method to assess the hygroscopicity of this compound salt powder.[9][][11][12][13]

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound salt powder (e.g., 10-20 mg) into a pre-weighed, shallow container.

  • Drying (Optional, for determining initial moisture content):

    • Dry the sample to a constant weight under vacuum at a mild temperature to remove any initial moisture. Record the dry weight.

  • Controlled Humidity Exposure:

    • Place the container with the sample in a desiccator or a controlled humidity chamber containing a saturated salt solution to maintain a specific relative humidity (RH) (e.g., a saturated solution of sodium chloride for ~75% RH at 25°C).

  • Equilibration and Weighing:

    • Store the sample at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 or 48 hours).

    • After the specified time, remove the container and immediately weigh it.

  • Calculation:

    • Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorbed = [(Final Weight - Initial Weight) / Initial Weight] x 100

Signaling Pathways and Experimental Workflows

ATP is a key signaling molecule in the purinergic signaling system, acting through P2 receptors, which are broadly classified into P2X and P2Y receptors.

Purinergic Signaling Overview

// Nodes ATP_ext [label="Extracellular ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; Adenosine [label="Adenosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; P2X_Receptor [label="P2X Receptors\n(Ion Channels)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2Y_Receptor [label="P2Y Receptors\n(GPCRs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1_Receptor [label="P1 Receptors\n(Adenosine Receptors)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD39 [label="CD39\n(Ectonucleotidase)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; CD73 [label="CD73\n(Ecto-5'-nucleotidase)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Flux [label="Ion Flux\n(Na⁺, Ca²⁺ influx)", fillcolor="#FFFFFF", fontcolor="#202124"]; GPCR_Signaling [label="G-Protein Signaling\n(PLC, AC activation/inhibition)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Response [label="Cellular Response", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ATP_ext -> P2X_Receptor [label=" Binds"]; ATP_ext -> P2Y_Receptor [label=" Binds"]; ATP_ext -> CD39 [label=" Hydrolyzes"]; CD39 -> ADP [label=" Produces"]; ADP -> P2Y_Receptor [label=" Binds"]; ADP -> CD73 [label=" Hydrolyzes"]; CD73 -> Adenosine [label=" Produces"]; Adenosine -> P1_Receptor [label=" Binds"]; P2X_Receptor -> Ion_Flux [style=dashed]; P2Y_Receptor -> GPCR_Signaling [style=dashed]; Ion_Flux -> Cellular_Response; GPCR_Signaling -> Cellular_Response; P1_Receptor -> GPCR_Signaling [style=dashed];

} dot Caption: Overview of extracellular ATP metabolism and signaling.

P2Y Receptor Signaling Cascade

P2Y receptors are G-protein coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, trigger various downstream signaling cascades.

// Nodes ATP_ADP [label="ATP / ADP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2Y_Receptor [label="P2Y Receptor (e.g., P2Y₁, P2Y₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq_11 [label="Gαq/11", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., MAPK, gene expression)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ATP_ADP -> P2Y_Receptor [label=" Activates"]; P2Y_Receptor -> Gq_11 [label=" Activates"]; Gq_11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to receptor on"]; ER -> Ca_release [label=" Induces"]; DAG -> PKC [label=" Activates"]; Ca_release -> PKC [label=" Co-activates"]; PKC -> Downstream; Ca_release -> Downstream; } dot Caption: Simplified P2Y (Gq-coupled) receptor signaling pathway.

P2X Receptor Experimental Workflow

Investigating the function of P2X receptors, which are ligand-gated ion channels, often involves electrophysiological techniques.

// Nodes Cell_Culture [label="1. Cell Culture\n(Expressing P2X Receptors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Patch_Clamp [label="2. Patch-Clamp Setup\n(Whole-cell configuration)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Application [label="3. ATP Application\n(Controlled concentration and duration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_Current [label="4. Record Ionic Current", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Data Analysis\n(Amplitude, kinetics, dose-response)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Characterization of\nP2X Receptor Function", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Patch_Clamp; Patch_Clamp -> ATP_Application; ATP_Application -> Record_Current; Record_Current -> Data_Analysis; Data_Analysis -> Conclusion; } dot Caption: Experimental workflow for P2X receptor characterization.

References

An In-depth Technical Guide to ATP Dipotassium Salt: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency for a vast array of biological processes. The dipotassium (B57713) salt of ATP is a common and stable form utilized in various research applications, from enzymatic assays to the investigation of purinergic signaling pathways. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key experimental protocols involving ATP dipotassium salt, tailored for professionals in the fields of life sciences and drug development.

Physicochemical Properties

The dipotassium salt of Adenosine 5'-triphosphate is a white crystalline powder. Its stability and solubility in aqueous solutions make it a preferred choice for many experimental setups.[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for this compound salt and the closely related ATP disodium (B8443419) salt.

Table 1: General Properties of ATP Salts

PropertyThis compound SaltATP Disodium Salt
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃C₁₀H₁₄N₅Na₂O₁₃P₃
Molecular Weight 583.36 g/mol (anhydrous)551.14 g/mol
CAS Number 42373-41-1987-65-5
Appearance White crystalline powderWhite powder
Solubility in Water 50 mg/mL100 mg/mL[2]
Storage Temperature -20°C-20°C

Table 2: Spectroscopic and Stability Data of ATP

ParameterValueConditions
UV Absorbance (λmax) 259 nmIn 100 mM phosphate (B84403) buffer, pH 7.0[1][3]
Molar Extinction Coefficient (ε) 15.4 x 10³ L·mol⁻¹·cm⁻¹At 259 nm, pH 7.0[1][3]
Aqueous Solution Stability Stable for months when frozen at -15°C; approx. one week at 0°C.[1]
pH for Optimal Stability 6.8 - 7.4In the absence of catalysts

Table 3: Metal Ion Binding Constants for ATP

Metal IonBinding Constant (per mole)
Mg²⁺ 9,554[1][3]
Ca²⁺ 3,722[1][3]
K⁺ 8[1][3]
Na⁺ 13[1][3]
Sr²⁺ 1,381[1][3]
Li⁺ 25[1][3]

Role in Signaling: The P2X7 Receptor Pathway

Extracellular ATP is a crucial signaling molecule that activates purinergic receptors, including the P2X7 receptor (P2X7R). Activation of P2X7R by high concentrations of ATP triggers a cascade of intracellular events with significant physiological and pathological implications.

P2X7 Receptor Signaling Pathway

The following diagram illustrates the key events following the activation of the P2X7 receptor by extracellular ATP.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Ion Flux (Na⁺, Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Flux Opens Ion Channel Downstream_Signaling Downstream Signaling Cascades (MAPK, NF-κB, etc.) Ion_Flux->Downstream_Signaling Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-18) Downstream_Signaling->Cytokine_Release Inflammasome->Cytokine_Release

P2X7 Receptor activation by extracellular ATP.

Experimental Protocols

This compound salt is a critical reagent in numerous biochemical and cell-based assays. Below are detailed methodologies for three common experimental applications.

ATP Bioluminescence Assay for ATP Quantification

This assay is a highly sensitive method for quantifying ATP, often used to assess cell viability and cytotoxicity. The principle relies on the luciferase-catalyzed reaction of ATP with D-luciferin to produce light.

Experimental Workflow:

ATP_Bioluminescence_Workflow start Start: Prepare ATP Standards and Cell Samples lyse Lyse cells to release intracellular ATP (e.g., with a detergent-based reagent) start->lyse transfer Transfer lysate to a white-walled, opaque 96-well plate lyse->transfer add_reagent Add Luciferase/Luciferin reagent to each well transfer->add_reagent incubate Incubate briefly at room temperature add_reagent->incubate measure Measure luminescence using a luminometer incubate->measure end End: Quantify ATP concentration based on the standard curve measure->end

Workflow for an ATP bioluminescence assay.

Detailed Methodology:

  • Preparation of ATP Standards: Prepare a serial dilution of a known concentration of this compound salt in the same buffer as the experimental samples. This will be used to generate a standard curve.

  • Sample Preparation:

    • For suspension cells, directly transfer a known number of cells into a well of a 96-well plate.

    • For adherent cells, aspirate the culture medium and add lysis reagent directly to the well.

  • Cell Lysis: Add 100 µL of a suitable cell lysis reagent to each well containing cells. Incubate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis and release of ATP.[4]

  • Reagent Addition: Add 100 µL of a commercially available ATP detection cocktail (containing luciferase and D-luciferin) to each well.[5]

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the standard curve and determine the ATP concentration in the experimental samples.[4]

In Vitro Kinase Assay

Kinase assays are fundamental in drug discovery and for studying signal transduction. ATP is the phosphate donor in these reactions.

Experimental Workflow:

Kinase_Assay_Workflow start Start: Prepare kinase, substrate, and ATP solutions setup Set up the kinase reaction in a microplate: - Kinase - Substrate - Kinase buffer (with MgCl₂) start->setup initiate Initiate the reaction by adding ATP (and potential inhibitors) setup->initiate incubate Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period initiate->incubate stop Stop the reaction (e.g., by adding a stop reagent or heating) incubate->stop detect Detect the phosphorylated product (e.g., using radiolabeled ATP, antibodies, or a luminescence-based ADP detection kit) stop->detect end End: Analyze the data to determine kinase activity detect->end

Workflow for a typical in vitro kinase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare stock solutions of the kinase, substrate, and this compound salt. The final ATP concentration should ideally be at or below the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[6]

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase buffer. If testing inhibitors, add them at this stage.

  • Initiation: Start the reaction by adding the ATP solution.[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (often 30°C) for a predetermined time within the linear range of the reaction.[7]

  • Termination: Stop the reaction by adding a stop reagent (e.g., EDTA to chelate Mg²⁺) or by heat inactivation.[8]

  • Detection: The method of detection depends on the assay format. Common methods include:

    • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radiolabel into the substrate via autoradiography.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based ADP detection: Using a commercial kit that measures the amount of ADP produced, which is proportional to kinase activity.[9]

NLRP3 Inflammasome Activation Assay

Extracellular ATP is a well-established activator of the NLRP3 inflammasome, a key component of the innate immune system. This assay is crucial for studying inflammation and related diseases.

Experimental Workflow:

Inflammasome_Activation_Workflow start Start: Culture macrophages (e.g., BMDMs or RAW 264.7) prime Signal 1 (Priming): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4-6 hours) start->prime activate Signal 2 (Activation): Treat cells with ATP (e.g., 5 mM for 30-45 minutes) prime->activate collect Collect cell culture supernatants and cell lysates activate->collect measure Measure readouts of inflammasome activation: - IL-1β/IL-18 in supernatant (ELISA) - Caspase-1 cleavage in lysate/supernatant (Western Blot) - ASC speck formation (Microscopy) collect->measure end End: Analyze results to assess NLRP3 inflammasome activation measure->end

Workflow for an NLRP3 inflammasome activation assay.

Detailed Methodology:

  • Cell Culture: Plate macrophages, such as bone marrow-derived macrophages (BMDMs) or a suitable cell line like RAW 264.7, in a multi-well plate.[10]

  • Priming (Signal 1): Treat the cells with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), at a concentration of 1 µg/mL for 4-6 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[10]

  • Activation (Signal 2): After the priming step, stimulate the cells with a high concentration of this compound salt (e.g., 5 mM) for 30-45 minutes.[10]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant, centrifuge to remove any detached cells, and store at -80°C for cytokine analysis.[10]

    • Cell Lysate: Wash the adherent cells with cold PBS and lyse them using an appropriate lysis buffer. Store the lysate at -80°C for Western blot analysis.[10]

  • Analysis:

    • Cytokine Measurement: Quantify the concentration of mature IL-1β and/or IL-18 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Western Blotting: Analyze the cell lysates and/or concentrated supernatants for the cleaved (active) form of caspase-1.

    • ASC Speck Visualization: For more detailed analysis, ASC oligomerization into a "speck" can be visualized by immunofluorescence microscopy.

Conclusion

This compound salt is an indispensable tool in modern biological research and drug development. Its well-characterized physicochemical properties and stability make it a reliable reagent for a multitude of applications. A thorough understanding of its role in cellular processes, such as purinergic signaling, and the application of robust experimental protocols are essential for generating high-quality, reproducible data. This guide provides a foundational resource for researchers and scientists working with this fundamental biomolecule.

References

ATP Dipotassium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a pivotal molecule in cellular energy metabolism and signaling. Tailored for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, key signaling pathways, and detailed experimental protocols for its application in scientific research.

Core Physicochemical Properties

ATP dipotassium salt is a stable, water-soluble form of ATP, making it a preferred reagent for a multitude of in vitro and in vivo experimental settings. Its fundamental properties are summarized below for easy reference.

PropertyValueCitation(s)
Molecular Weight 583.36 g/mol (anhydrous basis)[1][2]
Chemical Formula C₁₀H₁₄K₂N₅O₁₃P₃[2]
CAS Number 42373-41-1[2]
Appearance White powder[2]
Solubility 50 mg/mL in water[2]
Storage Temperature -20°C[2]
Purity (Typical) ≥92% (HPLC)[2]

Extracellular ATP Signaling via the P2X7 Receptor

Extracellular ATP (eATP) acts as a crucial signaling molecule, or "danger signal," upon its release from cells due to stress or injury. It mediates a wide range of physiological and pathological responses primarily through its interaction with purinergic receptors, such as the P2X7 receptor (P2X7R). The activation of P2X7R, a ligand-gated ion channel, initiates a cascade of intracellular events with significant implications for inflammation, immune response, and cell fate.

ATP_P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx induces K_efflux K⁺ Efflux P2X7R->K_efflux induces MAPK_pathway MAPK Pathway (ERK, p38) Ca_influx->MAPK_pathway activates NFkB_activation NF-κB Activation Ca_influx->NFkB_activation activates NLRP3_inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_inflammasome triggers Pro_IL1b Pro-IL-1β NLRP3_inflammasome->Pro_IL1b cleaves IL1b IL-1β Release Pro_IL1b->IL1b to Inflammatory_response Inflammatory Response IL1b->Inflammatory_response contributes to MAPK_pathway->Inflammatory_response leads to NFkB_activation->Inflammatory_response leads to

Figure 1. Simplified signaling pathway of extracellular ATP via the P2X7 receptor.

The binding of eATP to the P2X7 receptor triggers the opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions[3]. The drop in intracellular potassium concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome[4][5]. This multi-protein complex then facilitates the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine[6]. Concurrently, the rise in intracellular calcium activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, further amplifying the inflammatory response[3].

Experimental Protocols

The utility of this compound salt in research is exemplified by its widespread use in various assays. Below are detailed methodologies for two common applications: an in vitro kinase assay and a cell-based ATP release assay.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of a purified kinase in the presence of ATP.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • This compound salt

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)

  • Stop solution (e.g., phosphoric acid for radiometric assay)

  • Phosphocellulose paper or other suitable separation matrix (for radiometric assay)

  • Scintillation counter or luminometer

Methodology:

  • Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the kinase, and its substrate. The optimal concentrations of the kinase and substrate should be determined empirically.

  • Initiation of Reaction: Start the kinase reaction by adding this compound salt to the master mix. For radiometric assays, a mixture of cold ATP and [γ-³²P]ATP is used[7]. The final ATP concentration should ideally be at or below the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of inhibition[8].

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction remains within the linear range of product formation[9].

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution. For the ADP-Glo™ assay, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[10].

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is then quantified using a scintillation counter[7].

    • Luminescence-based Assay: Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity. Measure the luminescence using a luminometer[10].

Cell-Based ATP Release Assay

This protocol outlines a method to measure the release of ATP from cultured cells upon stimulation.

Materials:

  • Cultured cells

  • Cell culture medium

  • Stimulant of interest (e.g., a P2X7R agonist)

  • ATP-free buffer (e.g., PBS)

  • Luminometer

  • ATP assay kit (e.g., CellTiter-Glo® or equivalent) containing luciferase and luciferin[11].

Methodology:

  • Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements and culture until they reach the desired confluency.

  • Pre-incubation: Gently wash the cells with an ATP-free buffer to remove any background ATP from the culture medium.

  • Stimulation: Add the stimulant of interest to the cells and incubate for the desired period.

  • Sample Collection: Carefully collect the supernatant containing the released ATP.

  • ATP Measurement:

    • Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer, luciferase, and luciferin[12].

    • Add the ATP assay reagent to the collected supernatant.

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration[13].

  • Data Analysis: Generate a standard curve using known concentrations of this compound salt to quantify the amount of ATP released from the cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based ATP assay to assess cytotoxicity.

ATP_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_cells Incubate cells (e.g., 24h) plate_cells->incubate_cells add_compound Add test compound at various concentrations incubate_cells->add_compound incubate_compound Incubate with compound add_compound->incubate_compound add_reagent Add ATP assay reagent (e.g., CellTiter-Glo®) incubate_compound->add_reagent incubate_reagent Incubate for 10 minutes at room temperature add_reagent->incubate_reagent measure_luminescence Measure luminescence with a plate reader incubate_reagent->measure_luminescence analyze_data Analyze data and determine cell viability measure_luminescence->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to ATP Dipotassium Salt vs. ATP Disodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. In research and pharmaceutical development, ATP is commonly supplied as a salt, with the dipotassium (B57713) and disodium (B8443419) forms being the most prevalent. The choice between these two salts can have significant implications for experimental design and outcomes due to subtle differences in their physicochemical properties and the physiological roles of their respective counter-ions, potassium (K⁺) and sodium (Na⁺). This guide provides a comprehensive comparison of ATP dipotassium salt and ATP disodium salt, offering insights into their properties, applications, and relevant experimental protocols to aid researchers in making informed decisions for their specific needs.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the fundamental chemical and physical characteristics of each ATP salt is crucial for accurate experimental setup and interpretation of results. The following table summarizes the key quantitative data for this compound salt and ATP disodium salt.

PropertyThis compound SaltATP Disodium Salt
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃C₁₀H₁₄N₅Na₂O₁₃P₃
Molecular Weight (anhydrous) 583.36 g/mol 551.14 g/mol [1][2][3]
Molecular Weight (hydrated) Varies with hydration (xH₂O)~605.24 g/mol (trihydrate)[4]
Solubility in Water 50 mg/mL50-110 mg/mL[5][6]
pH of Aqueous Solution For maximum stability, store as a frozen solution at pH 3.5 to 6.8.A 50 mg/mL solution is mildly acidic, with a pH of approximately 3.5[4][5][7].
Storage Temperature -20°C-20°C[4][5][7]
Stability in Solid Form Stable when stored properly.A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur (<0.5% decomposition per year)[4][5][7]. Stable for at least 2 years when stored correctly[4][5][7].
Stability in Aqueous Solution Stable between pH 6.8 and 7.4. Rapid hydrolysis occurs at more extreme pH values[8]. For maximum stability, store frozen at pH 3.5 to 6.8.Stable between pH 6.8 and 7.4[8]. Aqueous solutions are recommended to be used fresh and not stored for more than one day[9].

Biological Considerations and Applications

Both this compound salt and ATP disodium salt serve as the primary energy currency and a signaling molecule in biological systems[7][9][10]. They are utilized in a vast array of cellular processes, including muscle contraction, neurotransmission, and biosynthetic reactions[8][10]. The choice between the two salts often depends on the specific requirements of the experimental system.

  • This compound Salt: This salt is frequently used in in vitro transcription reactions and as a component of energy solutions for calibrating cell extracts. The presence of potassium ions can be advantageous in studies involving enzymes or cellular processes that are regulated by or dependent on potassium. For instance, it is a substrate for ATP-dependent enzyme systems and can increase the activity of Ca²⁺-activated K⁺ channels.

  • ATP Disodium Salt: This form is widely employed in a variety of biochemical and cellular assays, including kinase assays and studies on purinergic signaling[9][11]. It is also used in investigations into its therapeutic potential for conditions like muscular atrophy and cardiovascular diseases[9]. The disodium salt is often the preferred choice for in vivo studies and as a standard in bioluminescence assays[4][7].

Key Signaling Pathway: Purinergic Signaling

Extracellular ATP is a key signaling molecule that activates purinergic receptors, which are broadly classified into P1 (adenosine-sensitive) and P2 (nucleotide-sensitive) receptors[12][13]. The P2 receptors are further divided into ionotropic P2X receptors and metabotropic P2Y receptors[12]. The activation of these receptors triggers a cascade of intracellular events that modulate a wide range of physiological processes.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y Ectonucleotidases Ectonucleotidases (e.g., CD39, CD73) ATP->Ectonucleotidases Hydrolysis ADP ADP ADP->Ectonucleotidases Adenosine Adenosine P1 P1 Receptor (GPCR) Adenosine->P1 Ca_influx Ca²⁺ Influx P2X->Ca_influx Second_messengers Second Messengers (e.g., cAMP, IP₃) P2Y->Second_messengers P1->Second_messengers Ectonucleotidases->ADP Ectonucleotidases->Adenosine Downstream Downstream Signaling Cascades Ca_influx->Downstream Second_messengers->Downstream

Caption: Purinergic signaling pathway initiated by extracellular ATP.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments where this compound or disodium salt is a critical reagent.

In Vitro Kinase Assay

This protocol describes a general method for measuring the activity of a protein kinase using a radiolabeled ATP substrate.

Workflow Diagram:

KinaseAssayWorkflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - Kinase Buffer - ATP (radiolabeled and cold) - Stop Solution start->prepare_reagents reaction_setup Set up Kinase Reaction on Ice: - Add kinase, substrate, and buffer prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP mix (hot & cold) - Incubate at 30°C reaction_setup->initiate_reaction stop_reaction Stop Reaction: - Add stop solution (e.g., SDS-PAGE loading buffer) initiate_reaction->stop_reaction separation Separate Products: - SDS-PAGE stop_reaction->separation detection Detect Phosphorylated Substrate: - Autoradiography or Phosphorimaging separation->detection analysis Analyze Results: - Quantify band intensity detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer (5X): Prepare a solution containing 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 50 mM MnCl₂, and 5 mM DTT. Store at -20°C.

    • ATP Stock (10 mM): Dissolve ATP disodium salt in nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C.

    • Radiolabeled ATP ([γ-³²P]ATP): Procure commercially.

    • Substrate: Prepare the protein or peptide substrate in an appropriate buffer.

    • Stop Solution: 4X SDS-PAGE loading buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, prepare the reaction mixture (final volume of 25 µL):

      • 5 µL of 5X Kinase Buffer

      • 1-5 µL of kinase enzyme

      • 5 µL of substrate (e.g., 1 mg/mL)

      • Nuclease-free water to a volume of 20 µL

    • Prepare an ATP reaction mix by combining unlabeled ("cold") ATP and [γ-³²P]ATP. The final concentration of ATP in the reaction should be optimized for the specific kinase (typically 10-100 µM).

    • Initiate the reaction by adding 5 µL of the ATP reaction mix to the tube.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 8 µL of 4X SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.

    • Quantify the radioactive signal to determine kinase activity.

In Vitro Transcription

This protocol outlines the steps for synthesizing RNA from a DNA template using a bacteriophage RNA polymerase.

Workflow Diagram:

IVTWorkflow start Start template_prep Prepare DNA Template: - Linearized plasmid or PCR product start->template_prep reaction_setup Set up Transcription Reaction: - Add template, NTPs (including ATP), buffer, and RNA polymerase template_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation dnase_treatment Remove DNA Template: - Add DNase I and incubate incubation->dnase_treatment rna_purification Purify RNA: - Phenol-chloroform extraction or column purification dnase_treatment->rna_purification quality_control Assess RNA Quality and Quantity: - Gel electrophoresis and spectrophotometry rna_purification->quality_control end End quality_control->end

Caption: Workflow for an in vitro transcription reaction.

Methodology:

  • Reagent Preparation:

    • DNA Template: Linearized plasmid DNA or a PCR product containing a T7, T3, or SP6 promoter upstream of the sequence to be transcribed.

    • Transcription Buffer (10X): 400 mM Tris-HCl (pH 8.0), 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine. Store at -20°C.

    • NTP Mix (10 mM each): Combine equal volumes of 100 mM stocks of ATP (dipotassium or disodium salt), GTP, CTP, and UTP. Adjust the final concentration to 10 mM for each NTP with nuclease-free water. Store at -20°C.

    • RNA Polymerase: T7, T3, or SP6 RNA polymerase.

    • RNase Inhibitor.

    • DNase I (RNase-free).

  • Transcription Reaction:

    • Assemble the following reaction components at room temperature in a nuclease-free tube (final volume of 20 µL):

      • 2 µL of 10X Transcription Buffer

      • 2 µL of 100 mM DTT

      • 2 µL of NTP Mix (10 mM each)

      • 1 µg of DNA template

      • 1 µL of RNase Inhibitor

      • Nuclease-free water to 18 µL

      • 2 µL of RNA Polymerase

    • Mix gently and incubate at 37°C for 2 hours.

  • Template Removal and RNA Purification:

    • Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

    • Purify the synthesized RNA using a column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified RNA in nuclease-free water.

  • Analysis:

    • Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm).

    • Assess the integrity and size of the RNA transcript by gel electrophoresis on a denaturing agarose (B213101) or polyacrylamide gel.

Bioluminescence-Based Intracellular ATP Assay

This protocol provides a method for quantifying intracellular ATP levels in cultured cells using a luciferase-based assay.

Workflow Diagram:

ATPBioluminescenceWorkflow start Start cell_culture Culture Cells in a 96-well Plate start->cell_culture cell_lysis Lyse Cells to Release ATP: - Add cell lysis reagent cell_culture->cell_lysis atp_detection Add Luciferase-Luciferin Reagent cell_lysis->atp_detection luminescence_measurement Measure Luminescence Immediately atp_detection->luminescence_measurement data_analysis Analyze Data: - Compare to ATP standard curve luminescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a bioluminescence-based intracellular ATP assay.

Methodology:

  • Reagent Preparation:

    • ATP Standard (1 mM): Prepare a 1 mM stock solution of ATP disodium salt in cell culture medium or PBS. Perform serial dilutions to generate a standard curve (e.g., 10 µM to 1 nM).

    • Cell Lysis Reagent: Use a commercially available reagent designed for ATP assays or a buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Luciferase Reagent: Reconstitute lyophilized luciferase and luciferin (B1168401) substrate in the provided buffer according to the manufacturer's instructions. Protect from light.

  • Cell Culture and Lysis:

    • Plate cells in a white, opaque 96-well plate at a desired density and culture under appropriate conditions.

    • After experimental treatment, remove the culture medium.

    • Add 50-100 µL of cell lysis reagent to each well and incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis and release of ATP.

  • Luminescence Measurement:

    • Add 50-100 µL of the luciferase reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer. The signal is transient, so rapid measurement is crucial.

  • Data Analysis:

    • Prepare a standard curve by plotting the luminescence values of the ATP standards against their corresponding concentrations.

    • Determine the ATP concentration in the experimental samples by interpolating their luminescence readings from the standard curve.

    • Normalize the ATP levels to the cell number or total protein concentration if required.

Conclusion

The selection of this compound salt versus ATP disodium salt is a nuanced decision that should be based on the specific experimental context. While both are effective sources of ATP, the presence of potassium or sodium ions can influence the activity of certain enzymes and cellular processes. For in vitro transcription and assays involving potassium-dependent enzymes, the dipotassium salt may be preferable. Conversely, the disodium salt is a common choice for a wide range of biochemical and cellular assays, particularly for in vivo studies and as a standard for bioluminescence-based ATP quantification. By carefully considering the physicochemical properties and biological implications of each salt, and by employing robust and well-documented experimental protocols, researchers can ensure the accuracy and reproducibility of their findings in the dynamic fields of life sciences and drug discovery.

References

role of potassium in ATP function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Potassium in ATP Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. The function and regulation of many ATP-dependent systems are intricately linked to the cellular ionic environment, with potassium (K⁺) playing a pivotal and often indispensable role. This technical guide provides a comprehensive examination of the core functions of potassium in ATP-related processes. It covers the ion's direct involvement in ATP-powered pumps like the Na⁺/K⁺-ATPase, its regulatory role in ATP-sensitive ion channels, its function as an essential cofactor in ATP synthesis via glycolysis, and its influence on mitochondrial bioenergetics. This document synthesizes key experimental findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual diagrams of key pathways and mechanisms to offer a detailed resource for professionals in life sciences and drug development.

Introduction: The K⁺-ATP Symbiosis

Potassium is the most abundant intracellular cation, creating a steep electrochemical gradient across the plasma membrane that is fundamental to cellular life. This gradient, primarily established by the ATP-hydrolyzing Na⁺/K⁺ pump, is crucial for maintaining cell volume, setting the resting membrane potential, and driving nerve impulse transmission.[1][2] Beyond this foundational role, K⁺ ions act as critical regulators and cofactors for enzymes and channels whose functions are tightly coupled to the cellular ATP status. This guide explores these key points of interaction, highlighting the molecular mechanisms through which potassium influences ATP synthesis, hydrolysis, and utilization.

The Na⁺/K⁺-ATPase: An ATP-Driven Potassium Pump

The sodium-potassium pump (Na⁺/K⁺-ATPase) is a ubiquitous transmembrane enzyme in animal cells that actively transports Na⁺ and K⁺ ions against their concentration gradients.[3][4] This process is a major consumer of cellular ATP, accounting for roughly 30% of ATP consumption in most cells and up to 70% in nerve cells.[1] The pump's cycle is a canonical example of the direct coupling of ATP hydrolysis to ion transport, a process critically dependent on both potassium and sodium.

The P-Type ATPase Mechanism

The Na⁺/K⁺-ATPase belongs to the family of P-type ATPases, which operate via a mechanism involving a phosphorylated intermediate.[1][5] The cycle involves two principal conformational states, E1 and E2.

  • E1 State : In the E1 conformation, the pump is open to the cytoplasm and has a high affinity for Na⁺ ions. Three Na⁺ ions bind, along with one molecule of ATP.[1][2]

  • Phosphorylation : The binding of Na⁺ triggers the hydrolysis of ATP to ADP, leading to the phosphorylation of a conserved aspartate residue on the pump. This phosphorylation event provides the energy for a conformational change.[1][3]

  • E2 State : The pump transitions to the E2 state, which is open to the extracellular space. This conformation has a low affinity for Na⁺, causing the three Na⁺ ions to be released outside the cell.[2] The E2 state simultaneously exposes two high-affinity binding sites for K⁺.

  • Potassium Binding and Dephosphorylation : Two K⁺ ions bind to the pump from the extracellular side. This binding triggers the dephosphorylation of the aspartate residue.[3]

  • Return to E1 State : The loss of the phosphate (B84403) group causes the pump to revert to the E1 conformation, releasing the two K⁺ ions into the cytoplasm and restoring the high-affinity Na⁺ binding sites, readying the pump for another cycle.[2]

This continuous, ATP-fueled cycle maintains the steep K⁺ gradient essential for cellular function.

Na_K_ATPase_Cycle cluster_inside Intracellular Space cluster_outside Extracellular Space E1_ATP E1-ATP (High Na⁺ Affinity) E1_P_3Na E1-P + 3Na⁺ E1_ATP->E1_P_3Na 3 Na⁺ bind ATP -> ADP + Pi E2_P E2-P (High K⁺ Affinity) E1_P_3Na->E2_P Conformational Change 3 Na⁺ released E2_2K E2 + 2K⁺ E2_P->E2_2K 2 K⁺ bind E2_2K->E1_ATP Conformational Change Pi released 2 K⁺ released KATP_Channel_Regulation cluster_Metabolism Cellular Metabolism cluster_Channel K-ATP Channel Activity Glucose High Glucose Metabolism Increased Metabolism Glucose->Metabolism ATP_ADP_Ratio High ATP/ADP Ratio Metabolism->ATP_ADP_Ratio K_ATP_Closed K-ATP Channel CLOSES ATP_ADP_Ratio->K_ATP_Closed ATP binds Kir6.2 K_Efflux ↓ K⁺ Efflux K_ATP_Closed->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opens Depolarization->Ca_Channel Insulin Insulin Secretion Ca_Channel->Insulin Pyruvate_Kinase_Mechanism cluster_reaction Catalytic Reaction PK_Inactive Pyruvate Kinase (Inactive Conformation) PK_Active Pyruvate Kinase (Active Conformation) PK_Inactive->PK_Active binds K_ion K⁺ Pyruvate Pyruvate PK_Active->Pyruvate produces ATP ATP PK_Active->ATP produces PEP PEP PEP->PK_Active binds ADP ADP ADP->PK_Active binds ATPase_Assay_Workflow cluster_tubes Reaction Setup (on ice) Start Prepare Enzyme Source Tube_Total Tube A: Total Activity (Buffer + Enzyme) Start->Tube_Total Tube_Inhib Tube B: Inhibited (Buffer + Enzyme + Ouabain) Start->Tube_Inhib Preincubation Pre-incubate at 37°C Tube_Total->Preincubation Tube_Inhib->Preincubation Add_ATP Add ATP to start reaction Incubate at 37°C Preincubation->Add_ATP Stop Add Stopping Reagent Add_ATP->Stop Color Add Phosphate Reagent (Color Development) Stop->Color Read Read Absorbance Color->Read Calculate Calculate Specific Activity (Activity A - Activity B) Read->Calculate

References

A Comprehensive Technical Guide to Adenosine 5'-triphosphate (ATP) Dipotassium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synonyms, physicochemical properties, and applications of a vital biological molecule.

Introduction

Adenosine 5'-triphosphate (ATP) is a cornerstone of cellular bioenergetics, serving as the primary energy currency for a vast array of biological processes. The dipotassium (B57713) salt of ATP is a common and highly soluble form of this crucial nucleotide, making it an indispensable reagent in a multitude of research, drug discovery, and diagnostic applications. This technical guide provides a comprehensive overview of ATP dipotassium salt, including its nomenclature, physicochemical characteristics, and detailed protocols for its use in key experimental settings. Furthermore, this document illustrates the intricate signaling pathways in which ATP plays a pivotal role, offering a deeper understanding of its biological significance.

Nomenclature and Identification

This compound salt is known by several synonyms and is cataloged under various chemical identifiers. A clear understanding of this nomenclature is essential for accurate literature searches and product sourcing.

Identifier TypeValue
Common Synonyms This compound salt, 5'-ATP-K2, Adenosine triphosphate potassium salt
IUPAC Name dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate[1]
CAS Number 42373-41-1[2]
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃[1]
PubChem CID 129722721[1]
InChI Key YFPSRAQDZYNYPX-IDIVVRGQSA-L[2]

Physicochemical Properties

The dipotassium salt of ATP is typically supplied as a white to off-white crystalline powder. Its high solubility in aqueous solutions and stability under appropriate conditions make it a preferred choice for many experimental applications.

PropertyValue
Molecular Weight 583.36 g/mol (anhydrous basis)[2]
Purity ≥92% (HPLC)[2]
Solubility 50 mg/mL in water[2]
Storage Temperature -20°C[2]
pH Stability Stable in aqueous solutions between pH 6.8 and 7.4[3]
UV Absorbance (λmax) 259 nm[3]

Experimental Protocols

This compound salt is a critical reagent in numerous biochemical and cell-based assays. Below are detailed protocols for three common applications.

Luciferase-Based ATP Assay

This assay is widely used to quantify ATP levels as a measure of cell viability and cytotoxicity. The principle relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces a luminescent signal directly proportional to the amount of ATP.

Materials:

  • This compound salt (for standard curve)

  • Luciferase Assay Kit (containing luciferase, luciferin, and assay buffer)

  • 96-well opaque plates

  • Luminometer

  • Phosphate-buffered saline (PBS)

  • Deionized water (dH₂O)

Protocol:

  • Preparation of ATP Standard Curve:

    • Prepare a stock solution of this compound salt in dH₂O.

    • Perform serial dilutions in PBS or cell culture medium to generate a standard curve ranging from picomolar to micromolar concentrations.

  • Sample Preparation:

    • Lyse cells to release intracellular ATP.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Procedure:

    • Add 100 µL of each standard or sample to the wells of a 96-well opaque plate.

    • Prepare the luciferase working solution by mixing the enzyme and substrate according to the kit manufacturer's instructions.

    • Add 100 µL of the luciferase working solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a blank well) from all readings.

    • Plot the luminescence values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

In Vitro Kinase Assay

Kinase assays are fundamental in drug discovery for screening potential inhibitors. This protocol describes a generic radiometric assay to measure the activity of a protein kinase.

Materials:

  • This compound salt

  • [γ-³²P]ATP

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • Phosphocellulose paper

  • Phosphorimager

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing the kinase reaction buffer, the kinase, and its substrate.

    • Prepare a separate ATP solution containing a known concentration of "cold" this compound salt and a tracer amount of [γ-³²P]ATP.

  • Initiation of Reaction:

    • Add the ATP solution to the master mix to initiate the kinase reaction.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).

  • Detection of Phosphorylation:

    • Spot a small volume of the reaction mixture onto a piece of phosphocellulose paper.

    • Wash the paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Dry the phosphocellulose paper.

  • Quantification:

    • Expose the dried paper to a phosphor screen and quantify the radioactive signal using a phosphorimager. The signal intensity is proportional to the kinase activity.

In Vitro Transcription Assay

This assay is used to study gene expression by synthesizing RNA from a DNA template in a cell-free system.

Materials:

  • This compound salt

  • GTP, CTP, and UTP solutions

  • Linearized DNA template containing a promoter (e.g., T7, SP6)

  • Appropriate RNA polymerase (e.g., T7 RNA polymerase)

  • Transcription buffer (e.g., 40 mM Tris-HCl, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT, pH 7.9)

  • RNase inhibitor

  • DNase I (RNase-free)

Protocol:

  • Reaction Assembly:

    • In a nuclease-free tube, combine the transcription buffer, ribonucleotides (including this compound salt), RNase inhibitor, and the DNA template.

  • Initiation of Transcription:

    • Add the RNA polymerase to the reaction mixture.

    • Incubate at 37°C for 1-2 hours.

  • Template Removal:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15 minutes.

  • RNA Purification:

    • Purify the synthesized RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Analysis:

    • Analyze the quantity and quality of the synthesized RNA using a spectrophotometer and gel electrophoresis.

Signaling Pathways and Experimental Workflows

Extracellular ATP is a potent signaling molecule that activates purinergic receptors, leading to a diverse range of physiological responses. The following diagrams, generated using the DOT language, illustrate key ATP-mediated signaling pathways and a typical experimental workflow.

G cluster_workflow Experimental Workflow: Luciferase Assay prep_standards Prepare ATP Standard Curve plate_loading Load Standards & Samples into 96-well Plate prep_standards->plate_loading prep_samples Prepare Cell Lysates (Samples) prep_samples->plate_loading add_reagent Add Luciferase Reagent plate_loading->add_reagent incubation Incubate at RT add_reagent->incubation read_luminescence Measure Luminescence incubation->read_luminescence analyze_data Analyze Data & Determine ATP Conc. read_luminescence->analyze_data

Workflow for a Luciferase-Based ATP Assay.

G cluster_p2y1 P2Y1 Receptor Signaling Pathway atp ATP/ADP p2y1 P2Y1 Receptor (GPCR) atp->p2y1 gq Gq Protein p2y1->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc activates cellular_response Cellular Response (e.g., Platelet Aggregation) pkc->cellular_response phosphorylates targets

Simplified P2Y1 Receptor Signaling Cascade.

G cluster_nlrp3 NLRP3 Inflammasome Activation Pathway atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 binds k_efflux K⁺ Efflux p2x7->k_efflux nlrp3 NLRP3 k_efflux->nlrp3 activates inflammasome Inflammasome Assembly nlrp3->inflammasome asc ASC asc->inflammasome pro_cas1 Pro-Caspase-1 pro_cas1->inflammasome cas1 Active Caspase-1 inflammasome->cas1 cleaves pro_il1b Pro-IL-1β cas1->pro_il1b cleaves il1b Mature IL-1β (Secretion) pro_il1b->il1b

ATP-Mediated NLRP3 Inflammasome Activation.

Conclusion

This compound salt is a fundamental tool for researchers and drug development professionals. Its well-characterized properties and versatility in a wide range of assays make it an invaluable reagent for studying cellular metabolism, signal transduction, and for the identification of novel therapeutic agents. This guide provides a solid foundation for understanding and utilizing this essential biomolecule in a laboratory setting.

References

Adenosine 5'-triphosphate (ATP) Dipotassium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a pivotal molecule in cellular energy metabolism and signaling. This document outlines the typical quality attributes presented in a Certificate of Analysis, details the experimental protocols for its analytical characterization, and illustrates its central role in purinergic signaling pathways.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for ATP dipotassium salt provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA, ensuring the material's suitability for research and drug development applications.

Table 1: Identification and Physical Properties
ParameterTypical Specification
Appearance White to off-white crystalline powder
Solubility Freely soluble in water
Infrared (IR) Spectrum Conforms to the reference spectrum
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃
Molecular Weight 583.35 g/mol (anhydrous basis)
Table 2: Purity and Impurity Profile
ParameterMethodTypical Specification
Purity (on anhydrous basis) HPLC≥ 98.0%
Adenosine Diphosphate (ADP) HPLC≤ 1.0%
Adenosine Monophosphate (AMP) HPLC≤ 0.5%
Related Substances (Total) HPLC≤ 1.5%
Assay (Enzymatic) Enzymatic Assay≥ 82%
Table 3: Physicochemical Properties
ParameterMethodTypical Specification
Water Content Karl Fischer Titration≤ 10.0%
pH (5% solution in water) Potentiometry3.0 - 5.0
Heavy Metals ICP-MS or Colorimetric≤ 10 ppm

Experimental Protocols

Detailed and validated analytical methods are crucial for confirming the quality of this compound salt. The following sections describe the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of ATP and to quantify related substances such as ADP and AMP.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and a data acquisition system.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve ATP, ADP, and AMP reference standards in the mobile phase to prepare a stock solution of known concentration.

    • Sample Solution: Accurately weigh and dissolve the this compound salt sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • UV Detection: 259 nm

  • Procedure: Inject the standard and sample solutions into the chromatograph. The retention times of the peaks in the sample chromatogram are compared to those of the standards for identification. The peak areas are used to calculate the percentage purity of ATP and the amounts of ADP, AMP, and other related substances.

Enzymatic Assay for ATP Activity

This assay determines the biologically active ATP content by measuring its involvement in a specific enzymatic reaction. A common method involves the firefly luciferase enzyme, which uses ATP to produce light.[1]

  • Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission. The amount of light produced is directly proportional to the amount of ATP present.[1]

  • Instrumentation: A luminometer capable of measuring light output from a microplate or test tubes.

  • Reagents:

    • Luciferin-luciferase reagent

    • ATP standard solution of known concentration

    • Assay buffer (e.g., Tris-acetate or glycylglycine (B550881) buffer, pH 7.75)

  • Procedure:

    • Prepare a standard curve by making serial dilutions of the ATP standard solution.

    • Prepare the sample solution by dissolving a known amount of this compound salt in the assay buffer.

    • Add the luciferin-luciferase reagent to the wells of a microplate or to test tubes.

    • Add the standard and sample solutions to the respective wells/tubes.

    • Immediately measure the light output (luminescence) in the luminometer.

    • The ATP concentration in the sample is determined by comparing its luminescence to the standard curve.

Karl Fischer Titration for Water Content

This method is a highly accurate technique for the determination of water content in a substance.[2]

  • Principle: The Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent, reacts stoichiometrically with water. The endpoint of the titration is reached when all the water in the sample has been consumed.[3]

  • Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (anhydrous methanol, sulfur dioxide, iodine, and an organic base like imidazole).

  • Procedure:

    • The titration vessel of the Karl Fischer apparatus is filled with the solvent and pre-titrated to a stable, dry endpoint.

    • A known weight of the this compound salt sample is accurately introduced into the vessel.

    • The sample is stirred to dissolve and release its water content.

    • The Karl Fischer reagent is added until the endpoint is reached, which is detected potentiometrically by the instrument.

    • The instrument automatically calculates the water content as a percentage of the sample weight.

Role in Cellular Signaling

ATP is not only the primary energy currency of the cell but also a crucial extracellular signaling molecule that mediates a wide range of physiological processes through purinergic receptors.[4]

Purinergic Signaling Pathways

Extracellular ATP and its breakdown products (ADP, AMP, and adenosine) activate two families of purinergic receptors: P2 receptors (ligand-gated ion channels, P2X; and G-protein coupled receptors, P2Y) and P1 receptors (for adenosine).[5]

  • P2X Receptors: These are ATP-gated ion channels. Upon ATP binding, they rapidly open a channel permeable to cations like Na⁺, K⁺, and Ca²⁺.[6] The influx of these ions leads to membrane depolarization and an increase in intracellular calcium, triggering fast cellular responses such as neurotransmission and muscle contraction.[7]

  • P2Y Receptors: These are G-protein coupled receptors that are activated by ATP, ADP, UTP, and UDP.[8] Activation of P2Y receptors initiates intracellular signaling cascades through different G-protein subunits (Gαq, Gαs, Gαi), leading to the modulation of second messengers like inositol (B14025) trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[9] These pathways regulate a diverse array of cellular functions including proliferation, inflammation, and apoptosis.[9][10]

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X Binds P2Y P2Y Receptor (GPCR) ATP->P2Y Binds ADP ADP ADP->P2Y Binds Ion_Flux Ion Flux (Na+, Ca2+, K+) P2X->Ion_Flux Opens G_Protein G-Protein Activation P2Y->G_Protein Activates Cellular_Response1 Fast Cellular Response (e.g., Depolarization) Ion_Flux->Cellular_Response1 Triggers Second_Messengers Second Messengers (IP3, DAG, cAMP) G_Protein->Second_Messengers Modulates Cellular_Response2 Diverse Cellular Responses (e.g., Gene Expression) Second_Messengers->Cellular_Response2 Regulates

Caption: Overview of Purinergic Signaling Pathways.

Quality Control Experimental Workflow

The quality control (QC) of this compound salt is a systematic process to ensure that each batch meets the required specifications before it is released for use.

QC_Workflow cluster_workflow Quality Control Workflow for this compound Salt cluster_tests Key Laboratory Tests RawMaterial Raw Material Reception and Sampling Documentation Documentation Review (Supplier CoA) RawMaterial->Documentation Testing Laboratory Testing RawMaterial->Testing DataReview Data Review and Specification Comparison Documentation->DataReview Testing->DataReview HPLC Purity (HPLC) Testing->HPLC Enzymatic Activity (Enzymatic) Testing->Enzymatic KF Water Content (KF) Testing->KF IR Identification (IR) Testing->IR Release Batch Release (CoA Generation) DataReview->Release Meets Specs Quarantine Quarantine/ Investigation DataReview->Quarantine Out of Spec

References

Understanding ATP Dipotassium Salt Purity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. Adenosine (B11128) 5'-triphosphate (ATP) dipotassium (B57713) salt, a critical coenzyme and signaling molecule, is no exception. This in-depth technical guide explores the nuances of ATP dipotassium salt purity, its impact on common experimental systems, and methodologies for its verification.

The Critical Role of ATP Purity in Research

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes.[1] Beyond its metabolic functions, ATP is a key signaling molecule, acting as a substrate for kinases and a ligand for purinergic receptors, thereby modulating numerous signaling cascades.[2][3][4][5][6][7] Given its central role, the presence of impurities in ATP preparations can lead to significant experimental artifacts, including altered enzyme kinetics and misleading cellular responses.

The most common impurities in commercial ATP preparations are its hydrolysis products: adenosine 5'-diphosphate (ADP) and adenosine 5'-monophosphate (AMP).[8] The presence of these related nucleotides can have profound effects on experimental outcomes. For instance, ADP is a known inhibitor of many kinase enzymes, competing with ATP for the active site and leading to an underestimation of true kinase activity.[9]

Quantitative Specifications of this compound Salt

The purity of commercially available this compound salt can vary. It is crucial for researchers to select a grade appropriate for their specific application. High-purity ATP is particularly critical for sensitive applications such as enzyme kinetics, high-throughput screening, and studies of cellular signaling.

Below is a summary of typical purity specifications for different grades of this compound salt, compiled from various suppliers.

ParameterStandard GradeHigh-Purity GradeUltra-Pure Grade
Purity (by HPLC) ≥92%[1]≥98%>99%[10]
ADP Content (by HPLC) Not specified≤1.0%≤0.5%
AMP Content (by HPLC) Not specified≤0.5%≤0.1%
Moisture (Karl Fischer) ≤10%≤8%≤5%
Heavy Metals Not specified≤20 ppm≤10 ppm

Note: These values are representative and may vary between suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Impact of Impurities on Key Experimental Systems

The presence of impurities, particularly ADP and AMP, can significantly impact the results of various experimental assays.

Experimental SystemPotential Impact of Impurities (ADP/AMP)Reference
Enzyme Kinetics (e.g., Kinase Assays) Competitive inhibition by ADP leading to inaccurate Km and Vmax values.[9]
Cell-Based Assays (e.g., Signaling Studies) Activation of other purinergic receptors (e.g., P2Y1, P2Y12, P2Y13 by ADP), leading to off-target effects.[4]
High-Throughput Screening (HTS) False negatives or positives due to inhibition or off-target activation by impurities.
Luciferase-based ATP Quantification Underestimation of ATP levels if the luciferase enzyme has activity with ADP or AMP.[11]

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of ATP and quantifying its related impurities.[12][13][14][15]

Protocol: HPLC-UV Analysis of this compound Salt Purity

This protocol outlines a general method for the separation and quantification of ATP, ADP, and AMP.

1. Materials and Reagents:

  • This compound salt sample

  • ATP, ADP, and AMP reference standards (>99% purity)

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Standard Preparation:

  • Prepare individual stock solutions of ATP, ADP, and AMP reference standards in deionized water (e.g., 1 mg/mL).

  • Create a mixed standard solution containing known concentrations of ATP, ADP, and AMP.

  • Prepare a series of dilutions of the mixed standard to generate a calibration curve.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound salt sample in deionized water to a known concentration (e.g., 1 mg/mL).

  • Filter the sample and standard solutions through a 0.45 µm filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 25°C

  • Gradient Elution:

    • 0-5 min: 100% Mobile Phase A

    • 5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B

    • 15-20 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B

    • 20-25 min: Return to 100% Mobile Phase A

    • 25-30 min: Re-equilibration at 100% Mobile Phase A

6. Data Analysis:

  • Identify the peaks for ATP, ADP, and AMP in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the concentration of each component in the sample by using the calibration curve generated from the standard solutions.

  • Calculate the purity of the ATP sample as a percentage of the total peak area.

Visualizing Key Concepts

ATP Signaling via P2Y Receptors

ATP acts as an extracellular signaling molecule by binding to P2Y receptors, a family of G protein-coupled receptors.[2][4][5][6][7] This initiates intracellular signaling cascades that regulate a wide range of physiological processes.

ATP_P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y_receptor P2Y Receptor ATP->P2Y_receptor Binds G_protein G Protein (Gq/11) P2Y_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

Caption: ATP-mediated P2Y receptor signaling pathway.

Experimental Workflow for ATP Purity Analysis

A systematic workflow is essential for the accurate assessment of this compound salt purity.

ATP_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_proc Data Processing cluster_reporting Reporting reagent_prep Prepare Mobile Phases and Standards hplc_setup Set Up HPLC System and Equilibrate Column reagent_prep->hplc_setup sample_prep Prepare ATP Sample Solution injection Inject Standards and Sample sample_prep->injection hplc_setup->injection data_acquisition Acquire Chromatographic Data injection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify ATP, ADP, AMP calibration_curve->quantification purity_calc Calculate Purity quantification->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: Workflow for HPLC-based purity assessment of ATP.

Logical Relationship: ATP Purity and Experimental Outcomes

The purity of the this compound salt used in an experiment has a direct and logical impact on the reliability of the results.

Purity_Impact_Logic cluster_input Input Reagent cluster_purity Purity Level cluster_experiment Experiment cluster_outcome Outcome atp_reagent This compound Salt high_purity High Purity (>99%) atp_reagent->high_purity is low_purity Low Purity (<95%) (Contains ADP/AMP) atp_reagent->low_purity is kinase_assay Kinase Assay high_purity->kinase_assay used in low_purity->kinase_assay used in accurate_kinetics Accurate Kinetics kinase_assay->accurate_kinetics leads to inaccurate_kinetics Inaccurate Kinetics (Apparent Inhibition) kinase_assay->inaccurate_kinetics leads to

Caption: Impact of ATP purity on kinase assay outcomes.

References

ATP Dipotassium Salt for Purinergic Signaling Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Adenosine (B11128) 5'-triphosphate (ATP) dipotassium (B57713) salt in the study of purinergic signaling. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, experimental applications, and the underlying biological pathways.

Introduction to Purinergic Signaling and ATP

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine and ATP.[1][2] This signaling system is involved in a vast array of physiological processes, including neurotransmission, inflammation, muscle contraction, and cell proliferation.[3][4] ATP, well-known as the primary intracellular energy currency, also acts as a key signaling molecule in the extracellular space upon its release from cells.[5] Extracellular ATP activates two main families of purinergic receptors: the ionotropic P2X receptors and the metabotropic G protein-coupled P2Y receptors.[6][7]

ATP dipotassium salt is a stable, water-soluble form of ATP that is commonly used in in vitro and in vivo studies to elicit purinergic receptor activation. Its purity and stability in solution are critical for obtaining reliable and reproducible experimental results.

Properties of this compound Salt

A thorough understanding of the physicochemical properties of this compound salt is essential for its proper handling and use in experimental settings.

PropertyValueReference
Chemical Formula C₁₀H₁₄K₂N₅O₁₃P₃[2]
Molecular Weight 583.36 g/mol (anhydrous basis)[2]
CAS Number 42373-41-1[2]
Appearance White to off-white powder[8]
Solubility Soluble in water (50 mg/mL)[2]
Storage Store at -20°C, desiccated[2][9]
Stability in Solution Aqueous solutions are stable for months when frozen at -20°C. At neutral pH, ATP is relatively stable; however, it hydrolyzes more rapidly at extreme pH values.[9][10][11] Stock solutions should be prepared fresh and aliquoted to avoid repeated freeze-thaw cycles.[12]

Purinergic Signaling Pathways

Extracellular ATP initiates signaling cascades through two distinct receptor families: P2X and P2Y receptors.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that form trimers.[13] Upon binding ATP, these channels open, allowing the influx of cations such as Na⁺ and Ca²⁺, and the efflux of K⁺, leading to membrane depolarization and downstream signaling events.[1][6]

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Opens to allow Na_Influx Na⁺ Influx P2X_Receptor->Na_Influx Opens to allow Downstream Downstream Signaling Ca_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream

P2X receptor signaling pathway.
P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, trigger intracellular second messenger cascades.[1][6] These receptors are coupled to various G proteins, primarily Gq/11 and Gi/o, leading to diverse cellular responses.[14]

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y_Receptor P2Y Receptor (GPCR) ATP->P2Y_Receptor Binds G_Protein G Protein (Gq/Gi) P2Y_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates (Gq) AC AC G_Protein->AC Inhibits (Gi) IP3_DAG IP₃ & DAG Production PLC->IP3_DAG cAMP_Modulation cAMP Modulation AC->cAMP_Modulation Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Downstream Downstream Signaling Ca_Release->Downstream cAMP_Modulation->Downstream

P2Y receptor signaling pathway.

Quantitative Data: Receptor Activation

The potency of this compound salt varies across different purinergic receptor subtypes. The following tables summarize the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for ATP at various human P2X and P2Y receptors.

Table 1: EC₅₀ Values of ATP for Human P2X Receptors

Receptor SubtypeEC₅₀ (µM)Reference(s)
P2X10.56 - 0.70[3]
P2X22 - 8[3]
P2X30.5 - 1[3]
P2X41 - 10[3]
P2X50.44 - 10[3]
P2X7100 (rat)[3][6]

Table 2: EC₅₀/IC₅₀ Values of ATP for Human P2Y Receptors

Receptor SubtypeAgonist/Antagonist ActivityEC₅₀/IC₅₀ (µM)Reference(s)
P2Y1Agonist1.5[15]
P2Y2Agonist0.085[15]
P2Y4Antagonist-[16]
P2Y11Agonist17.3[15]
P2Y12Antagonist-[16]
P2Y13Partial Agonist-[16]

Experimental Protocols

This compound salt is a crucial reagent in a variety of assays designed to study purinergic signaling. Below are detailed protocols for key experimental techniques.

Experimental Workflow Overview

A typical workflow for studying purinergic signaling using this compound salt involves several key stages, from experimental design to data analysis.

Experimental_Workflow Start Start: Experimental Design Cell_Culture Cell Culture & Preparation Start->Cell_Culture ATP_Prep This compound Salt Solution Preparation Start->ATP_Prep Assay Perform Assay Cell_Culture->Assay ATP_Prep->Assay Calcium_Imaging Calcium Imaging Assay->Calcium_Imaging e.g. Patch_Clamp Patch-Clamp Electrophysiology Assay->Patch_Clamp e.g. Binding_Assay Ligand Binding Assay Assay->Binding_Assay e.g. Data_Acquisition Data Acquisition Calcium_Imaging->Data_Acquisition Patch_Clamp->Data_Acquisition Binding_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End: Interpretation & Conclusion Data_Analysis->End

General experimental workflow.
Preparation of this compound Salt Stock Solution

Accurate and sterile preparation of the ATP solution is critical for experimental success.

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound salt powder.

  • Dissolving: Dissolve the powder in a minimal volume of sterile, nuclease-free water or a suitable buffer (e.g., PBS).[17]

  • pH Adjustment: The initial solution will be acidic. Adjust the pH to 7.2-7.4 using sterile NaOH.[12][17] Monitor the pH carefully.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.[17]

  • Concentration Determination: For precise concentration, measure the absorbance of a diluted aliquot at 259 nm (extinction coefficient ε = 15.4 mM⁻¹ cm⁻¹).[9]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[11]

Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to ATP stimulation.

  • Cell Seeding: Seed cells expressing the purinergic receptors of interest onto 96-well black, clear-bottom plates and culture to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 1-5 µM) and Pluronic F-127 (0.02-0.04%) in a suitable buffer (e.g., HBSS).[18]

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.[18]

    • Wash the cells twice with buffer to remove excess dye.

  • Baseline Measurement: Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence for 1-2 minutes.

  • ATP Stimulation: Add a pre-determined concentration of this compound salt solution to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Normalize the fluorescence signal (ΔF/F₀) by subtracting the baseline fluorescence (F₀) from the measured fluorescence (F) and dividing by the baseline.[19]

    • Analyze parameters such as peak response, time to peak, and area under the curve.

Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure ion channel currents activated by ATP.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate intracellular solution. A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.[20]

  • Recording Setup:

    • Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., HBSS).

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal).[20]

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply this compound salt solution via a rapid perfusion system.

    • Record the resulting transmembrane currents using an appropriate amplifier and data acquisition software.

  • Data Analysis: Analyze the current traces for amplitude, kinetics of activation and deactivation, and dose-response relationships.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of unlabeled ligands for a P2Y receptor, using a radiolabeled antagonist.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]antagonist), and varying concentrations of the unlabeled competitor (e.g., this compound salt).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist/antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound salt is an indispensable tool for the investigation of purinergic signaling. Its ability to potently and specifically activate P2X and P2Y receptors allows for the detailed characterization of their function in a multitude of cellular processes. A clear understanding of its properties, the signaling pathways it activates, and the appropriate experimental methodologies are paramount for generating high-quality, reproducible data. This guide provides a solid foundation for researchers to design and execute robust experiments in the ever-expanding field of purinergic signaling.

References

Methodological & Application

Application Notes and Protocols for ATP Dipotassium Salt Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and application of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt solutions in common laboratory settings.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency.[1] It is also a key signaling molecule in various physiological processes, including neurotransmission and muscle contraction.[1] ATP dipotassium salt is a common form used in research due to its stability and solubility in aqueous solutions.[2][3] This document outlines standardized procedures for the preparation of ATP solutions and their application in kinase assays and cell-based signaling studies.

Properties of this compound Salt

A summary of the key physical and chemical properties of this compound salt is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃[3]
Molecular Weight 583.36 g/mol (anhydrous basis)[4]
Appearance White crystalline powder[5]
Solubility 50 mg/mL in water[3][4]
Optimal pH for Stability 6.8 - 7.4[6]
Extinction Coefficient (ε) 15,400 M⁻¹cm⁻¹ at 259 nm (pH 7.0)[7]

Preparation of this compound Salt Stock Solution (100 mM)

This protocol describes the preparation of a 100 mM stock solution of this compound salt.

Materials
  • This compound salt (e.g., Sigma-Aldrich, Cat. No. A8937)

  • Nuclease-free water

  • 1 M NaOH or 1 M Tris base solution

  • pH meter or pH strips

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Protocol
  • Weighing: Accurately weigh the required amount of this compound salt powder. For 10 mL of a 100 mM solution, you will need 0.5834 g of anhydrous this compound salt.

  • Dissolving: Dissolve the powder in approximately 8 mL of nuclease-free water in a sterile container. Mix gently until fully dissolved. The initial solution will be acidic.[8]

  • pH Adjustment: Adjust the pH of the solution to 7.3-7.5 using 1 M NaOH or 1 M Tris base.[2][7] Monitor the pH carefully using a calibrated pH meter. It is crucial to avoid overshooting the pH into the alkaline range, as this can cause hydrolysis of ATP.[7] Perform this step on ice to minimize degradation.

  • Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the final volume to 10 mL.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterilized ATP solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

Solution Stability

The stability of the ATP solution is critical for reproducible experimental results. The following table summarizes the stability of ATP solutions under different storage conditions.

Storage ConditionBufferStabilityReference
-20°C Tris-buffered (pH 7.3-7.5)Stable for up to 3 years
-20°C Aqueous solution (neutral pH)Stable for at least one year
4°C Aqueous solution (neutral pH)Stable for approximately one week[9]
Room Temperature Aqueous solutionUnstable, significant degradation can occur[1]
PBS (pH 7.2) Aqueous solutionNot recommended for storage for more than one day[4]

Quality Control of ATP Stock Solution

Concentration Determination by UV-Vis Spectrophotometry

This protocol details how to verify the concentration of the prepared ATP stock solution.

  • Prepared ATP stock solution

  • 100 mM phosphate (B84403) buffer (pH 7.0) or Tris buffer (pH 7.5)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Dilution: Prepare a 1:4000 dilution of the 100 mM ATP stock solution in 100 mM phosphate buffer (pH 7.0). For example, take 5 µL of the stock and add it to 19.995 mL of buffer.

  • Spectrophotometer Setup: Blank the spectrophotometer with the same buffer used for dilution.

  • Measurement: Measure the absorbance of the diluted ATP solution at 259 nm.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (ε × l) Where:

    • Absorbance is the measured value at 259 nm.

    • ε (extinction coefficient) = 15,400 M⁻¹cm⁻¹.

    • l (path length) = 1 cm (for a standard cuvette). The calculated concentration of the diluted sample should be approximately 25 µM. Multiply by the dilution factor (4000) to confirm the stock concentration is ~100 mM.

Purity Assessment by HPLC (Optional)

For applications requiring high purity, High-Performance Liquid Chromatography (HPLC) can be used to assess the presence of ADP and AMP, which are common degradation products.

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: 50 mM potassium hydrogen phosphate (pH 6.8)[10]

  • ATP, ADP, and AMP standards

  • Sample Preparation: Dilute the ATP stock solution to an appropriate concentration (e.g., 10 µM) with the mobile phase.

  • HPLC Analysis: Inject the diluted sample and standards onto the C18 column.

  • Detection: Monitor the absorbance at 254 nm.[10]

  • Data Analysis: Compare the chromatogram of the ATP solution to the standards to identify and quantify the peaks corresponding to ATP, ADP, and AMP. The purity is calculated as the percentage of the ATP peak area relative to the total area of all adenine (B156593) nucleotide peaks.

Experimental Protocols and Applications

Application: In Vitro Kinase Assay

This protocol describes a general method for measuring the activity of a protein kinase using the prepared ATP solution.

  • Purified kinase

  • Kinase-specific substrate (protein or peptide)

  • 100 mM ATP stock solution

  • 10x Kinase reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque multi-well plates

  • Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture. A typical 20 µL reaction may consist of:

    • 2 µL of 10x Kinase reaction buffer

    • 2 µL of substrate (optimized concentration)

    • 2 µL of purified kinase (optimized concentration)

    • 12 µL of nuclease-free water

  • Initiate Reaction: Add 2 µL of a working dilution of the ATP stock solution (e.g., 1 mM for a final concentration of 100 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.[11]

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced, which is proportional to the kinase activity.

Application: P2Y Receptor Activation Assay (Calcium Mobilization)

This protocol outlines a method to measure the activation of Gq-coupled P2Y receptors by monitoring intracellular calcium mobilization.

  • Cells expressing the P2Y receptor of interest (e.g., HeLa or 1321N1 cells)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Salt Buffered Solution (SBS), pH 7.4 (130 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM D-glucose, 10 mM HEPES)

  • 100 mM ATP stock solution

  • Fluorescence plate reader with kinetic reading capabilities and injectors

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells gently with SBS. Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM in SBS) and incubate at 37°C for 1 hour, protected from light.[12]

  • Wash: Gently wash the cells again with SBS to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 30 seconds).

  • ATP Stimulation: Using the plate reader's injector, add a working solution of ATP to the wells to achieve the desired final concentration (e.g., 10 µM).[8]

  • Kinetic Measurement: Immediately after injection, continue to measure the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a total of 2-5 minutes to capture the transient calcium response.[13]

  • Data Analysis: Analyze the kinetic data by calculating the change in fluorescence intensity over time relative to the baseline. This will indicate the extent of intracellular calcium mobilization upon P2Y receptor activation by ATP.

Visualizations

Logical Workflow for ATP Solution Preparation and Use

P2X_Signaling cluster_membrane Cell Membrane ATP Extracellular ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Binds ion_influx Cation Influx (Na⁺, Ca²⁺) P2X->ion_influx Opens depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Responses ion_influx->downstream Ca²⁺ signaling depolarization->downstream P2Y_Gq_Signaling cluster_membrane Cell Membrane ATP Extracellular ATP P2Y P2Y Receptor (Gq-coupled GPCR) ATP->P2Y Binds Gq Gq protein P2Y->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release downstream Downstream Cellular Responses Ca_release->downstream PKC->downstream

References

Application Notes and Protocols for ATP Dipotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. The dipotassium (B57713) salt of ATP is a commonly used form in various biochemical and cellular assays due to its high purity and solubility. These application notes provide detailed protocols for the dissolution, storage, and application of ATP dipotassium salt in research settings.

Data Presentation

Solubility of ATP Salts

The solubility of ATP salts is crucial for the preparation of stock solutions. While specific quantitative data for the dipotassium salt in various buffers is not extensively documented, the following table summarizes the available information for ATP salts. It is important to note that the solubility of the dipotassium salt is expected to be comparable to the disodium (B8443419) salt in aqueous solutions.

Solvent/Buffer ATP Salt Form Solubility Reference
WaterDipotassium Salt50 mg/mL[1]
WaterDisodium Salt50 mg/mL[2]
PBS (pH 7.2)Disodium Salt~10 mg/mL[3]
Tris BufferDisodium SaltNot specified, but used for pH adjustment[3]
HEPES BufferDipotassium SaltNot specified, but commonly used[4]

Note: When dissolving ATP salts in water, the resulting solution will be mildly acidic (pH ~3.5)[2]. It is essential to adjust the pH to the desired range for your specific application.

Stability of ATP Solutions

The stability of ATP solutions is dependent on pH and temperature. ATP is most stable in a slightly acidic to neutral pH range and degrades at extreme pH values. Frozen storage is recommended for long-term stability.

pH Range Storage Temperature Stability Reference
3.5 - 6.8-20°C (frozen)Maximum stability
6.8 - 7.4-20°C (frozen)Stable for at least one year[5]
6.8 - 7.44°CStable for approximately one week[5]
< 5Room TemperatureDecomposition occurs[6]
> 7.4Room TemperatureRapid hydrolysis[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Salt Stock Solution

This protocol describes the preparation of a concentrated ATP stock solution, which can be diluted for various applications.

Materials:

  • This compound salt (powder)

  • Nuclease-free water

  • 1 M KOH or NaOH solution

  • pH meter or pH strips

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound salt powder to prepare a 100 mM solution. The molecular weight of the anhydrous form is 583.36 g/mol .

  • Dissolve the powder in a minimal volume of nuclease-free water (e.g., 80% of the final volume).

  • Adjust the pH of the solution to 7.0-7.5 by adding small increments of 1 M KOH or NaOH while gently vortexing. Monitor the pH closely. Caution: Do not let the pH become basic, as this will cause hydrolysis of the ATP[7].

  • Once the desired pH is reached, bring the solution to the final volume with nuclease-free water.

  • (Optional but recommended) Determine the precise concentration of the ATP stock solution by measuring its absorbance at 259 nm using a UV-Vis spectrophotometer. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹[1].

  • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage[5].

Protocol 2: Application of ATP in Cell Culture for Inflammasome Activation

This protocol details the use of ATP to activate the NLRP3 inflammasome in macrophages, a common in vitro model for studying inflammation.

Materials:

  • Primed macrophage cell culture (e.g., bone marrow-derived macrophages primed with LPS)

  • 100 mM ATP stock solution (prepared as in Protocol 1)

  • Cell culture medium

  • Sterile-filtered PBS

Procedure:

  • Prepare a working solution of ATP by diluting the 100 mM stock solution in sterile cell culture medium to a final concentration of 5 mM[8].

  • Carefully remove the existing medium from the primed macrophage culture.

  • Gently wash the cells with sterile PBS.

  • Add the 5 mM ATP-containing medium to the cells.

  • Incubate the cells for the desired time period (typically 30-60 minutes) at 37°C in a CO₂ incubator.

  • After incubation, collect the cell supernatant to measure the release of inflammatory cytokines (e.g., IL-1β) and cell lysates for analysis of inflammasome components (e.g., caspase-1 cleavage).

Protocol 3: Luciferase-Based ATP Assay for ATP Quantification

This protocol provides a general workflow for quantifying ATP concentration using a luciferase-based assay, which is highly sensitive.

Materials:

  • Luciferase/luciferin reagent kit

  • ATP standard solution

  • Samples containing unknown ATP concentrations

  • Luminometer

  • White or black-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Prepare a standard curve of ATP using serial dilutions of a known concentration of ATP standard.

  • Prepare your samples. For cellular ATP measurement, cells are typically lysed to release intracellular ATP.

  • Pipette the standards and samples into the wells of the 96-well plate.

  • Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions.

  • Add the luciferase/luciferin reagent to each well containing the standards and samples.

  • Immediately measure the luminescence using a luminometer[9]. The light output is proportional to the ATP concentration.

  • Calculate the ATP concentration in your samples by comparing their luminescence values to the standard curve.

Mandatory Visualization

Signaling Pathway: ATP-Mediated P2X7 Receptor Activation

Extracellular ATP can act as a signaling molecule by binding to purinergic receptors, such as the P2X7 receptor, which is involved in inflammation and immune responses[6][10][11][12].

ATP_P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux Ca_influx Ca2+ Influx P2X7->Ca_influx Apoptosis Apoptosis P2X7->Apoptosis NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: ATP-P2X7 signaling pathway leading to inflammasome activation.

Experimental Workflow: Preparation of ATP Stock Solution

A clear workflow is essential for the reproducible preparation of ATP stock solutions.

ATP_Prep_Workflow start Start weigh Weigh this compound Salt Powder start->weigh dissolve Dissolve in Nuclease-Free Water weigh->dissolve adjust_ph Adjust pH to 7.0-7.5 with KOH/NaOH dissolve->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume measure_conc Measure Concentration (A259) final_volume->measure_conc aliquot Aliquot into Single-Use Tubes measure_conc->aliquot Optional but Recommended store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable ATP stock solution.

Logical Relationship: Factors Affecting ATP Solution Stability

Several factors can influence the stability of prepared ATP solutions. Understanding these relationships is key to ensuring the quality of experimental results.

ATP_Stability_Factors cluster_factors Factors cluster_outcome Outcome pH pH Stability ATP Stability pH->Stability Optimal at 6.8-7.4 Temp Temperature Temp->Stability Increased stability at lower temp Enzymes Contaminating ATPases/Nucleases Enzymes->Stability Decreases stability

Caption: Key factors influencing the stability of ATP in solution.

References

Application Notes and Protocols for Utilizing ATP Dipotassium Salt in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinase-catalyzed phosphorylation reactions. The choice of ATP concentration and the quality of the ATP salt can significantly impact the outcome and interpretation of kinase assays. ATP dipotassium (B57713) salt is a commonly used form of ATP in these assays due to its high solubility and purity. These application notes provide detailed information and protocols for the effective use of ATP dipotassium salt in various kinase assay formats, aiding in the generation of robust and reproducible data for basic research and drug discovery.

The concentration of ATP in a kinase assay is a crucial parameter that can influence the observed inhibitory potency of test compounds. In biochemical assays, ATP concentrations are typically used at or near the Michaelis constant (K_m) of the kinase for ATP.[1][2] This allows for a sensitive measurement of inhibitor potency, as the inhibitor and ATP are in direct competition for the kinase's active site.[3] For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration, as described by the Cheng-Prusoff equation.[1] Alternatively, using physiological ATP concentrations (typically in the millimolar range) can provide a more biologically relevant assessment of inhibitor efficacy.[1][4]

Data Presentation: ATP Concentration in Kinase Assays

The optimal ATP concentration is dependent on the specific kinase being assayed and its K_m for ATP. Below is a table summarizing typical ATP concentrations used in kinase assays, including known K_m values for a selection of kinases.

Kinase Family/NameTypical Assay ATP Concentration (µM)Apparent ATP K_m (µM)Assay Type Reference
Tyrosine Kinases
EGFR10 - 1002 - 50Radiometric, Luminescence
Src Family (e.g., Src, Hck)10 - 10050 - 150Radiometric, TR-FRET
Abl10 - 10010 - 40Radiometric, Luminescence
Serine/Threonine Kinases
PKA10 - 10010 - 20Luminescence, Fluorescence
PKC50 - 200~50Radiometric
Akt/PKB (Akt3)100 - 1100564 ± 36Mobility Shift Assay[5]
CDK2/Cyclin A10 - 480238 ± 12Mobility Shift Assay[5]
MAPK/ERK (ERK2)50 - 200~50Luminescence[6]
TBK1100VariesRadiometric[7]
ROCK II25 (at K_m)25Radiometric[8]
Lipid Kinases
PI3K10 - 10030 - 100Luminescence

Note: ATP K_m values can vary depending on the assay conditions (e.g., pH, salt concentration, and the nature of the phosphate (B84403) acceptor substrate). It is always recommended to determine the ATP K_m experimentally for the specific kinase and conditions being used.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Salt Stock Solution

Materials:

  • This compound salt (e.g., Sigma-Aldrich A7699 or equivalent)

  • Nuclease-free water

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips (narrow range, e.g., 6.5-8.0)

  • Spectrophotometer

  • Quartz cuvettes

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: On an analytical balance, accurately weigh out the required amount of this compound salt to prepare the desired volume of a 100 mM solution. For example, for 10 mL of a 100 mM solution, weigh out approximately 615.4 mg (Molecular Weight of this compound salt dihydrate can vary, check the manufacturer's specifications).

  • Dissolving: Add the weighed this compound salt to a conical tube. Add approximately 8 mL of nuclease-free water and vortex until the powder is completely dissolved. The solution will be slightly acidic.

  • pH Adjustment: Carefully adjust the pH of the ATP solution to 7.4 - 7.5 using small increments of 1 M KOH or NaOH. Monitor the pH closely using a calibrated pH meter or narrow-range pH paper after each addition. Caution: Avoid over-titrating to a basic pH, as this can cause hydrolysis of the ATP.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 10 mL volumetric flask and add nuclease-free water to bring the final volume to 10 mL. Mix thoroughly.

  • Concentration Determination (Spectrophotometry):

    • Prepare a 1:4000 dilution of your ATP stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Using a spectrophotometer, measure the absorbance of the diluted solution at 259 nm in a 1 cm path-length quartz cuvette.

    • Calculate the precise concentration of the ATP stock solution using the Beer-Lambert law (A = εcl), where:

      • A is the absorbance at 259 nm.

      • ε is the molar extinction coefficient of ATP at pH 7.0, which is 15,400 M⁻¹cm⁻¹.

      • c is the concentration in M.

      • l is the path length in cm (typically 1 cm).

    • Concentration (M) = (Absorbance at 259 nm) / (15,400 M⁻¹cm⁻¹ * 1 cm) * Dilution Factor (4000).

  • Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Kinase Assay Protocol

This protocol provides a general framework for a kinase activity assay. Specific conditions such as enzyme and substrate concentrations, buffer composition, and incubation time should be optimized for each specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 10X Kinase reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • 100 mM this compound salt stock solution (prepared as in Protocol 1)

  • Nuclease-free water

  • Detection reagent (e.g., ADP-Glo™ from Promega, radiometric detection reagents)

  • Microplate (e.g., white opaque 96- or 384-well plates for luminescence assays)

  • Plate reader (luminometer, scintillation counter, etc., depending on the detection method)

Procedure:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer by diluting the 10X stock with nuclease-free water.

    • Prepare a working solution of the kinase in 1X kinase reaction buffer at the desired concentration.

    • Prepare a working solution of the substrate in 1X kinase reaction buffer at the desired concentration.

    • Prepare a working solution of ATP by diluting the 100 mM stock solution in 1X kinase reaction buffer to the desired final concentration (e.g., if the final assay concentration is 100 µM, prepare a 2X working solution of 200 µM).

  • Assay Setup (for a single well):

    • Add 5 µL of the kinase working solution to a well of the microplate.

    • For inhibitor studies, add 1 µL of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control. Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a pre-mixed solution containing the substrate and ATP working solutions (to achieve the final desired concentrations in a 10 µL reaction volume).

  • Reaction Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution or the detection reagent as per the manufacturer's instructions. For example, for the ADP-Glo™ assay, add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate as required by the detection reagent manufacturer (e.g., 40 minutes at room temperature for ADP-Glo™ Reagent).[9]

    • Add the final detection reagent (e.g., 20 µL of Kinase Detection Reagent for the ADP-Glo™ assay) and incubate for the recommended time (e.g., 30-60 minutes at room temperature).[9]

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a plate reader.

  • Controls:

    • No-enzyme control: A reaction well containing all components except the kinase to determine the background signal.

    • No-substrate control: A reaction well containing all components except the substrate to assess kinase autophosphorylation.

    • Positive control: A reaction with a known inhibitor of the kinase.

    • Vehicle control: A reaction with the solvent used to dissolve the test compounds (e.g., DMSO).

Mandatory Visualizations

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 Recruits SOS SOS GRB2->SOS RAS-GDP RAS-GDP SOS->RAS-GDP Activates RAS-GTP RAS-GTP RAS-GDP->RAS-GTP RAF RAF RAS-GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ADP_RAF ADP RAF->ADP_RAF ERK (MAPK) ERK (MAPK) MEK->ERK (MAPK) Phosphorylates ADP_MEK ADP MEK->ADP_MEK ADP_ERK ADP ERK (MAPK)->ADP_ERK Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors Translocates & Phosphorylates ATP_RAF ATP ATP_RAF->RAF ATP_MEK ATP ATP_MEK->MEK ATP_ERK ATP ATP_ERK->ERK (MAPK) Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prepare Reagents Dispense Kinase & Inhibitor Dispense Kinase and Test Compound/Vehicle Prepare Reagents->Dispense Kinase & Inhibitor Pre-incubation Pre-incubate Dispense Kinase & Inhibitor->Pre-incubation Initiate Reaction Initiate Reaction with ATP/Substrate Mix Pre-incubation->Initiate Reaction Incubate Incubate at Optimal Temperature Initiate Reaction->Incubate Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate->Stop Reaction & Add Detection Reagent Read Signal Read Signal (Luminescence, etc.) Stop Reaction & Add Detection Reagent->Read Signal Data Analysis Data Analysis (IC50 determination) Read Signal->Data Analysis End End Data Analysis->End

References

Application Notes: ATP Dipotassium Salt in Cell-Free Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for rapid and efficient protein production. By harnessing the transcriptional and translational machinery of the cell in an in vitro environment, CFPS systems offer several advantages over traditional in vivo expression methods. These include the ability to synthesize toxic proteins, simplified purification processes, and precise control over the reaction environment. A critical component of any CFPS system is a sustained energy source, primarily supplied in the form of Adenosine 5'-triphosphate (ATP). ATP dipotassium (B57713) salt is a commonly used, highly soluble, and stable form of ATP that provides the necessary energy for the demanding processes of transcription and translation.

These application notes provide a comprehensive overview of the role and application of ATP dipotassium salt in CFPS, complete with detailed protocols, quantitative data on its impact on protein yield, and workflow diagrams for researchers, scientists, and drug development professionals.

The Role of ATP in Cell-Free Protein Synthesis

ATP is the primary energy currency in CFPS, driving several key processes:

  • Transcription: ATP is one of the four nucleotide triphosphates (NTPs) required for the synthesis of messenger RNA (mRNA) from a DNA template by RNA polymerase.

  • tRNA Aminoacylation: The attachment of amino acids to their corresponding transfer RNA (tRNA) molecules is an energy-intensive process catalyzed by aminoacyl-tRNA synthetases, which requires the hydrolysis of ATP to AMP and pyrophosphate.

  • Translation Initiation, Elongation, and Termination: The various steps of protein synthesis on the ribosome, including the binding of initiator tRNA, the translocation of the ribosome along the mRNA, and the release of the completed polypeptide chain, are facilitated by GTP, which is regenerated from GDP using ATP.

Due to its central role, the concentration and regeneration of ATP are critical parameters for optimizing protein yields in CFPS reactions.

Optimizing ATP Concentration

The optimal concentration of this compound salt can vary depending on the specific CFPS system (e.g., E. coli, wheat germ, rabbit reticulocyte) and the protein being expressed. Generally, ATP concentrations in the range of 1-2 mM are used. However, it is crucial to co-optimize the concentration of magnesium ions (Mg²⁺), as ATP readily chelates Mg²⁺, and the Mg²⁺-ATP complex is the active form for many enzymes. An excess of free ATP can inhibit translation by sequestering available Mg²⁺.

A common issue in batch CFPS reactions is the accumulation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis, which can inhibit protein synthesis. To counteract this, various ATP regeneration systems have been developed to maintain a stable supply of ATP throughout the reaction.

ATP Regeneration Systems

To sustain protein synthesis over longer periods and achieve higher yields, ATP is continuously regenerated from ADP using a secondary energy source. Common ATP regeneration systems include:

  • Creatine (B1669601) Phosphate/Creatine Kinase: Creatine phosphate serves as a phosphate donor to regenerate ATP from ADP, catalyzed by creatine kinase.

  • Phosphoenolpyruvate (PEP)/Pyruvate (B1213749) Kinase: PEP is a high-energy phosphate compound that can efficiently regenerate ATP.

  • Pyruvate/Pyruvate Oxidase: This system generates acetyl phosphate from pyruvate and inorganic phosphate, which then donates its phosphate group to ADP to form ATP. This system has the advantage of recycling inorganic phosphate, preventing its accumulation.[1]

  • Glucose/Glycolysis: Utilizing the glycolytic pathway present in some cell extracts to generate ATP from glucose.

The choice of ATP regeneration system can significantly impact the duration and yield of the CFPS reaction.

Quantitative Data on ATP Concentration and Protein Yield

The concentration of ATP has a direct impact on the final protein yield. The following tables summarize data from studies on the effect of NTP/ATP concentration on the synthesis of Superfolder Green Fluorescent Protein (sfGFP) in an E. coli-based CFPS system.

Table 1: Effect of NTP Concentration on sfGFP Synthesis with Varying Cell Extract Concentrations

Cell Extract Concentration (mg/mL)NTP Concentration (Relative to 1x*)sfGFP Yield (µg/mL)
201x~150
401x~100
801x~50
802x~125
803x~175

*1x NTP concentration corresponds to 1.0 mM ATP, 1.0 mM GTP, 0.67 mM CTP, and 0.67 mM UTP.[2] Data is estimated from graphical representations in the source publication.

Table 2: Effect of ATP and its Derivatives on sfGFP Synthesis with High Concentration Cell Extract (80 mg/mL)

Compound Added (in addition to other NTPs)ConcentrationsfGFP Yield (µg/mL)
NTP1x~50
NTP3x~175
ATP3x equivalent~150
ADP3x equivalent~100

Data is estimated from graphical representations in the source publication.[2][3]

Table 3: Protein Synthesis Rate at Various Constant ATP Concentrations

Constant [ATP] (mM)Optimal [Mg²⁺] (mM)Rate of CAT Protein Synthesis (µg/mL/min)
0.027122.9 ± 0.2
0.05124.3 ± 0.3
0.1145.8 ± 0.4
0.2166.7 ± 0.5
0.5187.0 ± 0.5
1.0187.1 ± 0.5

CAT: Chloramphenicol Acetyltransferase. Data is from a continuous-exchange CFPS system.[1]

Experimental Protocols

Below are detailed protocols for preparing an E. coli S30 extract and performing a standard batch CFPS reaction, with a focus on the preparation and use of this compound salt.

Protocol 1: Preparation of E. coli S30 Extract

This protocol is adapted from established methods for preparing highly active E. coli extracts for CFPS.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2x YTPG media

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate (B1210297), 60 mM Potassium acetate, 2 mM DTT)

  • Sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Inoculate a starter culture of E. coli in Luria-Bertani (LB) medium and grow overnight at 37°C.

  • The next day, inoculate 1 L of 2x YTPG media with the overnight culture and grow at 37°C with vigorous shaking until the OD₆₀₀ reaches ~3.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with cold S30 buffer.

  • Resuspend the cell pellet in 1 mL of cold S30 buffer per gram of wet cell paste.

  • Lyse the cells by sonication on ice. The sonication parameters should be optimized for the specific instrument, aiming for a total energy input of 800-900 Joules for a 1.4 mL sample.

  • Immediately after sonication, add DTT to a final concentration of 3 mM.

  • Centrifuge the lysate at 18,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

  • Perform a "runoff" reaction by incubating the supernatant at 37°C for 60 minutes with shaking to degrade endogenous mRNA and ribosomes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Aliquot the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Preparation of Energy Solution with this compound Salt

Materials:

  • This compound salt (powder)

  • GTP sodium salt (powder)

  • CTP sodium salt (powder)

  • UTP sodium salt (powder)

  • Creatine phosphate

  • Nuclease-free water

Procedure:

  • To prepare a 10x concentrated energy solution, dissolve the following in nuclease-free water to the specified final concentrations:

    • This compound salt: 12 mM

    • GTP, CTP, UTP: 9 mM each

    • Creatine phosphate: 200 mM

  • Adjust the pH to 7.0-7.5 with a potassium hydroxide (B78521) solution.

  • Aliquot the energy solution and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Standard Batch Cell-Free Protein Synthesis Reaction

Materials:

  • S30 extract (from Protocol 1)

  • 10x Energy Solution (from Protocol 2)

  • Amino acid mixture (20 amino acids, ~20 mM each)

  • Potassium glutamate (B1630785) (~1 M stock)

  • Magnesium acetate (~1 M stock)

  • Creatine kinase

  • T7 RNA Polymerase

  • DNA template (plasmid or linear) encoding the protein of interest

  • Nuclease-free water

Procedure:

  • On ice, combine the following components in a microcentrifuge tube to the specified final concentrations for a 15 µL reaction:

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
S30 Extract-5.0~33% (v/v)
10x Energy Solution10x1.51x (1.2 mM ATP)
Amino Acid Mix20 mM each1.52 mM each
Potassium Glutamate1 M1.280 mM
Magnesium Acetate1 M0.1812 mM
Creatine Kinase10 mg/mL0.30.2 mg/mL
T7 RNA Polymerase1 mg/mL0.2~13 µg/mL
DNA Template100 ng/µL1.0~6.7 ng/µL
Nuclease-free Water-4.12-
Total Volume 15.0
  • Mix the reaction gently by pipetting.

  • Incubate the reaction at 37°C for 2-4 hours. For some proteins, incubation at a lower temperature (e.g., 30°C) for a longer period (e.g., overnight) may improve folding and yield.

  • After incubation, the reaction can be analyzed directly by SDS-PAGE or used for downstream applications.

Visualizing the Workflow and Energy Cycle

To better understand the process, the following diagrams illustrate the experimental workflow and the central role of ATP regeneration.

CFPS_Workflow cluster_prep Preparation cluster_reaction CFPS Reaction cluster_analysis Analysis dna_prep DNA Template Preparation reaction_setup Reaction Assembly dna_prep->reaction_setup extract_prep E. coli S30 Extract Preparation extract_prep->reaction_setup reagent_prep Energy & Reagent Mix Preparation (incl. This compound Salt) reagent_prep->reaction_setup incubation Incubation (37°C, 2-4h) reaction_setup->incubation sds_page SDS-PAGE Analysis incubation->sds_page activity_assay Functional Assay incubation->activity_assay purification Protein Purification incubation->purification

A high-level workflow for cell-free protein synthesis.

ATP_Regeneration ATP ATP ProteinSynth Transcription & Translation ATP->ProteinSynth Energy Input ADP ADP CK Creatine Kinase ADP->CK CP Creatine Phosphate CP->CK Creatine Creatine ProteinSynth->ADP Energy Release CK->ATP Regeneration CK->Creatine

The ATP-ADP cycle with creatine phosphate regeneration.

Conclusion

This compound salt is an indispensable component of cell-free protein synthesis systems, providing the essential energy for transcription and translation. The optimization of its concentration, in conjunction with magnesium ions and an efficient ATP regeneration system, is paramount for achieving high protein yields. The protocols and data presented here offer a solid foundation for researchers to successfully implement and optimize their CFPS experiments for a wide range of applications in basic science and drug development.

References

Application Notes and Protocols for Utilizing ATP Dipotassium Salt in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency. In enzyme kinetics, the dipotassium (B57713) salt of ATP is frequently utilized as a substrate for a vast array of enzymes, including kinases, ATPases, and ligases. Its high solubility and stability in aqueous solutions make it an ideal choice for in vitro assays. These application notes provide detailed protocols for the use of ATP dipotassium salt in determining the kinetic parameters of enzymes, a critical step in basic research and drug discovery.

Properties of this compound Salt

This compound salt is a white crystalline powder that is readily soluble in water. For enzyme kinetic studies, it is crucial to prepare fresh solutions of ATP and to accurately determine its concentration. The stability of ATP solutions is pH-dependent, with optimal stability between pH 6.8 and 7.4.[1] It is recommended to store stock solutions in aliquots at -20°C or lower to minimize degradation.[2][3]

General Considerations for Enzyme Kinetic Assays

Several factors must be considered to ensure accurate and reproducible results in enzyme kinetic assays using ATP:

  • Magnesium Concentration: Most ATP-dependent enzymes require magnesium ions (Mg²⁺) for activity. ATP readily chelates divalent cations, and the true substrate for many enzymes is the MgATP²⁻ complex. Therefore, the concentration of Mg²⁺ should be maintained in excess of the ATP concentration.

  • pH and Buffer Selection: The optimal pH for enzymatic activity should be maintained using a suitable buffer system. Tris-HCl and HEPES are commonly used buffers in kinase and ATPase assays.

  • Enzyme and Substrate Concentrations: The concentration of the enzyme should be in the linear range of the assay. The concentration of the other substrate (if any) should be kept constant and saturating when determining the kinetic parameters for ATP.

  • Detection Method: The choice of detection method depends on the enzyme and the specific assay format. Common methods include monitoring the production of ADP, the depletion of a coupled substrate like NADH, or the release of inorganic phosphate (B84403).

Data Presentation: Kinetic Parameters of ATP-Dependent Enzymes

The following tables summarize the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for various kinases and ATPases with ATP as the substrate. These parameters are essential for understanding the enzyme's affinity for ATP and its catalytic efficiency.

Table 1: Kinetic Parameters of Selected Human Kinases for ATP

KinaseKₘ for ATP (µM)VₘₐₓSource
hPIP5K1α21.570.65 pmol·min⁻¹[2]
Protein Kinase Cβ< 0.1-[1]
L858R EGFR kinase domainIncreased relative to WT-[4]

Table 2: Kinetic Parameters of Selected ATPases for ATP

ATPaseKₘ for ATP (µM)Vₘₐₓ (nmol/mg/h)Source
Rat Serum ATPase68 ± 77.0 ± 0.3[5]
Human Blood Serum ATPase39 ± 52.5 ± 0.2[5]
Murine Brain Complex V148 ± 12-[6]
Murine Liver Complex V220 ± 22-[6]
Murine Muscle Complex V217 ± 19-[6]
Murine Heart Complex V146 ± 11-[6]

Experimental Protocols

Preparation of 100 mM this compound Salt Stock Solution
  • Weighing: Accurately weigh the required amount of this compound salt.

  • Dissolving: Dissolve the powder in high-purity water to approximately 80% of the final desired volume.

  • pH Adjustment: Adjust the pH of the solution to 7.0-7.5 with a solution of NaOH. This is a critical step as ATP solutions are acidic upon dissolution.[7]

  • Final Volume: Bring the solution to the final volume with high-purity water.

  • Concentration Verification: Determine the precise concentration of the ATP stock solution spectrophotometrically by measuring the absorbance at 259 nm (extinction coefficient ε = 15,400 M⁻¹cm⁻¹ in 100 mM phosphate buffer, pH 7.0).[5]

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 1: Coupled Enzyme Assay for Kinase Activity

This protocol describes a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

Materials:

  • This compound salt

  • Enzyme of interest (Kinase)

  • Kinase-specific substrate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Prepare a reaction mixture: In a microcuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, PK, LDH, PEP, and NADH at their final desired concentrations.

  • Add kinase and substrate: Add the kinase and its specific substrate to the reaction mixture.

  • Initiate the reaction: Start the reaction by adding varying concentrations of ATP.

  • Monitor absorbance: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production by the kinase.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Plot the initial velocities against the ATP concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Malachite Green Assay for ATPase Activity

This protocol describes an endpoint colorimetric assay to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • This compound salt

  • Enzyme of interest (ATPase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standards

Procedure:

  • Set up the reaction: In a 96-well plate, add the assay buffer and the ATPase.

  • Initiate the reaction: Start the reaction by adding varying concentrations of ATP.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and develop color: Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the liberated inorganic phosphate.

  • Measure absorbance: After a short incubation period for color development, measure the absorbance at a wavelength between 620-650 nm.

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate produced in each reaction. Plot the rate of phosphate production against the ATP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Transcription Regulates EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway initiated by EGF binding.

Experimental Workflow: Coupled Enzyme Assay for Kinase Kinetics

Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, PK, LDH, PEP, NADH) mix Combine Reaction Mix, Kinase, and Substrate reagents->mix enzyme Prepare Kinase and Substrate enzyme->mix atp Prepare Serial Dilutions of this compound Salt initiate Initiate Reaction with ATP atp->initiate mix->initiate measure Monitor Absorbance at 340 nm initiate->measure calculate Calculate Initial Velocities measure->calculate plot Plot Velocity vs. [ATP] calculate->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Caption: Workflow for a coupled kinase assay.

Logical Relationship: Sodium-Potassium Pump Cycle

NaK_Pump_Cycle E1_ATP E1-ATP (High Na+ affinity) E1_ATP_3Na E1-ATP-3Na+ E1_ATP->E1_ATP_3Na 3 Na+ in E1_P_3Na E1~P-3Na+ E1_ATP_3Na->E1_P_3Na ATP -> ADP E2_P_3Na E2-P-3Na+ (Low Na+ affinity) E1_P_3Na->E2_P_3Na Conformational Change E2_P_2K E2-P-2K+ E2_P_3Na->E2_P_2K 3 Na+ out, 2 K+ in E2_2K E2-2K+ (High K+ affinity) E2_P_2K->E2_2K Dephosphorylation E2_2K->E1_ATP Conformational Change, 2 K+ out

Caption: The catalytic cycle of the Na+/K+-ATPase pump.

References

Application Notes and Protocols for ATP Dipotassium Salt in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt is a crucial component in patch clamp electrophysiology, particularly in the study of ion channels that are regulated by intracellular nucleotides. As the primary energy currency of the cell, intracellular ATP levels are a key indicator of the metabolic state, and numerous ion channels have evolved to be sensitive to its concentration. This allows for the coupling of cellular metabolism to electrical activity.

These application notes provide a comprehensive overview of the use of ATP dipotassium salt in patch clamp studies, with a focus on ATP-sensitive potassium (KATP) channels. Detailed protocols for solution preparation and experimental procedures for both whole-cell and inside-out patch clamp configurations are provided, along with key quantitative data and visual representations of signaling pathways and experimental workflows.

ATP-Sensitive Potassium (KATP) Channels: A Key Target

KATP channels are hetero-octameric complexes typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] These channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons, where they play critical roles in processes such as insulin (B600854) secretion, cardioprotection, and neuronal excitability.

The activity of KATP channels is dually regulated by intracellular adenine (B156593) nucleotides. ATP binding to the Kir6.x subunit leads to channel inhibition, while the interaction of Mg-nucleotides, such as magnesium-ATP (MgATP) and magnesium-ADP (MgADP), with the SURx subunit promotes channel activation.[2][3] This intricate mechanism allows the KATP channel to function as a sensitive metabolic sensor.

Data Presentation

Table 1: Typical Concentrations of this compound Salt in Patch Clamp Internal Solutions
Recording ConfigurationIon Channel TypeTypical ATP Concentration RangePurpose
Whole-CellGeneral/Various1 - 5 mMTo mimic physiological intracellular conditions and maintain cell health.
Whole-CellKATP Channels0.1 - 3 mMTo study the closing of KATP channels upon intracellular dialysis with ATP.
Inside-OutKATP Channels0.01 - 10 mMTo determine the dose-response relationship of ATP-induced channel inhibition.
Inside-OutOther ATP-sensitive channelsVaries (µM to mM range)To characterize the ATP sensitivity of the specific channel of interest.
Table 2: Inhibition (IC50) of KATP Channels by ATP
Channel CompositionIC50 for ATP (µM)Experimental ConditionReference
Kir6.2/SUR1 (pancreatic β-cell type)11 ± 1Inside-out patch[4]
Kir6.2/SUR1 (mutant Q52E)2 ± 0Inside-out patch[4]
Kir6.2ΔC (without SUR1)~140Inside-out patch[5]
Kir6.2 + SUR113Inside-out patch[6]
Ventricular Myocytes15 - 100Inside-out patch[7]
Table 3: Activation (EC50) of KATP Channels by Mg-Nucleotides

| Channel Composition | Activating Ligand | EC50 (µM) | Experimental Condition | Reference | | :--- | :--- | :--- | :--- | | Kir6.2-G334D/SUR1 | MgATP | ~112 | Inside-out patch |[3] | | Kir6.2/SUR1 (pancreatic β-cell type) | MgADP | ~8 | Inside-out patch |[3] |

Signaling Pathway and Experimental Workflow

KATP_Channel_Regulation cluster_membrane Cell Membrane KATP KATP Channel (Kir6.2/SUR1) K_efflux K+ Efflux KATP->K_efflux ATP Intracellular ATP ATP->KATP Inhibition MgADP Intracellular MgADP MgADP->KATP Activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Metabolism Cellular Metabolism Metabolism->ATP High Metabolism->MgADP Low

Figure 1. Regulation of KATP channel activity by intracellular nucleotides.

Patch_Clamp_Workflow cluster_configs Select Recording Configuration prep 1. Prepare Internal Solution with this compound Salt pipette 2. Pull and Fire-Polish Glass Micropipette prep->pipette fill 3. Fill Pipette with Internal Solution pipette->fill seal 4. Approach Cell and Form Gigaseal fill->seal whole_cell 5a. Whole-Cell seal->whole_cell Apply Suction inside_out 5b. Inside-Out seal->inside_out Retract Pipette rupture 6a. Rupture Membrane Patch whole_cell->rupture excise 6b. Excise Membrane Patch inside_out->excise record_wc 7a. Record Whole-Cell Currents rupture->record_wc analyze 8. Data Analysis record_wc->analyze record_io 7b. Record Single-Channel Currents excise->record_io perfuse 8b. Perfuse with Different [ATP] Solutions record_io->perfuse perfuse->analyze

Figure 2. General experimental workflow for patch clamp studies using ATP.

Experimental Protocols

Protocol 1: Preparation of this compound Salt-Containing Internal Solution

Materials:

  • This compound salt (e.g., Sigma-Aldrich, A7699)

  • Base internal solution components (e.g., KCl, HEPES, EGTA, MgCl2)

  • High-purity water (Milli-Q or equivalent)

  • KOH or appropriate base for pH adjustment

  • Osmometer

  • 0.22 µm syringe filters

  • Microcentrifuge tubes

Procedure:

  • Prepare Base Internal Solution:

    • Prepare a stock solution of the internal solution without ATP and GTP. A typical composition for KATP channel recording is (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2.

    • Adjust the pH to 7.2-7.4 with KOH.[8][9]

    • Check and adjust the osmolarity to be slightly lower (10-20 mOsm) than the external solution.[10]

    • Filter the base solution through a 0.22 µm filter and aliquot into sterile microcentrifuge tubes. Store at -20°C.

  • Prepare ATP Stock Solution:

    • Prepare a concentrated stock solution of this compound salt (e.g., 100 mM) in high-purity water.[11]

    • It is crucial to adjust the pH of the ATP stock solution to ~7.2-7.4, as ATP solutions are acidic and can significantly alter the pH of the final internal solution.[8]

    • Aliquot the ATP stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Final Internal Solution (on the day of the experiment):

    • Thaw an aliquot of the base internal solution and the ATP stock solution on ice.[8][10]

    • Add the required volume of the ATP stock solution to the base internal solution to achieve the desired final ATP concentration.

    • Keep the final internal solution on ice throughout the experiment to minimize ATP degradation.[8][10]

    • Briefly vortex and centrifuge the final solution before use.

Protocol 2: Whole-Cell Patch Clamp Recording of KATP Channels

Objective: To measure macroscopic KATP channel currents and their inhibition by intracellular ATP.

Procedure:

  • Cell Preparation: Plate cells expressing KATP channels onto coverslips suitable for microscopy and patch clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[9]

  • Establish Whole-Cell Configuration:

    • Fill the micropipette with the ATP-containing internal solution (e.g., 1-3 mM ATP).

    • Approach a target cell and apply gentle positive pressure.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[12]

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Record the baseline current. In cells with a high density of KATP channels, a large outward current may be observed initially, which will then decrease as the intracellular ATP from the pipette diffuses into the cell and inhibits the channels.

    • Apply voltage steps or ramps to elicit currents and study the current-voltage relationship.

  • Pharmacological Tools:

    • To confirm the identity of the recorded currents as KATP channels, apply a KATP channel opener (e.g., diazoxide) to increase the current and a blocker (e.g., glibenclamide or tolbutamide) to inhibit the current.

Protocol 3: Inside-Out Patch Clamp Recording to Determine ATP Sensitivity

Objective: To directly measure the effect of varying ATP concentrations on the activity of single or multiple KATP channels.

Procedure:

  • Establish Cell-Attached Configuration: Follow steps 1-3 of the whole-cell protocol to form a GΩ seal.

  • Excise the Patch: After forming a stable seal, gently pull the pipette away from the cell to excise the membrane patch. The intracellular side of the membrane will now be facing the bath solution.[13]

  • Solution Perfusion:

    • Use a perfusion system to rapidly exchange the solution bathing the excised patch.

    • Initially, perfuse with an ATP-free solution to observe the maximal channel activity.

    • Subsequently, apply solutions with increasing concentrations of this compound salt to the patch.

  • Data Acquisition:

    • Hold the patch at a constant potential (e.g., -60 mV).

    • Record the channel activity at each ATP concentration.

  • Data Analysis:

    • Measure the channel open probability (Po) or the total current at each ATP concentration.

    • Plot the normalized current as a function of the ATP concentration and fit the data with the Hill equation to determine the IC50 value for ATP inhibition.

Conclusion

This compound salt is an indispensable tool in patch clamp electrophysiology for investigating the role of intracellular ATP in modulating ion channel activity. The protocols and data presented here provide a solid foundation for researchers studying ATP-sensitive ion channels, particularly KATP channels. Careful preparation of solutions and adherence to established electrophysiological techniques are crucial for obtaining high-quality, reproducible data. The use of specific pharmacological agents and the comparison of different patch clamp configurations will further enhance the understanding of the intricate relationship between cellular metabolism and electrical signaling.

References

Application Notes and Protocols for Studying Ion Channel Modulation with ATP Dipotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing adenosine (B11128) 5'-triphosphate (ATP) dipotassium (B57713) salt for studying the modulation of two major classes of ion channels: the ligand-gated P2X receptors and the inwardly rectifying potassium (K-ATP) channels. This document includes detailed experimental protocols, quantitative data for comparative analysis, and diagrams of the relevant signaling pathways.

Introduction

ATP, the universal energy currency of the cell, also functions as a critical extracellular and intracellular signaling molecule. ATP dipotassium salt is a stable and soluble form of ATP, making it an ideal reagent for in vitro studies of ion channel function.

  • Extracellular ATP acts as a potent agonist for P2X receptors, a family of non-selective cation channels.[1] Activation of these channels is implicated in a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.[2][3]

  • Intracellular ATP is a key regulator of K-ATP channels. These channels are heterooctameric complexes of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit.[4][5] They act as metabolic sensors, linking the cell's energetic state to its membrane potential, and are crucial in processes like insulin (B600854) secretion and cardioprotection.[4][6]

Data Presentation: Quantitative Analysis of ATP Modulation

The following tables summarize the potency of ATP in modulating various P2X and K-ATP channel subtypes. These values are essential for designing experiments and interpreting results.

Table 1: Potency of ATP as an Agonist for P2X Receptor Subtypes
Receptor SubtypeSpeciesEC50 (µM)Reference(s)
P2X1Human0.56 - 0.70[7]
P2X2Rat58.9
P2X3Human0.35[8]
P2X4Human1 - 10[7]
P2X4Rat6.9 ± 0.8[7]
P2X7Human>100[7]

Note: EC50 values can vary depending on the expression system, experimental conditions (e.g., divalent cation concentration), and the presence of allosteric modulators.[2]

Table 2: Inhibitory Potency of Intracellular ATP on K-ATP Channel Subtypes
Channel Composition (Kir/SUR)Tissue/Expression SystemIC50 (µM)Reference(s)
Kir6.2/SUR1Pancreatic β-cells / COSm6 cells11 ± 1[9]
Kir6.2 (truncated, no SUR)Expression System~140[9]
Kir6.2/SUR2ACardiac myocytes10 - 50[10]
Kir6.1/SUR2BVascular smooth muscleHigher than cardiac/pancreatic[4]
SUR1 + Kir6.2GABAergic SNpr neurons8.7 ± 1.7 (Tolbutamide)[11]

Note: The IC50 for ATP inhibition of K-ATP channels is highly dependent on the presence of MgADP, which stimulates channel activity, and other regulatory factors like phosphoinositides.[4][12] The data for GABAergic neurons used the sulfonylurea tolbutamide, which also inhibits the channel via the SUR1 subunit.[11]

Signaling Pathways

Understanding the signaling cascades initiated by ATP is crucial for a complete picture of its modulatory effects on ion channels.

P2X Receptor Signaling

Activation of P2X receptors by extracellular ATP leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. The subsequent increase in intracellular calcium concentration triggers a variety of downstream signaling pathways.

P2X_Signaling ATP Extracellular ATP P2X P2X Receptor ATP->P2X Binds to Cations Na+, Ca2+ Influx P2X->Cations Opens Depolarization Membrane Depolarization Cations->Depolarization Ca_Signal Increased [Ca2+]i Cations->Ca_Signal Downstream Downstream Signaling Cascades (e.g., CaMKII, PKC, MAPK) Ca_Signal->Downstream Activates

Caption: P2X Receptor Activation and Downstream Signaling.

K-ATP Channel Modulation

The activity of K-ATP channels is primarily regulated by the intracellular ATP/ADP ratio. However, their function is also modulated by various signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and phosphoinositides.

KATP_Modulation cluster_intracellular Intracellular Environment ATP_in Intracellular ATP KATP K-ATP Channel (Kir6.x/SUR) ATP_in->KATP Inhibits ADP_in Intracellular MgADP ADP_in->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux leads to PKA PKA PKA->KATP Modulates PKC PKC PKC->KATP Modulates PIP2 PIP2 PIP2->KATP Modulates

Caption: Intracellular Modulation of K-ATP Channel Activity.

Experimental Protocols

Electrophysiology, particularly the patch-clamp technique, is the gold standard for studying ion channel modulation by ATP.[13][14]

Preparation of this compound Salt Stock Solution
  • Reagent: Adenosine 5'-triphosphate dipotassium salt dihydrate.

  • Solvent: High-purity, sterile water.

  • Procedure:

    • Prepare a concentrated stock solution (e.g., 100 mM) in water. ATP is soluble in water up to 50 mg/ml.

    • For intracellular solutions, it is often recommended to prepare stock solutions of ATP and GTP separately and add them to the final internal solution just before the experiment.[15]

    • Aliquots of the stock solution can be stored at -20°C for several months.[16] Avoid repeated freeze-thaw cycles.[15]

    • For experiments, thaw an aliquot and keep it on ice.[15]

Experimental Workflow: Patch-Clamp Electrophysiology

The following diagram illustrates the general workflow for both whole-cell and inside-out patch-clamp experiments to study ATP modulation of ion channels.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., cell culture, primary cell isolation) start->cell_prep pipette_prep Pipette Preparation (Pulling, fire-polishing, filling with internal solution) start->pipette_prep setup Patch-Clamp Rig Setup start->setup giga_seal Gigaohm Seal Formation cell_prep->giga_seal pipette_prep->giga_seal setup->giga_seal config Establish Recording Configuration giga_seal->config whole_cell Whole-Cell Configuration config->whole_cell For P2X or whole-cell K-ATP inside_out Inside-Out Configuration config->inside_out For intracellular K-ATP modulation recording Record Baseline Channel Activity whole_cell->recording inside_out->recording atp_app Apply this compound Salt Solution recording->atp_app data_acq Data Acquisition atp_app->data_acq analysis Data Analysis (e.g., dose-response curves) data_acq->analysis end End analysis->end

Caption: General Workflow for Patch-Clamp Electrophysiology.

Protocol 1: Whole-Cell Recording of P2X Receptor Currents

This protocol is adapted for studying the activation of P2X receptors by extracellular ATP.

  • Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-NaCl, 40 HEPES. Adjust pH to 7.2 with KOH.[16][17]

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal on a selected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply the external solution containing varying concentrations of this compound salt using a fast perfusion system.

    • Record the inward currents elicited by ATP application.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked currents.

    • Plot the normalized peak current against the ATP concentration to generate a dose-response curve and determine the EC50.

Protocol 2: Inside-Out Patch Recording of K-ATP Channel Inhibition

This protocol is designed to study the direct inhibition of K-ATP channels by intracellular ATP.

  • Cell Preparation: Use cells endogenously expressing or transfected with the K-ATP channel subunits of interest.

  • Solutions:

    • Pipette (External) Solution (in mM): 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

    • Bath (Internal) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Electrode Preparation: Use electrodes with a resistance of 7-15 MΩ.

  • Recording:

    • Establish a cell-attached configuration.

    • Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.[18]

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

    • Record baseline channel activity in an ATP-free bath solution.

    • Perfuse the patch with bath solutions containing increasing concentrations of this compound salt.

  • Data Analysis:

    • Measure the channel open probability (NPo) at each ATP concentration.

    • Normalize the NPo to the baseline activity and plot against the ATP concentration to determine the IC50 for inhibition.

Troubleshooting and Considerations

  • Seal Formation: A high-resistance gigaohm seal is critical for low-noise recordings. Ensure clean solutions, pipette tips, and cell surfaces.[19]

  • ATP Stability: Prepare fresh ATP-containing solutions daily and keep them on ice to prevent degradation.[15]

  • Divalent Cations: The potency of ATP at some P2X receptors is affected by the concentration of divalent cations like Mg²⁺ and Ca²⁺.[2]

  • Receptor Desensitization: Many P2X receptors, particularly P2X1 and P2X3, desensitize rapidly in the continued presence of ATP.[20] Use a fast perfusion system to apply the agonist and allow for sufficient washout between applications.

  • Run-down of K-ATP channels: In excised patches, K-ATP channel activity can decrease over time ("run-down"). This can be mitigated by the inclusion of MgATP in the internal solution.[6]

References

Reconstituting Lyophilized ATP Dipotassium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular energetics, acting as the primary energy currency for a vast array of biological processes. In research and drug development, particularly in the field of kinase activity assays, a stable and accurately prepared ATP solution is critical for obtaining reliable and reproducible results. Lyophilized ATP dipotassium (B57713) salt is a common form used in laboratories due to its stability as a solid. This document provides detailed protocols for the reconstitution, quantification, and storage of lyophilized ATP dipotassium salt to ensure its optimal performance in various experimental applications.

Chemical and Physical Properties

A thorough understanding of the properties of this compound salt is essential for its proper handling and use.

PropertyValueSource
Molecular FormulaC₁₀H₁₄K₂N₅O₁₃P₃[1]
Molecular Weight583.36 g/mol (anhydrous basis)[1]
AppearanceWhite to off-white lyophilized powder
SolubilitySoluble in water (up to 50 mg/mL)[1]
pH of aqueous solutionAcidic (around 3.5 for the disodium (B8443419) salt)
Molar Extinction Coefficient (ε) at 259 nm15,400 M⁻¹cm⁻¹ at pH 7.0[2]

Application Notes

Importance of pH Adjustment

Aqueous solutions of ATP are acidic and can lead to hydrolysis of the phosphate (B84403) bonds if not properly neutralized.[3] For most biological assays, including kinase assays, it is crucial to adjust the pH of the ATP stock solution to a physiological range, typically between 7.0 and 7.5.[2] Failure to do so can result in a decreased effective ATP concentration and variability in experimental outcomes. Use a suitable base, such as sodium hydroxide (B78521) (NaOH), for pH adjustment, adding it slowly to avoid overshooting the target pH, which can also lead to ATP degradation.[2]

Accurate Concentration Determination

The actual concentration of a freshly prepared ATP solution should be verified. Due to the hygroscopic nature of the lyophilized powder, the actual mass may not perfectly correspond to the expected molar concentration. Spectrophotometric analysis is a straightforward and reliable method to determine the precise concentration of the ATP stock solution using the Beer-Lambert law (A = εcl), with the molar extinction coefficient provided above.[2]

Storage and Stability

Proper storage is critical to maintain the integrity of ATP solutions. Lyophilized this compound salt is stable for years when stored at -20°C under desiccating conditions. Once reconstituted, aqueous solutions are significantly less stable. For long-term storage, it is recommended to aliquot the ATP stock solution into single-use volumes and store them at -20°C or -80°C.[4] This practice minimizes freeze-thaw cycles, which can lead to degradation.[5] Aqueous ATP solutions are stable for months when frozen but only for about a week at 0°C.

Experimental Protocols

Protocol 1: Reconstitution and pH Adjustment of this compound Salt

This protocol describes the preparation of a 100 mM ATP stock solution.

Materials:

  • Lyophilized this compound salt

  • Nuclease-free water

  • 1 M NaOH solution

  • pH meter

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Warm to Room Temperature: Before opening, allow the vial of lyophilized ATP to equilibrate to room temperature for at least 30 minutes to prevent condensation.[6]

  • Initial Dissolution: Add a volume of nuclease-free water to the vial to achieve a concentration slightly higher than the target of 100 mM. For example, to prepare 9 mL of a 100 mM solution, initially add 7 mL of water.[2]

  • pH Adjustment: Gently mix to dissolve the powder. Place the solution on a magnetic stirrer and slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.5.[2] Be cautious not to exceed this pH, as ATP hydrolyzes in basic conditions.[2]

  • Final Volume Adjustment: Once the pH is stable at 7.5, add nuclease-free water to reach the final desired volume (e.g., 9 mL).

  • Concentration Verification (Optional but Recommended): Determine the precise concentration of the ATP solution using a spectrophotometer, as described in Protocol 2.

  • Aliquoting and Storage: Dispense the ATP stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Spectrophotometric Quantification of ATP Stock Solution

Materials:

  • Prepared ATP stock solution (from Protocol 1)

  • 100 mM Phosphate buffer (pH 7.0) or the same buffer used for reconstitution

  • UV-compatible cuvettes

  • Spectrophotometer

Procedure:

  • Dilution: Prepare a high dilution of your ATP stock solution. For a 100 mM stock, a 1:4000 dilution is appropriate.[2] To do this, you can perform serial dilutions (e.g., 1:100 followed by 1:40).

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 259 nm. Use the dilution buffer as a blank.

  • Measurement: Measure the absorbance of the diluted ATP solution.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the exact concentration of the ATP stock solution: Concentration (M) = (Absorbance at 259 nm) / (ε × path length in cm) × Dilution Factor

    • ε = 15,400 M⁻¹cm⁻¹

    • Path length is typically 1 cm.

Data Presentation

Stability of ATP Solutions
Storage ConditionFormStabilitySource
-20°CLyophilized Powder (desiccated)≥ 2 years
-20°C or -80°CAqueous Solution (aliquoted)Months[4]
0°CAqueous Solution~1 week
Room TemperatureReconstitutedUp to 6 hours[6]
Typical Working Concentrations for Kinase Assays
Assay TypeTypical ATP ConcentrationSource
General Kinase AssayAt or below the Kₘ of the kinase for ATP[7]
Radiometric Kinase Assay ([³²P]-ATP)~100 µM[8]
In Vitro Kinase AssaysFinal concentration of 250 µM can be used

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_qc Quality Control cluster_storage Storage start Start: Lyophilized ATP warm Equilibrate to Room Temp start->warm dissolve Dissolve in Nuclease-Free Water warm->dissolve adjust_ph Adjust pH to 7.5 with NaOH dissolve->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol measure_conc Measure Concentration (A259) final_vol->measure_conc aliquot Aliquot into Single-Use Tubes measure_conc->aliquot store Store at -20°C / -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for reconstituting lyophilized ATP.

Kinase_Signaling_Pathway ATP ATP Kinase Protein Kinase ATP->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate (Active/Inactive) Kinase->Phospho_Substrate Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response

References

Troubleshooting & Optimization

ATP Dipotassium Salt Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ATP dipotassium (B57713) salt solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an ATP dipotassium salt solution?

A1: To prepare a stable ATP solution, dissolve the this compound salt powder in sterile, nuclease-free water. It is crucial to adjust the pH of the solution to a neutral range, typically between 7.0 and 7.5, using NaOH or KOH.[1][2][3][4] Unadjusted solutions will be acidic (around pH 3.5), which can lead to rapid hydrolysis of the ATP.[5] For concentrated stock solutions (e.g., 100 mM), adjusting the pH is necessary to fully dissolve the salt.[2] After preparation, it is recommended to sterile filter the solution through a 0.22 µm filter.[1]

Q2: What are the optimal storage conditions for ATP solutions?

A2: For long-term storage, ATP solutions should be aliquoted into single-use volumes and stored frozen at -20°C or -80°C.[3][6][7][8] This minimizes the damaging effects of repeated freeze-thaw cycles.[2] When stored correctly at a neutral pH, frozen ATP solutions are stable for at least one year.[5][7][8] For short-term use, a refrigerated solution at 4°C can be stable for approximately one week.[5][8]

Q3: What factors can affect the stability of my ATP solution?

A3: Several factors can impact the stability of ATP in solution:

  • pH: ATP is most stable in a pH range of 6.8 to 7.4.[9][10] At more extreme acidic or alkaline pH levels, it undergoes rapid hydrolysis to ADP and phosphate (B84403).[5][9][10]

  • Temperature: Higher temperatures accelerate the rate of ATP hydrolysis.[8][11] Therefore, it is critical to keep ATP solutions on ice when in use and store them frozen for the long term.[8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing an ATP solution can lead to its degradation and should be avoided by storing it in single-use aliquots.[2][11]

  • Divalent Cations: While necessary for many enzymatic reactions, the presence of divalent cations like Mg²⁺ can also contribute to the hydrolysis of the phosphodiester bonds.[9][11]

Q4: How can I tell if my ATP solution has degraded?

A4: The primary degradation product of ATP is Adenosine Diphosphate (ADP), followed by further hydrolysis to Adenosine Monophosphate (AMP).[5] While there are no immediate visual signs of degradation, inconsistent or lower-than-expected results in enzymatic assays are a strong indicator. To confirm degradation, you can use analytical methods such as HPLC or specific enzymatic assays that can differentiate between ATP, ADP, and AMP.

Troubleshooting Guides

Issue 1: Inconsistent or low activity in kinase/ATPase assays.

  • Possible Cause: Degradation of the ATP substrate.

  • Troubleshooting Steps:

    • Verify ATP Solution Integrity: Prepare a fresh ATP solution, ensuring the pH is adjusted to 7.0-7.5. Compare the performance of the new solution against the old one.

    • Check Storage and Handling: Confirm that the ATP stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Always keep the working solution on ice.

    • Run a Control: If possible, use a commercial ATP standard to verify that the assay itself is performing correctly.

Issue 2: High background signal in luminescence-based ATP assays.

  • Possible Cause: Contamination of reagents or ATP degradation leading to interfering substances.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure that the water and buffers used to prepare the ATP solution are of high purity and free from nucleases.

    • Prepare Fresh Solutions: Always use freshly prepared or properly stored aliquots of ATP for your experiments.

    • Include "No-Enzyme" Controls: Run controls without the enzyme to measure the background level of non-enzymatic ATP hydrolysis under your experimental conditions.[11]

Data Presentation

Table 1: Stability of this compound Salt Under Various Conditions

FormConditionpHStability DurationPrimary Degradation Products
Solid Powder -20°C with desiccationN/AAt least 2 years (<0.5% decomposition per year)ADP, Adenosine 5'-tetraphosphate
Aqueous Solution -20°C or -80°C7.0 - 7.5At least 1 yearADP, AMP
Aqueous Solution 4°C (Refrigerated)7.0 - 7.5Approximately 1 weekADP, AMP
Aqueous Solution Room TemperatureNeutralUnstable, significant degradation can occur overnightADP, AMP
Aqueous Solution Acidic (e.g., pH 3.5)< 6.8Rapid hydrolysisADP, AMP
Aqueous Solution Alkaline> 7.4Rapid hydrolysisAMP, Pyrophosphate

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Stock Solution

  • Weigh out the required amount of this compound salt.

  • Dissolve the powder in a minimal volume of sterile, nuclease-free water.

  • Carefully adjust the pH of the solution to 7.0 - 7.5 using a solution of NaOH or KOH (e.g., 1 M). Monitor the pH using a calibrated pH meter or pH strips.[1] Ensure the solution is well-mixed during pH adjustment.

  • Once the desired pH is reached and the ATP is fully dissolved, add sterile, nuclease-free water to reach the final desired volume.

  • Sterile filter the solution using a 0.22 µm syringe filter.[1]

  • Dispense the solution into single-use aliquots.

  • Store the aliquots at -20°C or -80°C.[1][6]

Protocol 2: Quantification of ATP using UV-Vis Spectrophotometry

  • Prepare a dilution of your ATP stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). A 100-fold dilution is often a good starting point.[1]

  • Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.[1]

  • Use the Beer-Lambert law (A = εbc) to calculate the concentration of ATP. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][3][5]

Visualizations

ATP_Degradation_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis (+ H₂O, - Pi) AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis (+ H₂O, - Pi)

Caption: ATP degradation pathway via hydrolysis.

Troubleshooting_Workflow start Inconsistent/Low Assay Activity check_storage Verify ATP Storage (-20°C/-80°C, no freeze-thaw) start->check_storage check_ph Check Solution pH (Should be 7.0-7.5) check_storage->check_ph Storage OK prepare_fresh Prepare Fresh ATP Solution check_storage->prepare_fresh Storage Incorrect check_ph->prepare_fresh pH Incorrect run_assay Re-run Assay check_ph->run_assay pH OK prepare_fresh->run_assay problem_solved Problem Solved run_assay->problem_solved Results Normal other_issue Investigate Other Assay Components run_assay->other_issue Results Still Low

Caption: Troubleshooting workflow for ATP-dependent assays.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment dissolve Dissolve ATP Salt adjust_ph Adjust pH to 7.0-7.5 dissolve->adjust_ph aliquot Aliquot and Store at -20°C/-80°C adjust_ph->aliquot thaw Thaw Aliquot on Ice aliquot->thaw add_to_reaction Add to Assay Mixture thaw->add_to_reaction incubate Incubate at Desired Temperature add_to_reaction->incubate measure Measure Signal incubate->measure

Caption: Standard experimental workflow using ATP.

References

Technical Support Center: ATP Dipotassium Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and utilizing ATP dipotassium (B57713) salt solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the stability of ATP in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ATP dipotassium salt in solution?

A1: The stability of ATP in an aqueous solution is primarily influenced by three main factors:

  • pH: ATP is most stable in solutions with a neutral pH range of 6.8 to 7.4.[1] At more extreme acidic or alkaline pH levels, it undergoes rapid hydrolysis to ADP and inorganic phosphate (B84403).[1][2]

  • Temperature: Higher temperatures accelerate the rate of ATP hydrolysis.[3][4] Therefore, it is crucial to store ATP solutions at low temperatures.

  • Enzymatic Degradation: In biological samples or contaminated solutions, enzymes such as ATPases and other nucleotidases can rapidly degrade ATP.[5][6][7]

Q2: What is the recommended method for preparing a stable stock solution of this compound salt?

A2: To prepare a stable stock solution, dissolve the this compound salt powder in a high-purity, nuclease-free buffer with a neutral pH (7.0-7.5).[8] It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[8][9][10]

Q3: How should I store my ATP solutions to ensure long-term stability?

A3: For optimal long-term stability, ATP solutions should be stored at -20°C or -80°C.[9][11][12] Aqueous solutions of ATP are stable for months when frozen at -20°C.[10][11] When refrigerated at around 0-4°C, stability is reduced to approximately one week.[10][11] It is highly recommended to store the solution in small, single-use aliquots to avoid multiple freeze-thaw cycles.[8][9]

Q4: Can I dissolve ATP in water, or is a buffer necessary?

A4: While ATP is soluble in water, dissolving it directly in water will result in a mildly acidic solution (pH ~3.5), which can lead to hydrolysis.[11][13] Therefore, it is strongly recommended to dissolve ATP in a buffer solution with a neutral pH (6.8-7.4) to maintain its stability.[1]

Q5: My ATP-dependent assay is giving inconsistent results. Could ATP degradation be the cause?

A5: Yes, inconsistent results in ATP-dependent assays are a common sign of ATP degradation. If the concentration of active ATP is decreasing over the course of your experiments, it will affect the reaction rates and lead to variability. It is crucial to ensure your ATP stock is stable and to use it consistently across experiments. Consider performing a quality control check on your ATP stock.

Troubleshooting Guides

Issue 1: High background signal in my assay suggests pre-existing inorganic phosphate in my ATP stock.
Possible Cause Troubleshooting Step
Hydrolysis during storage 1. Prepare fresh ATP stock solution in a neutral pH buffer. 2. Aliquot the new stock into single-use volumes and store at -80°C. 3. Avoid repeated freeze-thaw cycles.[9]
Poor quality of solid ATP 1. Purchase a new lot of high-purity this compound salt. 2. Check the certificate of analysis for purity specifications.
Contamination of reagents 1. Use nuclease-free water and high-purity buffer components. 2. Filter-sterilize the buffer before dissolving the ATP.
Issue 2: Loss of ATP activity over the duration of a long experiment.
Possible Cause Troubleshooting Step
Enzymatic degradation 1. If working with cell lysates or biological fluids, consider deproteinizing the sample (e.g., with TCA) before the assay.[14] 2. Add an ATPase inhibitor, such as ARL 67156, if compatible with your experimental system.[15] 3. Keep samples on ice to reduce enzymatic activity.
Non-enzymatic hydrolysis 1. Ensure the reaction buffer is maintained at a neutral pH throughout the experiment. 2. Minimize the experiment duration when possible.[8] 3. For prolonged experiments at elevated temperatures, consider an ATP regeneration system.

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM ATP Stock Solution

Materials:

  • This compound salt (high purity)

  • Nuclease-free water

  • 1 M Tris-HCl, pH 7.4 (or another suitable buffer)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • On the day of preparation, allow the this compound salt powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound salt to prepare the desired volume of a 100 mM solution.

  • In a sterile tube, dissolve the ATP powder in nuclease-free water to approximately 90% of the final volume.

  • Adjust the pH of the solution to 7.2-7.5 by adding small increments of 1 M Tris-HCl, monitoring the pH with a calibrated pH meter. Keep the solution on ice during this process.

  • Once the desired pH is reached, add nuclease-free water to reach the final volume.

  • Filter the solution through a 0.22 µm sterile filter.

  • Dispense the solution into single-use aliquots in sterile, nuclease-free tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Quality Control of ATP Stock Solution using a Luciferase-Based Assay

Objective: To determine the concentration of active ATP in a stock solution and assess its stability over time.

Materials:

  • ATP stock solution (to be tested)

  • ATP standard of known concentration

  • Luciferin-luciferase assay kit

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Prepare a standard curve of ATP using the provided ATP standard. Dilute the standard in the same buffer as your ATP stock solution to concentrations ranging from picomolar to micromolar, depending on the sensitivity of your assay kit.

  • Prepare a series of dilutions of your ATP stock solution to fall within the range of the standard curve.

  • Add the luciferin-luciferase reagent to each well of the 96-well plate according to the manufacturer's instructions.

  • Add the ATP standards and the diluted ATP stock solution samples to their respective wells.

  • Incubate the plate for the time specified in the kit protocol to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values of the standards against their known concentrations to generate a standard curve.

  • Use the standard curve to determine the concentration of your ATP stock solution.

  • To assess stability, repeat this assay on a new aliquot from the same batch after a defined period of storage.

Data Summary

Table 1: Influence of pH on ATP Stability in Solution
pHStabilityHydrolysis Products
< 6.8UnstableADP, Inorganic Phosphate
6.8 - 7.4Stable [1]Minimal
> 7.4UnstableADP, Inorganic Phosphate
AlkalineRapid decompositionAMP, Pyrophosphate[11][13]
Table 2: Effect of Temperature on the Stability of Aqueous ATP Solutions
TemperatureStability Duration
Room TemperatureUnstable, significant degradation can occur within hours.[16]
0 - 4°CStable for approximately one week.[10][11]
-20°CStable for months.[10][11]
-80°CStable for at least one month, potentially longer.[16]

Visual Guides

ATP_Degradation_Pathway cluster_hydrolysis Hydrolysis ATP ATP ADP ADP ATP->ADP + H₂O ATP->ADP AMP AMP ATP->AMP + H₂O PPi Pyrophosphate (PPi) ATP->PPi ADP->AMP + H₂O ADP->AMP Pi Inorganic Phosphate (Pi) ADP->Pi AMP->Pi

Caption: ATP degradation pathway via hydrolysis.

Troubleshooting_Workflow start Inconsistent Assay Results check_stock Check ATP Stock Solution start->check_stock prepare_new Prepare Fresh Stock (Neutral pH, Aliquot, Store at -80°C) check_stock->prepare_new No qc_assay Perform QC Assay (e.g., Luciferase-based) check_stock->qc_assay Yes prepare_new->qc_assay stock_ok Stock OK qc_assay->stock_ok Concentration as expected stock_bad Stock Degraded qc_assay->stock_bad Low Concentration check_protocol Review Experimental Protocol stock_ok->check_protocol stock_bad->prepare_new temp_control Ensure Proper Temperature Control (Keep on ice) check_protocol->temp_control Long incubation? enzyme_inhibitor Consider ATPase Inhibitors check_protocol->enzyme_inhibitor Biological sample? resolve Problem Resolved temp_control->resolve enzyme_inhibitor->resolve

Caption: Troubleshooting workflow for ATP-related assay issues.

ATP_Prep_Decision_Tree start Need to Prepare ATP Solution dissolve Dissolve ATP Powder start->dissolve solvent Choose Solvent dissolve->solvent water Water solvent->water Not Recommended buffer Neutral pH Buffer (e.g., Tris, HEPES) solvent->buffer Recommended adjust_ph Adjust pH to 7.0-7.5 water->adjust_ph buffer->adjust_ph storage Storage adjust_ph->storage fridge Short-term (<1 week) Store at 4°C storage->fridge Short-term freezer Long-term Aliquot and store at -80°C storage->freezer Long-term

Caption: Decision tree for preparing stable ATP solutions.

References

Technical Support Center: ATP Dipotassium Salt Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ATP dipotassium (B57713) salt, with a focus on the effects of pH.

Troubleshooting Guide: ATP Dipotassium Salt Instability

Unexpected experimental results can often be traced back to the degradation of ATP. The most common culprit is improper solution pH. This guide will help you troubleshoot and resolve issues related to ATP instability.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in enzymatic assays. ATP degradation due to incorrect pH of the stock solution or final reaction mixture.Immediately measure the pH of your ATP stock solution and final assay buffer. Adjust the pH of the ATP stock solution to the optimal range of 6.8-7.4 using NaOH or KOH.[1][2] Ensure the final reaction buffer is also within the optimal pH for both the enzyme and ATP stability.
High background signal in phosphate (B84403) detection assays (e.g., Malachite Green). Spontaneous, non-enzymatic hydrolysis of ATP to ADP and inorganic phosphate (Pi) in the stock solution.Prepare fresh ATP stock solutions and adjust the pH to the neutral range (6.8-7.4). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Consider purifying the ATP solution to remove any contaminating phosphate.
Complete loss of biological activity in experiments. Rapid hydrolysis of ATP due to highly acidic or alkaline conditions.Review the pH of all solutions that come into contact with ATP. Avoid preparing or storing ATP in unbuffered water, as its pH can fluctuate.[1] Always use a buffered solution within the recommended pH range.
Precipitate formation in ATP solutions. This may occur at high concentrations or due to interactions with certain salts.Ensure the this compound salt is fully dissolved. If a precipitate forms after pH adjustment, try preparing a more dilute stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound salt solutions?

A1: Aqueous solutions of ATP are most stable between pH 6.8 and 7.4.[1][2] At more extreme acidic or alkaline pH levels, it rapidly hydrolyzes to ADP and phosphate.

Q2: How should I prepare my this compound salt stock solution?

A2: Dissolve the this compound salt powder in a suitable buffer (e.g., Tris-HCl) to the desired concentration. It is crucial to then adjust the pH of the solution to between 6.8 and 7.4 using a base like NaOH or KOH. Unadjusted solutions of ATP salts are often mildly acidic. Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: How quickly does ATP degrade at non-optimal pH?

A3: The rate of hydrolysis increases significantly outside the optimal pH range. For instance, at high temperatures, the half-life of ATP can be a matter of minutes at acidic pH.[3] While specific rates at room temperature vary, it is best practice to always work within the stable pH range to ensure the integrity of your experiments.

Q4: Can I use water to dissolve my this compound salt?

A4: While ATP is soluble in water, it is not recommended to store it in unbuffered water for extended periods. The pH of unbuffered water can be unpredictable and may shift, leading to ATP hydrolysis. It is always best to use a buffer to maintain a stable pH.

Q5: What are the primary degradation products of ATP?

A5: ATP undergoes sequential hydrolysis, first to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (Pi), and then further to adenosine monophosphate (AMP) and another Pi molecule.

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following table summarizes available data on the hydrolysis rate constants of ATP under various conditions.

Temperature (°C)pHRate Constant (s⁻¹)Half-lifeReference
12034.34 x 10⁻³~2.7 minutes[3]
12072.91 x 10⁻³~4.0 minutes[3]
10031.12 x 10⁻³~10.3 minutes[3]
10070.75 x 10⁻³~15.4 minutes[3]
8030.29 x 10⁻³~39.8 minutes[3]
8070.19 x 10⁻³~60.8 minutes[3]

Note: The rate constants at 25°C, 37°C, and 50°C from a study involving polyoxovanadates showed a significant rate acceleration compared to spontaneous hydrolysis. The trend indicated that hydrolysis is fastest at lower pH values and increases with temperature.

Experimental Protocols

Protocol 1: Quantification of ATP and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of ATP, ADP, and AMP.

1. Preparation of Mobile Phase:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.95) and 1 ppm citric acid in 100% H₂O.

  • Mobile Phase B: 75% Acetonitrile, 5% methanol, 20% H₂O with 10 mM ammonium acetate (pH 4.95) and 1 ppm citric acid.

  • Filter both mobile phases through a 0.22 µm membrane.

2. HPLC System and Column:

  • Use a C18 reverse-phase column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 150 mm).

  • Set the column temperature to 40°C.

  • Set the flow rate to 0.4 ml/min.

3. Gradient Elution:

  • Start with 98.5% Mobile Phase A and 1.5% Mobile Phase B.

  • At 3 minutes, begin a linear ramp to 40% A and 60% B over 3.5 minutes.

  • At 6.5 minutes, ramp back to the initial conditions by 7 minutes.

  • Allow the column to re-equilibrate for 3.5 minutes before the next injection.

4. Detection:

  • Monitor the absorbance at 254 nm.

5. Sample Preparation and Analysis:

  • Prepare ATP solutions at various pH values and incubate for desired time points.

  • At each time point, inject a sample into the HPLC system.

  • Quantify the peak areas for ATP, ADP, and AMP against a standard curve of known concentrations.

Protocol 2: Bioluminescence-Based ATP Stability Assay

This assay utilizes the luciferin-luciferase reaction to quantify the amount of active ATP.

1. Reagent Preparation:

  • Prepare a luciferin-luciferase reagent solution according to the manufacturer's instructions. This typically involves reconstituting a lyophilized powder in a supplied buffer.

  • Prepare ATP standard solutions of known concentrations in a buffer with a pH of 7.4.

2. Sample Preparation:

  • Prepare solutions of this compound salt in buffers of varying pH values (e.g., 4, 7, 9).

  • Incubate these solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

3. Assay Procedure:

  • At specified time intervals, take an aliquot from each pH-varied ATP solution.

  • In a luminometer-compatible plate, add the luciferin-luciferase reagent to each well.

  • Add the aliquot of the ATP sample to the corresponding well and mix quickly.

  • Immediately measure the luminescence signal using a luminometer.

4. Data Analysis:

  • Create a standard curve by plotting the luminescence signal of the ATP standards against their concentrations.

  • Use the standard curve to determine the concentration of ATP remaining in your experimental samples at each time point and pH.

  • Plot the ATP concentration over time for each pH to determine the degradation rate.

Visualizations

ATP_Degradation_Pathway cluster_pH pH Influence ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP k1 ATP:e->ADP:w AMP AMP (Adenosine Monophosphate) ADP->AMP k2 ADP:e->AMP:w Pi1 Pi (Inorganic Phosphate) ADP->Pi1 Pi2 Pi (Inorganic Phosphate) AMP->Pi2 pH_low Low pH (Acidic) k1 k1 pH_low->k1 Increases rate pH_high High pH (Alkaline) pH_high->k1 Increases rate pH_optimal Optimal pH (6.8-7.4) pH_optimal->k1 Minimizes rate

Caption: ATP degradation pathway via hydrolysis, influenced by pH.

Caption: Troubleshooting workflow for this compound salt instability.

References

Technical Support Center: ATP-Dependent Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATP-dependent enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Browse the frequently asked questions below to find solutions to specific problems.

Frequently Asked Questions (FAQs)

High Background Signal

Question: Why am I observing an unusually high background signal in my ATP-dependent enzyme assay?

Answer: A high background signal can obscure the detection of true enzyme activity and lead to inaccurate results. Several factors can contribute to this issue, ranging from contaminated reagents to issues with the experimental setup.

Potential Causes and Troubleshooting Steps:

  • Contaminated Reagents or Consumables:

    • ATP Contamination: The most common source of high background is contamination of assay components with ATP.[1] Ensure that pipette tips, microplates, and buffers are ATP-free.[1] It is advisable to use certified ATP-free consumables.[1]

    • Phosphate (B84403) Contamination (for ATPase/phosphatase assays): If you are measuring phosphate release, ensure your enzyme preparation and buffers are free of inorganic phosphate.[2][3] Some laboratory detergents can be a source of phosphate contamination.

    • Reagent Quality: Use fresh reagents whenever possible. Avoid repeated freeze-thaw cycles of enzymes and ATP solutions, as this can lead to degradation and release of ATP or phosphate.[3][4][5]

  • Issues with Assay Plates and Instrumentation:

    • Plate Type: For luminescence-based assays, use white-walled or opaque plates to minimize background luminescence from neighboring wells.[6] For fluorescence assays, black plates are recommended.[5]

    • Light Exposure: Assay tubes and plates, particularly those used for luminescence assays, can be light-sensitive. Exposure to bright light can cause them to emit their own light, leading to artificially high readings.[1] Store plates and tubes in the dark and minimize exposure to ambient light during the experiment.[1]

    • Dirty Luminometer: A contaminated reading chamber in the luminometer can cause high background readings. Regular cleaning and maintenance are essential.[1]

  • Experimental Conditions:

    • Incubation Time: Excessively long incubation times can lead to the accumulation of background signal. Optimize the incubation time to be within the linear range of the assay.

    • Enzyme Concentration: Using too high a concentration of the enzyme can result in a rapid depletion of the substrate and a high initial signal that appears as background.

Troubleshooting Workflow for High Background:

Troubleshooting workflow for high background signal.
Low or No Signal

Question: My assay is producing a very weak signal, or no signal at all. What could be the problem?

Answer: A lack of signal can be frustrating and may point to issues with one or more critical components of the assay, from the enzyme itself to the detection reagents.

Potential Causes and Troubleshooting Steps:

  • Enzyme Inactivity:

    • Purity vs. Activity: High purity of an enzyme on a gel does not guarantee its activity.[7] Kinases, for example, require proper folding, phosphorylation, and cofactors to be functional.[7]

    • Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure your enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.[4]

    • Incorrect Isoform: Many enzymes have multiple isoforms that can differ in activity and substrate specificity.[7] Confirm that you are using the correct and biologically relevant isoform for your experiment.[7]

  • Sub-optimal Assay Conditions:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity.[4] Ensure your assay buffer is at the correct pH and the assay is performed at the recommended temperature.[4] Using ice-cold buffers can significantly reduce enzyme activity.[4]

    • Cofactor Concentration: Many ATP-dependent enzymes require divalent cations like Mg²⁺ or Mn²⁺ as cofactors. Ensure these are present at the optimal concentration in your reaction buffer.

  • Reagent and Substrate Issues:

    • Reagent Functionality: If using a kit, check the expiration date of the reagents.[5] If preparing your own reagents, ensure they are made correctly.

    • Substrate Concentration: The concentration of ATP and the specific substrate should be optimized. For inhibitor screening, ATP is often used at or below its Michaelis constant (Km) to facilitate the identification of competitive inhibitors.[8][9]

  • Detection System Problems (Luciferase-based assays):

    • Luciferase Inhibition: Test compounds can directly inhibit the luciferase reporter enzyme, leading to a false negative result (no light production).[10][11]

    • Signal Stability: The luminescent signal can be transient. Ensure you are measuring the signal within the recommended time window.[12]

Experimental Protocol: Verifying Enzyme Activity

  • Positive Control: Run a reaction with a known, active batch of the enzyme or a different enzyme known to be active under your assay conditions.

  • Substrate Titration: Perform the assay with varying concentrations of the substrate to ensure you are not substrate-limited.

  • Enzyme Titration: Vary the concentration of the enzyme to confirm that the signal is dependent on the amount of enzyme added.

  • Time Course: Measure the signal at multiple time points to ensure the reaction is proceeding over time and that you are measuring within the linear phase of the reaction.[9]

High Variability Between Replicates

Question: I am observing significant variability between my replicate wells. What are the common causes and how can I improve consistency?

Answer: High variability can compromise the statistical significance of your results. The root cause is often related to inconsistencies in pipetting, plate effects, or reagent preparation.

Potential Causes and Troubleshooting Steps:

  • Pipetting Errors:

    • Inaccurate Volumes: Small variations in the volumes of enzyme, substrate, or test compounds can lead to large differences in the final signal.[6] Use calibrated pipettes and ensure proper pipetting technique.[5]

    • Master Mix: Whenever possible, prepare a master mix of your reagents to be dispensed into the wells, rather than adding each component individually.[6][13]

  • Plate Effects:

    • Evaporation: Wells on the edge of the plate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[4][14] To mitigate this, you can fill the outer wells with water or buffer, or use a gas-permeable plate seal.[14]

    • Temperature Gradients: Inconsistent temperature across the plate can lead to variability in enzyme activity.[14] Ensure the plate is uniformly equilibrated to the assay temperature.

  • Reagent Preparation and Handling:

    • Incomplete Mixing: Ensure all reagents, especially enzyme and substrate solutions, are thoroughly mixed before use.[5]

    • Inconsistent Reagent Quality: Using different batches of reagents between experiments can introduce variability.[13]

Data Presentation: Example of Acceptable vs. High Variability

ReplicateAcceptable Variability (RLU)High Variability (RLU)
110,50010,200
210,80012,500
310,6508,900
Mean 10,650 10,533
Std Dev 150 1800
%CV 1.4% 17.1%

RLU: Relative Light Units; %CV: Percent Coefficient of Variation

False Positives and False Negatives in Inhibitor Screening

Question: I am screening for inhibitors of my enzyme and suspect I am getting false positives or false negatives. How can I identify and avoid these?

Answer: False positives (compounds that appear to be inhibitors but are not) and false negatives (true inhibitors that are missed) are common challenges in high-throughput screening (HTS).[15] These often arise from interference with the assay's detection system.

Potential Causes of False Positives:

  • Inhibition of Coupling Enzymes: Many assays use a multi-enzyme system to generate a detectable signal.[15] Test compounds may inhibit a downstream coupling enzyme rather than the primary target enzyme.[15][16]

  • Interference with Detection Signal:

    • Fluorescence Quenching: In fluorescence-based assays, compounds that absorb light at the excitation or emission wavelength can quench the signal, appearing as inhibitors.[10]

    • Luciferase Inhibition: As mentioned earlier, direct inhibition of the luciferase enzyme is a common source of false positives in luminescence-based assays.[10][11]

Potential Causes of False Negatives:

  • Compound Fluorescence: In fluorescence-based assays, fluorescent compounds can increase the signal, masking the effect of a true inhibitor.[10]

  • Assay Conditions: Using ATP concentrations significantly higher than the Km can make it difficult to identify ATP-competitive inhibitors.[17]

Strategies to Minimize False Results:

  • Use Direct Detection Methods: Assays that directly measure the product (e.g., ADP) without coupling enzymes are less prone to interference.[15]

  • Run Counter-Screens: Test "hit" compounds in an assay that excludes the primary enzyme to identify those that interfere with the detection system.[11] For example, run the luciferase detection reaction in the presence of the compound without the primary ATP-dependent enzyme.

  • Orthogonal Assays: Validate hits using a different assay format that relies on a different detection principle.[16]

Signaling Pathway and Interference Points:

FalsePositives ATP ATP TargetEnzyme Target Enzyme (e.g., Kinase) ATP->TargetEnzyme Substrate Substrate Substrate->TargetEnzyme ADP ADP TargetEnzyme->ADP PhosphoSubstrate Phospho-Substrate TargetEnzyme->PhosphoSubstrate CouplingEnzyme Coupling Enzyme (e.g., Pyruvate Kinase) ADP->CouplingEnzyme ReporterEnzyme Reporter Enzyme (e.g., Luciferase) CouplingEnzyme->ReporterEnzyme Signal Detectable Signal (e.g., Light) ReporterEnzyme->Signal Inhibitor Test Compound Inhibitor->TargetEnzyme True Positive Inhibitor->CouplingEnzyme False Positive Inhibitor->ReporterEnzyme False Positive

Potential points of interference in a coupled enzyme assay.

References

Technical Support Center: Optimizing ATP Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing adenosine (B11128) triphosphate (ATP) concentration for successful in vitro experiments. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the physiological relevance of ATP concentration in in vitro assays?

Cellular ATP concentrations are generally in the millimolar (mM) range, which is often significantly higher than the Michaelis constant (Km) of many ATP-dependent enzymes, such as kinases.[1] In contrast, many in vitro assays use ATP concentrations around the Km value. This difference is critical, especially when studying ATP-competitive inhibitors. Using ATP concentrations that are too high can mask the effect of a competitive inhibitor, leading to an overestimation of its IC50 value.[2]

Q2: How do I determine the optimal ATP concentration for my kinase assay?

For studies involving ATP-competitive inhibitors, the ideal ATP concentration is at or below the Km of the specific kinase for ATP.[2] This ensures a fair competition between the inhibitor and ATP for the kinase's binding site. To determine the optimal concentration, it is recommended to perform an ATP titration experiment to find the Km value for your specific enzyme and substrate pair under your experimental conditions.

Q3: What are the best practices for preparing and storing ATP stock solutions?

ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[3] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in a buffered solution (e.g., Tris-HCl) at a neutral pH. Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing solutions, be aware that dissolving ATP can lower the pH, which may require adjustment.[5]

Q4: How can I accurately measure ATP concentration in my experimental setup?

Bioluminescent assays are the most sensitive and widely used methods for measuring ATP concentrations.[6][7] These assays utilize the enzyme luciferase, which in the presence of its substrate luciferin (B1168401) and ATP, produces light that is proportional to the ATP concentration.[7] Several commercial kits are available that provide a rapid and straightforward method for quantifying ATP in various samples, including cell lysates and in vitro reaction mixtures.

Q5: When is it appropriate to use ATP analogs in my experiments?

ATP analogs are synthetic molecules that mimic the structure of ATP and can be used to probe the function of ATP-dependent enzymes. They are particularly useful in several applications:

  • Non-hydrolyzable analogs (e.g., AMP-PNP): These are resistant to cleavage by enzymes and can be used to trap an enzyme in its ATP-bound state, which is beneficial for structural studies like X-ray crystallography.[3][8]

  • Slowly hydrolyzable analogs: These can help in studying the kinetics and mechanism of ATP-dependent reactions.

  • Fluorescent analogs (e.g., TNP-ATP, MANT-ATP): These are valuable for biophysical studies to measure ATP binding and affinity to proteins.[9]

Troubleshooting Guide

Issue 1: Lower than expected enzyme activity in my assay.

  • Question: My kinase (or other ATP-dependent enzyme) is showing very low activity. Could the ATP concentration be the problem?

  • Answer: Yes, several factors related to ATP could be the cause:

    • Suboptimal ATP Concentration: The ATP concentration in your assay may be too low, limiting the reaction rate. Ensure the concentration is appropriate for your enzyme, which for general activity assays might be saturating (well above the Km), but for inhibitor studies, should be near the Km.

    • ATP Degradation: ATP solutions can degrade if not stored properly (e.g., repeated freeze-thaw cycles, storage at room temperature, or incorrect pH).[10] It is advisable to use fresh or properly stored single-use aliquots.

    • Reagent Impurity: Impurities in the ATP preparation or other reagents can inhibit enzyme activity.[2] Use high-quality reagents from a reputable supplier.

Issue 2: High background signal in my luminescence-based ATP assay.

  • Question: I'm observing a high background signal in my luciferase-based assay, even in my negative controls. What could be the cause?

  • Answer: High background can stem from several sources:

    • Contaminated Reagents: The assay reagents, including buffers and water, may be contaminated with ATP. Ensure you are using ATP-free water and reagents.

    • Assay-Specific Artifacts: Some compounds can directly inhibit or activate the luciferase enzyme, leading to false signals.[2] If you are screening compounds, it is important to perform a counterscreen without the primary enzyme to check for direct effects on the detection system.

    • Microbial Contamination: Bacteria and other microorganisms contain ATP and can contribute to the background signal if present in your reagents or samples.[11]

Issue 3: Inconsistent results and poor reproducibility between experiments.

  • Question: My results are varying significantly between different experimental runs. How can I improve consistency with respect to ATP?

  • Answer: Consistency is key for reliable data. To ensure consistent ATP levels:

    • Precise Pipetting: Inaccurate pipetting of the ATP solution can lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[12]

    • Consistent ATP Preparation: Prepare a large batch of ATP stock solution, aliquot it, and use these aliquots for a series of experiments to minimize variability between preparations.

    • Uniform Incubation Times: Ensure that the incubation times for your reactions are consistent across all experiments.[12]

Data Presentation

Table 1: Typical ATP Concentrations in Different Contexts

Sample TypeTypical ATP ConcentrationReference
Mammalian Cells (in vivo)1 - 10 mM[1]
E. coli (culture)~1.5 mM[13]
In Vitro Kinase Assays (for IC50)At or below the Km of the kinase[2]
In Vitro Kinase Assays (general activity)Saturating concentrations (e.g., 100 µM)[14]

Experimental Protocols

Protocol 1: Determination of Apparent Km for ATP in a Kinase Assay

This protocol outlines a general method to determine the apparent Michaelis constant (Km) for ATP for a specific kinase-substrate pair.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 2 mM DTT, 0.2 mg/mL BSA).

    • Prepare a stock solution of your kinase and substrate in 1X kinase buffer.

    • Prepare a high-concentration stock of ATP (e.g., 100 mM) and perform serial dilutions to create a range of ATP concentrations (e.g., from 1 µM to 5 mM).

  • Assay Setup:

    • In a microplate, add the kinase and substrate to each well.

    • Initiate the reaction by adding the varying concentrations of ATP. The final reaction volume should be consistent across all wells.

    • Include a "no enzyme" control for each ATP concentration to measure background signal.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time. This time should be within the linear range of the reaction, which may need to be determined in a preliminary experiment.

  • Signal Detection:

    • Stop the reaction (e.g., by adding EDTA) and detect the signal (e.g., phosphorylation of the substrate) using a suitable method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Plot the initial reaction velocity (rate of product formation) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km value.

Visualizations

ATP_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, and ATP Dilutions setup_rxn Set Up Reactions with Varying [ATP] prep_reagents->setup_rxn incubate Incubate at Optimal Temperature setup_rxn->incubate detect Stop Reaction and Detect Signal incubate->detect subtract_bg Subtract Background detect->subtract_bg plot_data Plot Velocity vs. [ATP] subtract_bg->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_km Determine Apparent Km fit_curve->determine_km

Caption: Workflow for determining the apparent Km of ATP for a kinase.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Cascade atp ATP adp ADP atp->adp P atp->adp P atp->adp P kinase1 Kinase 1 (Inactive) kinase1_active Kinase 1-P (Active) kinase1->kinase1_active Upstream Signal kinase2 Kinase 2 (Inactive) kinase1_active->kinase2 Phosphorylates kinase2_active Kinase 2-P (Active) kinase2->kinase2_active substrate Substrate Protein kinase2_active->substrate Phosphorylates substrate_p Substrate-P (Phosphorylated) substrate->substrate_p response Cellular Response substrate_p->response Troubleshooting_Flowchart start Inconsistent/Unexpected Assay Results q1 Is enzyme activity lower than expected? start->q1 a1_1 Check ATP concentration. Is it suboptimal? q1->a1_1 Yes q2 Is background signal high? q1->q2 No a1_2 Check ATP storage. Prepare fresh aliquots. a1_1->a1_2 No end Problem Resolved a1_1->end Yes, adjust [ATP] a1_3 Verify reagent purity. a1_2->a1_3 a1_3->end a2_1 Use ATP-free reagents. Check for contamination. q2->a2_1 Yes q3 Are results reproducible? q2->q3 No a2_2 Run counterscreen for compound interference. a2_1->a2_2 a2_2->end a3_1 Calibrate pipettes and ensure consistent technique. q3->a3_1 Yes q3->end No, investigate other experimental variables a3_2 Use single batch of ATP stock for experiments. a3_1->a3_2 a3_2->end

References

impact of freeze-thaw cycles on ATP dipotassium solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on ATP dipotassium (B57713) salt solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for an ATP dipotassium salt solution?

For long-term storage, it is recommended to store aqueous solutions of ATP at -20°C or lower.[1][2][3][4] When stored properly at a stable frozen temperature, these solutions can be stable for several months.[4] For short-term storage, a solution can be kept at 0-4°C for approximately one week.[5] It is crucial to minimize exposure to room temperature as ATP is unstable and prone to hydrolysis.[5]

Q2: How many times can I freeze-thaw my this compound salt solution?

It is strongly recommended to avoid multiple freeze-thaw cycles.[1] While there is no definitive number of cycles that an ATP solution can withstand without significant degradation, each cycle of freezing and thawing increases the risk of hydrolysis of the phosphate (B84403) bonds. For best results, it is advisable to aliquot the ATP solution into single-use volumes upon preparation.[5]

Q3: What are the signs of ATP degradation in my solution?

The primary sign of ATP degradation is a decrease in the effective concentration of active ATP. This will manifest as reduced performance in enzymatic assays or cellular responses that are dependent on ATP. For example, you may observe lower than expected signal in a luciferase-based assay or a diminished physiological response in cell-based experiments. The degradation products are primarily ADP (adenosine diphosphate) and AMP (adenosine monophosphate).[2]

Q4: Can I still use an ATP solution that has undergone multiple freeze-thaw cycles?

Using a solution that has been repeatedly freeze-thawed is not recommended, as the actual concentration of ATP will be lower than the nominal concentration, leading to inaccurate and irreproducible results. If you suspect degradation, it is best to prepare a fresh solution or re-qualify the existing solution by measuring its concentration using a reliable method, such as an ATP assay kit.

Q5: How can I minimize the impact of freeze-thaw cycles on my ATP solution?

The most effective way to minimize degradation is to prepare single-use aliquots. When you first prepare your ATP stock solution, immediately divide it into smaller volumes in separate tubes and store them at -20°C or -80°C. This way, you only thaw the amount you need for a single experiment.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Inconsistent or lower-than-expected results in ATP-dependent assays. Degradation of ATP due to multiple freeze-thaw cycles, leading to a lower effective ATP concentration.Prepare a fresh stock solution of this compound salt and aliquot it into single-use volumes. Avoid using a stock solution that has been thawed and refrozen multiple times. Always keep the ATP solution on ice when thawed.
High variability between different aliquots of the same stock solution. Inconsistent freezing and thawing rates between aliquots, or some aliquots have undergone more freeze-thaw cycles than others.Ensure all aliquots are frozen and thawed in a consistent manner. Label aliquots clearly and keep a log of the number of freeze-thaw cycles for each. For critical experiments, use a fresh, single-use aliquot.
Complete failure of an ATP-dependent reaction. Severe degradation of the ATP stock solution. This could be due to an excessive number of freeze-thaw cycles, prolonged storage at inappropriate temperatures, or contamination with ATPases.Discard the old ATP stock solution and prepare a fresh one from solid this compound salt. Ensure the water and all labware used for preparation are nuclease-free to prevent enzymatic degradation.

Quantitative Data on ATP Degradation

The following table provides an illustrative example of potential ATP degradation. This data is intended to highlight the importance of avoiding freeze-thaw cycles and should not be considered as experimentally verified values for all conditions. The actual rate of degradation can vary depending on factors such as the initial concentration, pH of the solution, and the rate of freezing and thawing.

Number of Freeze-Thaw CyclesEstimated ATP Integrity (%)Primary Degradation Products
0 (Freshly Prepared)100%-
195 - 99%ADP
385 - 95%ADP, AMP
570 - 85%ADP, AMP
10< 70%ADP, AMP, Adenosine

Disclaimer: This table is for illustrative purposes only and is based on general knowledge of ATP stability. For critical applications, it is essential to perform your own stability testing.

Experimental Protocols

Protocol for Assessing the Stability of this compound Salt Solution after Freeze-Thaw Cycles

This protocol outlines a method to quantify the degradation of an this compound salt solution subjected to multiple freeze-thaw cycles using a commercially available luciferase-based ATP assay kit.

Materials:

  • This compound salt

  • Nuclease-free water

  • Microcentrifuge tubes

  • A commercial luciferase-based ATP assay kit

  • Luminometer

Procedure:

  • Preparation of ATP Stock Solution:

    • Prepare a 10 mM stock solution of this compound salt in nuclease-free water.

    • Adjust the pH to 7.0-7.5 with NaOH if necessary.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquoting and Initial Measurement (Cycle 0):

    • Immediately after preparation, aliquot the stock solution into at least 10 separate microcentrifuge tubes (e.g., 50 µL per tube).

    • Take one aliquot for immediate analysis. This will serve as your baseline (0 freeze-thaw cycles).

    • Following the manufacturer's instructions for your ATP assay kit, prepare a standard curve and measure the ATP concentration of this initial aliquot.

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at -20°C for at least 1 hour to ensure complete freezing.

    • To perform a thaw cycle, remove an aliquot from the freezer and let it thaw completely on ice.

    • Once thawed, immediately refreeze the aliquot at -20°C.

    • Repeat this process for the desired number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). Use a separate, dedicated aliquot for each set of cycles.

  • ATP Concentration Measurement:

    • After each designated number of freeze-thaw cycles, take the corresponding aliquot and measure its ATP concentration using the luciferase-based assay kit, as performed for the baseline measurement.

  • Data Analysis:

    • Calculate the percentage of ATP remaining at each freeze-thaw point relative to the initial concentration (Cycle 0).

    • Plot the percentage of ATP remaining as a function of the number of freeze-thaw cycles.

Mandatory Visualizations

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext Extracellular ATP P2X P2X Receptor (Ion Channel) ATP_ext->P2X P2Y P2Y Receptor (GPCR) ATP_ext->P2Y Ca_influx Ca²⁺ Influx P2X->Ca_influx PLC PLC Activation P2Y->PLC Downstream Downstream Signaling Ca_influx->Downstream IP3 IP₃ Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->Downstream

Caption: Simplified ATP-mediated purinergic signaling pathway.

ATP_Stability_Workflow cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep_sol Prepare 10 mM ATP Dipotassium Salt Solution aliquot Aliquot into Single-Use Tubes prep_sol->aliquot cycle_0 Cycle 0 (Baseline) aliquot->cycle_0 cycle_n Cycles 1, 3, 5, 10 aliquot->cycle_n measure_atp Measure ATP Concentration (Luciferase Assay) cycle_0->measure_atp cycle_n->measure_atp analyze_data Calculate % Degradation and Plot Results measure_atp->analyze_data

Caption: Experimental workflow for assessing ATP stability after freeze-thaw cycles.

References

Technical Support Center: Troubleshooting Your ATP Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered with ATP solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My ATP-dependent reaction is showing no or very low signal. What are the likely causes?

There are several potential reasons for a lack of signal in your experiment, which can be broadly categorized into problems with the ATP solution itself, the assay reagents, or the experimental conditions.

  • ATP Solution Integrity: The most common culprit is the degradation of ATP. This can be due to improper storage, pH instability, or contamination.

  • Assay Reagent Issues: Other critical reagents, such as the enzyme (e.g., luciferase), may have lost activity due to improper handling or storage.

  • Experimental Conditions: Factors like incorrect buffer composition, presence of inhibitors in your sample, or improper instrument settings can all lead to a failed experiment.

Q2: How can I tell if my ATP solution has degraded?

ATP is susceptible to hydrolysis, breaking down into ADP and AMP, which will not be active in most enzymatic reactions.[1][2] Degradation can be caused by:

  • Improper Storage Temperature: ATP solutions are unstable at room temperature and even in the refrigerator for extended periods.[1][3]

  • Incorrect pH: ATP is most stable in a neutral pH range of 6.8-7.4.[3][4] Acidic or alkaline conditions will cause rapid hydrolysis.[2][4][5]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your ATP stock can lead to degradation.[6]

  • Contamination: Microbial or enzymatic contamination can rapidly deplete ATP.

A simple way to check for degradation is to run a positive control with a freshly prepared ATP solution or a commercial ATP standard.

Q3: What are the best practices for preparing and storing an ATP solution?

To ensure the stability and functionality of your ATP solution, follow these guidelines:

  • Dissolution and pH Adjustment: Dissolve powdered ATP in high-purity, sterile water.[7] Since ATP in solution is acidic, it is crucial to adjust the pH to a neutral range (7.0-7.5) using a base like NaOH.[3][5][7][8] Overshooting the pH to basic conditions can also cause hydrolysis, so proceed with caution.[5]

  • Quantification: After preparation, it is good practice to determine the precise concentration of your ATP stock solution using UV-Vis spectrophotometry at an absorbance of 259 nm (extinction coefficient of 15,400 M⁻¹cm⁻¹).[5][7]

  • Aliquoting and Storage: Aliquot the ATP solution into single-use volumes to avoid multiple freeze-thaw cycles.[3][6] For long-term storage, snap-freeze the aliquots in liquid nitrogen and store them at -80°C.[3] For shorter-term storage, -20°C is also acceptable.[1][3]

Storage ConditionRecommended TemperatureExpected Stability
Powder (dessicated)-20°C2+ years[3]
Aqueous Solution (Short-term)0-4°CUp to one week[1][3]
Aqueous Solution (Long-term)-20°C or -80°CAt least one year[1][3]

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing issues with your ATP-dependent assay, follow this troubleshooting workflow to identify and resolve the problem.

Diagram: ATP Assay Troubleshooting Workflow

TroubleshootingWorkflow ATP Assay Troubleshooting Workflow start Experiment Failed: No or Low Signal check_positive_control Run Positive Control (Fresh ATP/Standard) start->check_positive_control control_works Control Works? check_positive_control->control_works issue_atp Problem is likely your ATP solution. control_works->issue_atp No issue_assay Problem is likely with other reagents or protocol. control_works->issue_assay Yes prepare_new_atp Prepare fresh ATP solution following best practices. issue_atp->prepare_new_atp end Re-run Experiment prepare_new_atp->end check_enzyme Check Enzyme Activity (e.g., Luciferase) issue_assay->check_enzyme check_buffer Verify Buffer Composition and pH issue_assay->check_buffer check_inhibitors Investigate Potential Inhibitors in Sample issue_assay->check_inhibitors check_instrument Verify Instrument Settings (e.g., Luminometer) issue_assay->check_instrument check_enzyme->end check_buffer->end check_inhibitors->end check_instrument->end

Caption: A step-by-step workflow for troubleshooting failed ATP-dependent assays.

Problem: High Background Signal

High background can mask your specific signal, leading to inaccurate results.

Potential CauseTroubleshooting Steps
ATP Contamination ATP is a common contaminant in labs.[6] Use dedicated, sterile pipette tips and tubes. Check all your reagents for ATP contamination by running them without your sample.
Dirty Luminometer/Cuvettes The reading chamber of the luminometer or the assay tubes may be dirty.[9][10] Clean the instrument according to the manufacturer's instructions and use fresh, clean assay tubes.
Reagent-Related Autoluminescence Some reagents can emit light on their own. Run a blank with all reagents except your sample and ATP to check for this.
Static Electricity Static electricity can interfere with luminometer readings.[9][10] Ground yourself before use or use an anti-static gun.

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Stock Solution
  • Weigh ATP: Weigh out the required amount of ATP disodium (B8443419) salt (FW: 551.14 g/mol ) in a sterile conical tube.

  • Dissolve: Add a minimal volume of sterile, nuclease-free water to dissolve the ATP. For example, to make 10 ml of a 100 mM solution, start with about 7-8 ml of water.[5]

  • Adjust pH: Place the tube on ice to prevent degradation.[11] Carefully add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter or pH strips.[5][7] Adjust the pH to 7.5. Be careful not to let the pH become too basic.[5]

  • Final Volume: Bring the solution to the final desired volume with sterile, nuclease-free water.

  • Sterilize: Sterile filter the solution through a 0.22 µm filter into a sterile container.[7]

  • Quantify: Measure the absorbance at 259 nm and calculate the exact concentration using the Beer-Lambert law (ε = 15,400 M⁻¹cm⁻¹).[5][7]

  • Aliquot and Store: Dispense into single-use aliquots and store at -80°C.[8]

Protocol 2: Basic Luciferase-Based ATP Assay

This is a general protocol and should be optimized for your specific assay kit and instrument.

  • Reagent Preparation: Prepare the luciferase assay buffer according to the manufacturer's instructions. Allow all reagents to equilibrate to room temperature before use.[12]

  • Prepare ATP Standards: Create a standard curve by performing serial dilutions of your ATP stock solution in the same buffer as your samples.

  • Plate Setup: Pipette your samples and ATP standards into a white, opaque 96-well plate suitable for luminescence measurements.

  • Initiate Reaction: Add the luciferase reagent to each well. The volume will depend on the specific kit instructions.

  • Incubation: Incubate the plate for the recommended time (typically 2-10 minutes) at room temperature, protected from light.

  • Measure Luminescence: Read the luminescence using a luminometer. The signal is proportional to the ATP concentration.[13]

Signaling Pathway Visualization

Understanding the role of ATP in biological systems is key. Below is a simplified diagram of an ATP-dependent signaling pathway.

Diagram: ATP-Dependent Kinase Signaling Pathway

KinasePathway Simplified ATP-Dependent Kinase Signaling ATP ATP Kinase_Active Kinase (Active) ATP->Kinase_Active Kinase Kinase (Inactive) Kinase->Kinase_Active Binding Substrate Substrate Protein Substrate_P Phosphorylated Substrate (Active) Substrate->Substrate_P Kinase_Active->Substrate_P Phosphorylation ADP ADP Kinase_Active->ADP Cellular_Response Downstream Cellular Response Substrate_P->Cellular_Response

Caption: ATP provides the phosphate (B84403) group for kinase-mediated protein phosphorylation.

By systematically working through these FAQs, troubleshooting guides, and protocols, you should be able to identify the root cause of the issue with your ATP solution and successfully complete your experiments.

References

Technical Support Center: ATP Dipotassium Salt Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATP dipotassium (B57713) salt solutions in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an ATP solution to ensure its stability for cell culture experiments?

A1: ATP is most stable in aqueous solutions with a pH range of 6.8 to 7.4.[1][2][3] Outside of this range, particularly at more extreme acidic or basic pH levels, ATP undergoes rapid hydrolysis to ADP and phosphate, which can significantly impact experimental outcomes.[1][2][3][4]

Q2: I dissolved ATP dipotassium salt in sterile water, and the pH is acidic. Is this normal?

A2: Yes, this is completely normal. When ATP salts, such as the disodium (B8443419) or dipotassium salt, are dissolved in water, they typically yield a mildly acidic solution with a pH of around 3.5.[5][6] It is crucial to adjust the pH to the optimal range of 6.8-7.4 before use in cell culture.

Q3: How should I adjust the pH of my ATP solution?

A3: The pH of an ATP solution should be carefully adjusted using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[6][7][8] It is recommended to add the base dropwise while monitoring the pH with a calibrated pH meter until the desired pH of 7.0-7.5 is reached.[7][8]

Q4: Can I dissolve the ATP salt directly in PBS or cell culture medium to avoid pH adjustment?

A4: While you can dissolve ATP in PBS or culture medium, you will likely still need to check and adjust the pH.[9] The buffering capacity of the PBS or medium may not be sufficient to counteract the acidity of the dissolved ATP salt, so it is always best practice to verify the final pH.[9]

Q5: How should I sterilize my ATP stock solution?

A5: The recommended method for sterilizing an ATP solution is by filtering it through a 0.22 µm syringe filter.[7][9] This should be done after the pH has been adjusted.

Q6: What is the best way to store my ATP stock solution?

A6: To minimize degradation, ATP stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[7][8][10] This practice helps to avoid repeated freeze-thaw cycles which can lead to ATP hydrolysis.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results using ATP. ATP degradation due to improper pH.Ensure your ATP stock solution is adjusted to a pH between 6.8 and 7.4.[1][2][3] Prepare fresh aliquots if the pH of your current stock is outside this range.
ATP degradation from multiple freeze-thaw cycles.Aliquot your ATP stock solution into single-use volumes to avoid repeated freezing and thawing.[7][8]
Precipitate forms in the ATP solution after pH adjustment. The concentration of ATP may be too high for its solubility at the final pH.Try preparing a slightly lower concentration of the ATP stock solution. Ensure the ATP salt is fully dissolved before and during pH adjustment.
Cell death or unexpected cellular responses after ATP treatment. The pH of the ATP solution added to the culture was not properly neutralized.Always verify the pH of your final working solution of ATP before adding it to your cell culture.
Contamination of the ATP stock solution.Sterilize your ATP stock solution by passing it through a 0.22 µm filter after pH adjustment.[7]

Experimental Protocols

Protocol: Preparation of a 100 mM ATP Stock Solution

Materials:

  • Adenosine 5'-triphosphate (ATP) dipotassium salt

  • Nuclease-free sterile water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Sterile conical tubes

  • 0.22 µm syringe filter

  • Calibrated pH meter

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Methodology:

  • Dissolving the ATP Salt:

    • In a sterile conical tube, dissolve the appropriate amount of this compound salt in a minimal volume of nuclease-free sterile water to achieve a final concentration of 100 mM. For example, to make 10 ml of a 100 mM solution, dissolve the corresponding amount of ATP salt in approximately 8 ml of water.

  • pH Adjustment:

    • Place the tube on ice to minimize potential degradation during pH adjustment.[9]

    • Slowly add 1 M NaOH or KOH dropwise to the ATP solution.

    • Continuously monitor the pH using a calibrated pH meter.

    • Continue adding the base until the pH of the solution reaches 7.0 - 7.5.[7][8]

  • Final Volume Adjustment:

    • Once the desired pH is achieved, add nuclease-free sterile water to reach the final desired volume (e.g., 10 ml).

  • Sterilization:

    • Sterilize the ATP solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[7]

  • Quantification (Optional but Recommended):

    • To determine the precise concentration, prepare a dilution of your stock solution and measure the absorbance at 259 nm using a UV-Vis spectrophotometer. The extinction coefficient for ATP at this wavelength is 15,400 M⁻¹cm⁻¹.[7][8]

  • Aliquoting and Storage:

    • Dispense the sterile ATP stock solution into small, single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term use.[7][8][10]

Visualizations

ATP_Preparation_Workflow cluster_0 Preparation start Weigh this compound Salt dissolve Dissolve in Sterile Water start->dissolve ph_adjust Adjust pH to 7.0-7.5 with NaOH/KOH dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize quantify Quantify (Optional, UV-Vis at 259 nm) sterilize->quantify aliquot Aliquot into Single-Use Tubes quantify->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Experimental workflow for preparing a sterile ATP stock solution.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results? ph Improper pH of ATP Stock? issue->ph freeze_thaw Multiple Freeze-Thaw Cycles? issue->freeze_thaw contamination Contamination? issue->contamination check_ph Verify pH is 7.0-7.4 ph->check_ph new_aliquot Use a Fresh Aliquot freeze_thaw->new_aliquot filter_sterilize Filter Sterilize Solution contamination->filter_sterilize

Caption: Troubleshooting logic for inconsistent results with ATP solutions.

References

Technical Support Center: High ATP Concentration and Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein synthesis experiments, specifically related to the inhibitory effects of high ATP concentrations.

Frequently Asked Questions (FAQs)

Q1: Can high concentrations of ATP inhibit protein synthesis?

A1: Yes, paradoxically, non-physiologically high levels of ATP can be detrimental and inhibit protein synthesis.[1][2] This phenomenon is particularly pronounced in experimental systems and under certain cellular conditions like magnesium (Mg²⁺) limitation.[1][2] While ATP is the primary energy source for protein synthesis, its excessive accumulation can disrupt the availability of other crucial components.[1]

Q2: What is the primary mechanism by which high ATP concentrations inhibit protein synthesis?

A2: The primary mechanism is the chelation of magnesium ions (Mg²⁺).[1][2] ATP has a high affinity for Mg²⁺ and at elevated concentrations, it can sequester these ions, making them unavailable for the translation machinery.[1][2] Mg²⁺ is essential for maintaining the structural integrity of ribosomes and for the activity of several enzymes involved in translation.[1][2] A depletion of free Mg²⁺ due to excessive ATP leads to translational arrest.[1]

Q3: How does Mg²⁺ availability affect ribosomes and translation?

A3: Magnesium ions are critical for ribosome structure and function. They stabilize the association of the large and small ribosomal subunits.[2] Removal or depletion of Mg²⁺ can cause ribosomes to dissociate into their subunits, rendering them inactive.[2] During translation initiation and elongation, specific steps are also dependent on Mg²⁺ as a cofactor for enzymes.

Q4: Are there any cellular signaling pathways that respond to changes in ATP levels to regulate protein synthesis?

A4: Yes, the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways are key regulators. Typically, a low ATP to AMP ratio activates AMPK, which then inhibits energy-consuming processes like protein synthesis to conserve energy.[3][4][5] Conversely, the mTOR pathway, a central promoter of cell growth and protein synthesis, is activated under energy-sufficient conditions (adequate ATP).[6][7][8][9] However, the direct inhibitory effect of high ATP is more related to Mg²⁺ chelation than the typical signaling through these pathways.

Troubleshooting Guides

Issue 1: Decreased or stalled protein synthesis in an in vitro translation system.

Possible Cause: The ATP concentration in your reaction mix may be too high, leading to Mg²⁺ sequestration.

Troubleshooting Steps:

  • Optimize ATP and Mg²⁺ Concentrations:

    • Perform a titration experiment to determine the optimal ratio of ATP to Mg²⁺ for your specific system.

    • Start with a standard recommended concentration (e.g., 1.2 mM ATP) and test a range of Mg²⁺ concentrations (e.g., from 1 mM to 5 mM).[10]

    • Conversely, you can fix the Mg²⁺ concentration and titrate ATP.

    • Monitor protein synthesis rates at each ratio to identify the optimal balance.

  • Review Reagent Preparation:

    • Double-check the concentration of your ATP stock solution. Errors in stock preparation can lead to unintentionally high final concentrations.

    • Ensure that the buffer used for your in vitro translation reaction does not contain other chelating agents that could exacerbate the depletion of free Mg²⁺.

Issue 2: Inconsistent protein synthesis results between different batches of cell-free extracts.

Possible Cause: Variability in endogenous ATP and Mg²⁺ levels in the cell-free extracts.

Troubleshooting Steps:

  • Quantify Endogenous Levels:

    • Before starting your translation reaction, measure the baseline ATP and Mg²⁺ concentrations in your cell-free extract. Commercially available kits can be used for this purpose.

    • Adjust the amount of exogenously added ATP and Mg²⁺ to account for these endogenous levels, ensuring a consistent final concentration across batches.

  • Standardize Extract Preparation:

    • If preparing your own cell-free extracts, ensure the protocol is highly standardized, especially the cell growth and harvesting conditions, as these can influence cellular energy status.

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Concentration

This protocol provides a general method for determining intracellular ATP levels using a luciferase-based assay.

Principle: The assay relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • ATP lysis buffer (e.g., containing trichloroacetic acid or a commercially available formulation)

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Culture and treat cells as required by your experimental design.

  • Harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells using an appropriate ATP lysis buffer to release the intracellular ATP and inhibit ATPases.

  • Centrifuge the lysate to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Prepare ATP standards of known concentrations.

  • Add the luciferase reagent from the assay kit to both the samples and the standards.

  • Incubate according to the kit manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the ATP concentration in your samples based on the standard curve.

Protocol 2: Measurement of Protein Synthesis Rate

This protocol outlines a common method for measuring the rate of protein synthesis using the incorporation of a labeled amino acid.

Principle: The rate of new protein synthesis is determined by measuring the incorporation of a radiolabeled or fluorescently tagged amino acid into newly synthesized proteins over time.

Materials:

  • Cells of interest

  • Culture medium

  • Labeled amino acid (e.g., ³⁵S-methionine, ³H-leucine, or a fluorescent analog like puromycin)

  • Trichloroacetic acid (TCA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate and culture cells to the desired confluency.

  • Incubate the cells in a medium containing the labeled amino acid for a defined period.

  • Wash the cells with ice-cold PBS to stop the incorporation.

  • Lyse the cells and precipitate the proteins using TCA.

  • Wash the protein pellet to remove any unincorporated labeled amino acids.

  • Solubilize the protein pellet.

  • Measure the amount of incorporated label using a scintillation counter (for radiolabels) or a fluorescence reader.

  • Normalize the incorporated signal to the total protein concentration in each sample to determine the specific rate of protein synthesis.

Data Presentation

Table 1: Qualitative Effects of ATP and Mg²⁺ Concentrations on Protein Synthesis

ATP ConcentrationMg²⁺ ConcentrationExpected Effect on Protein SynthesisRationale
LowOptimalDecreasedInsufficient energy supply for tRNA charging and other ATP-dependent steps.[1]
OptimalOptimalOptimalSufficient energy and cofactors for efficient translation.
HighOptimalPotentially DecreasedExcess ATP may begin to chelate Mg²⁺, reducing its availability.[1][2]
HighLowSeverely InhibitedHigh ATP severely depletes the already limited free Mg²⁺, leading to translational arrest.[1][2]
OptimalLowDecreasedInsufficient Mg²⁺ for ribosome stability and function, even with adequate energy.[2]

Visualizations

High_ATP_Inhibition cluster_0 High ATP Concentration cluster_1 Magnesium Availability cluster_2 Protein Synthesis Machinery High_ATP High Cellular ATP Translation Protein Synthesis High_ATP->Translation Inhibits Chelat_Mg Chelat_Mg High_ATP->Chelat_Mg Chelates Free_Mg Free Mg²⁺ Ribosomes Ribosome Stability & Function Free_Mg->Ribosomes Required for Free_Mg->Chelat_Mg Sequesters Ribosomes->Translation Essential for Troubleshooting_Workflow Start Protein Synthesis Stalled Check_ATP Is ATP concentration physiologically high? Start->Check_ATP Measure_ATP Measure ATP & Mg²⁺ concentrations Check_ATP->Measure_ATP Yes Review_Protocol Review Extract Preparation Protocol Check_ATP->Review_Protocol No/Unsure Optimize Optimize ATP:Mg²⁺ Ratio (Titration Experiment) Measure_ATP->Optimize Success Protein Synthesis Resumes Optimize->Success Check_Reagents Verify Reagent Concentrations Check_Reagents->Optimize Review_Protocol->Check_Reagents

References

Validation & Comparative

A Researcher's Guide: Choosing Between ATP Dipotassium and Disodium Salts for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical step that can significantly impact experimental outcomes. Adenosine 5'-triphosphate (ATP), the primary energy currency of the cell, is a central substrate in countless enzymatic reactions. Commercially available as either a dipotassium (B57713) (K₂ATP) or disodium (B8443419) (Na₂ATP) salt, the choice between these two forms is often overlooked. This guide provides a comprehensive comparison of ATP dipotassium and disodium salts, supported by experimental data and detailed protocols, to aid in making an informed decision for your enzyme studies.

Chemical and Physical Properties: A Tale of Two Cations

At a fundamental level, the key difference between the two ATP salts lies in the counter-ion that stabilizes the polyphosphate chain. This seemingly minor substitution can influence several key properties relevant to experimental design.

PropertyThis compound Salt (K₂ATP)ATP Disodium Salt (Na₂ATP)Significance in Enzyme Assays
Molecular Weight (Anhydrous) ~583.35 g/mol ~551.14 g/mol Accurate concentration calculations are crucial for kinetic studies.
Solubility in Water HighHighBoth salts are readily soluble in common biological buffers.
Solution pH (Unbuffered) Tends to be slightly more neutralCan be slightly more acidicInitial pH of the stock solution may require adjustment depending on the buffer system used.
Hygroscopicity Can be hygroscopicCan be hygroscopicProper storage in a desiccated environment is recommended to prevent water absorption and degradation.
Purity Commercially available at high purity (≥98%)Commercially available at high purity (≥98%)High purity is essential to avoid interference from contaminants like ADP or other nucleotides.

The Cation Effect: More Than Just a Counter-Ion

The choice between potassium (K⁺) and sodium (Na⁺) extends beyond simple salt formulation; these monovalent cations can directly and indirectly influence enzyme activity. Many enzymes have specific requirements or sensitivities to these ions.[1][2]

  • Direct Cationic Activation/Inhibition: Some enzymes possess allosteric or catalytic sites that specifically bind Na⁺ or K⁺. For instance, Na⁺/K⁺-ATPase is a well-known enzyme that is critically dependent on both sodium and potassium ions for its activity.[3] Pyruvate kinase is another example of an enzyme that is allosterically activated by K⁺.[4][5][6] In such cases, the choice of ATP salt should align with the known ionic requirements of the enzyme. Using an ATP salt with a non-preferred cation could lead to suboptimal activity or even inhibition.

  • Indirect Effects on Enzyme Conformation and Stability: The ionic environment can influence the three-dimensional structure and stability of an enzyme. While often subtle, these conformational changes can impact substrate binding and catalytic efficiency. The presence of Na⁺ or K⁺ can alter the hydration shell of the protein, leading to changes in its folding and flexibility.

Experimental Data: A Comparative Look at Enzyme Kinetics

While direct, head-to-head comparisons of this compound and disodium salts in the literature are not abundant, we can compile data from studies on key ATP-dependent enzymes to illustrate the potential impact of the counter-ion. The following table presents hypothetical, yet representative, kinetic data for two common enzyme classes: kinases and luciferases. This data is based on the established principles of monovalent cation effects on enzyme activity.

EnzymeATP SaltApparent Kₘ (ATP) (µM)Apparent Vₘₐₓ (Relative Units)
Pyruvate Kinase (K⁺-dependent) This compound Salt1501.2
ATP Disodium Salt2500.8
Apyrase (Cation-insensitive) This compound Salt501.0
ATP Disodium Salt521.0
Firefly Luciferase This compound Salt2001.1
ATP Disodium Salt2101.0

Note: The values presented are illustrative and can vary significantly depending on the specific enzyme, substrate concentrations, and assay conditions. It is always recommended to empirically determine the optimal ATP salt for your system.

Experimental Protocols: A Framework for Your Comparison

To determine the most suitable ATP salt for your specific enzyme and assay, a direct comparison is recommended. Below are detailed protocols for assessing the impact of K₂ATP versus Na₂ATP on the kinetics of a generic protein kinase and firefly luciferase.

Protocol 1: Comparative Kinetic Analysis of a Protein Kinase

This protocol outlines a method to determine the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of a protein kinase using both this compound and disodium salts.

Materials:

  • Purified protein kinase

  • Specific peptide substrate for the kinase

  • This compound Salt (high purity)

  • ATP Disodium Salt (high purity)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Prepare ATP Stock Solutions: Prepare 100 mM stock solutions of both this compound and disodium salts in the kinase reaction buffer. Adjust the pH of each solution to 7.5.

  • Prepare Serial Dilutions of ATP: For each ATP salt, prepare a series of dilutions in the kinase reaction buffer ranging from, for example, 1 µM to 1 mM.

  • Set up Kinase Reactions: In a 96-well plate, set up the kinase reactions in triplicate for each ATP concentration and for each ATP salt. A typical reaction mixture might contain:

    • 5 µL of kinase solution

    • 10 µL of peptide substrate solution

    • 5 µL of the respective ATP dilution

  • Initiate and Incubate: Initiate the reaction by adding the ATP solution. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically 15-30 minutes).

  • Terminate the Reaction and Detect Product: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each ATP concentration.

    • Plot the initial velocity (v) against the ATP concentration ([ATP]) for both the dipotassium and disodium salts.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each ATP salt.

Protocol 2: Comparative Analysis of Firefly Luciferase Activity

This protocol describes how to compare the light output of the firefly luciferase reaction using either this compound or disodium salt.

Materials:

  • Recombinant firefly luciferase

  • D-Luciferin

  • This compound Salt (high purity)

  • ATP Disodium Salt (high purity)

  • Luciferase assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)

  • Luminometer

Procedure:

  • Prepare ATP Stock Solutions: Prepare 10 mM stock solutions of both this compound and disodium salts in the luciferase assay buffer. Adjust the pH of each solution to 7.8.

  • Prepare Reaction Mix: Prepare a reaction mix containing D-luciferin and luciferase in the assay buffer.

  • Initiate the Reaction: In a luminometer tube or a white-walled 96-well plate, add the reaction mix. To initiate the reaction, inject a solution of either this compound or disodium salt to a final concentration within the linear range of the assay (e.g., 10 µM).

  • Measure Luminescence: Immediately measure the light output (luminescence) over a set period (e.g., 10 seconds).

  • Compare Results: Compare the integrated light units produced with this compound salt versus ATP disodium salt. Perform the assay at various ATP concentrations to determine if the choice of salt affects the Kₘ for ATP.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ATP_Enzyme_Reaction ATP ATP (K₂ or Na₂ Salt) Enzyme_ATP_Complex Enzyme-ATP Complex ATP->Enzyme_ATP_Complex Enzyme Enzyme Enzyme->Enzyme_ATP_Complex Substrate Substrate Enzyme_Substrate_Complex Enzyme-ATP-Substrate Complex Substrate->Enzyme_Substrate_Complex Product Product-P ADP ADP Enzyme_ATP_Complex->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Enzyme Enzyme (recycled) Enzyme_Substrate_Complex->Product Phosphorylation Enzyme_Substrate_Complex->ADP Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis K2ATP Prepare K₂ATP Stock Solution Kinase_Assay_K Perform Kinase Assay with K₂ATP K2ATP->Kinase_Assay_K Na2ATP Prepare Na₂ATP Stock Solution Kinase_Assay_Na Perform Kinase Assay with Na₂ATP Na2ATP->Kinase_Assay_Na Data_K Collect Data (K₂ATP) Kinase_Assay_K->Data_K Data_Na Collect Data (Na₂ATP) Kinase_Assay_Na->Data_Na Comparison Compare Km and Vmax Data_K->Comparison Data_Na->Comparison Decision_Tree Start Start: Choose ATP Salt Q1 Is the enzyme known to be Na⁺ or K⁺ dependent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No / Unknown Q1->A1_No Q2 Is the enzyme K⁺ dependent? A1_Yes->Q2 Q3 Is there a concern about subtle ionic effects? A1_No->Q3 A2_Yes Yes Q2->A2_Yes A2_No No (Na⁺ dependent) Q2->A2_No Use_K2ATP Use this compound Salt A2_Yes->Use_K2ATP Use_Na2ATP Use ATP Disodium Salt A2_No->Use_Na2ATP A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Test_Both Empirically test both salts A3_Yes->Test_Both Either Either salt is likely suitable (maintain consistency) A3_No->Either

References

A Comparative Guide to the Stability of ATP Dipotassium and Disodium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular energy transfer and signaling, making its stability a critical factor in experimental design and drug formulation. For researchers, scientists, and drug development professionals, the choice between different salt forms of ATP, primarily the dipotassium (B57713) (K₂ATP) and disodium (B8443419) (Na₂ATP) salts, can have significant implications for the accuracy and reproducibility of their work. This guide provides an objective comparison of the stability of these two common ATP salts, supported by available data and detailed experimental protocols.

Key Stability Considerations: A Side-by-Side Comparison

PropertyATP Dipotassium SaltATP Disodium SaltSignificance for Stability
Solid-State Stability Generally stable when stored at -20°C and desiccated. Specific long-term decomposition rate is not widely published.Highly stable as a crystalline solid. A decomposition of less than 0.5% per year is observed when stored at -20°C with desiccation.[1][2]The disodium salt has well-documented long-term stability in solid form, offering a reliable standard for storage. The dipotassium salt is also considered stable, but quantitative data is less available.
pH of Aqueous Solution (in water) Product information suggests storing frozen solutions at pH 3.5 to 6.8 for maximum stability.Yields a mildly acidic solution with a pH of approximately 3.5.[1]ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[3] The inherently acidic nature of the disodium salt solution can lead to faster hydrolysis if not buffered. The recommended storage pH for the dipotassium salt is broader but still includes acidic conditions.
Hygroscopicity Information not widely available. As with most salts, it is recommended to be stored in a desiccated environment.Information not widely available. Standard laboratory practice is to store it under desiccating conditions.Hygroscopicity, the tendency to absorb moisture from the air, can compromise the stability of the solid form by promoting hydrolysis. Both salts should be handled in a dry environment.
Solubility in Water Soluble in water (e.g., 50 mg/mL).Soluble in water (e.g., 50 mg/mL).[1]Both salts are highly soluble in water, facilitating their use in a wide range of biochemical assays.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of ATP salts, a validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying ATP and its degradation products, such as Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP).

Protocol: HPLC-Based Stability Testing of ATP Solutions

1. Objective: To determine the degradation rate of this compound and disodium salts in aqueous solution under specific storage conditions (e.g., temperature, pH).

2. Materials:

  • This compound salt
  • ATP disodium salt
  • HPLC-grade water
  • Phosphate buffer (e.g., 100 mM, pH 7.0)
  • Perchloric acid (PCA) for sample quenching
  • Potassium hydroxide (B78521) (KOH) for neutralization
  • HPLC system with a UV detector
  • Reversed-phase C18 column

3. Procedure:

4. Data Analysis:

  • Plot the concentration of ATP as a function of time for each storage condition.
  • Calculate the degradation rate constant from the slope of the line.
  • Compare the degradation rates of the dipotassium and disodium salts under identical conditions.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of ATP, the following diagrams are provided.

Stability_Testing_Workflow cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_sol Prepare ATP Salt Solutions (K₂ATP & Na₂ATP) store Store Aliquots at Defined Conditions (T, pH) prep_sol->store sample Withdraw Sample at Time Points store->sample quench Quench with Perchloric Acid sample->quench neutralize Neutralize with KOH quench->neutralize centrifuge Centrifuge & Filter neutralize->centrifuge hplc HPLC Analysis (C18, UV 259nm) centrifuge->hplc quantify Quantify ATP, ADP, AMP hplc->quantify plot Plot Concentration vs. Time quantify->plot compare Compare Degradation Rates plot->compare

Caption: Experimental workflow for comparing ATP salt stability.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space atp_source ATP Release (e.g., cell stress) atp Extracellular ATP atp_source->atp p2x P2X Receptors (Ion Channels) atp->p2x p2y P2Y Receptors (GPCRs) atp->p2y ca_influx Ca²⁺ Influx p2x->ca_influx plc PLC Activation p2y->plc downstream Downstream Signaling (e.g., inflammation, neurotransmission) ca_influx->downstream plc->downstream

Caption: Simplified P2 purinergic signaling pathway involving ATP.

Conclusion and Recommendations

Based on the available data, both this compound and disodium salts are stable in solid form when stored under appropriate conditions (frozen and desiccated). The disodium salt has the advantage of having a well-documented low rate of decomposition.

In aqueous solutions, the stability of both salts is highly pH-dependent. The inherent acidity of the disodium salt solution necessitates buffering to the optimal pH range of 6.8-7.4 to minimize hydrolysis. While the dipotassium salt's recommended storage pH range is broader, for applications requiring high stability in solution, it is advisable to also use a neutral buffer.

For researchers and drug development professionals, the choice between these two salts may depend on the specific application:

  • For long-term storage of a solid standard: The ATP disodium salt offers well-documented stability.

  • For preparing unbuffered aqueous solutions for immediate use: The choice may be less critical, but the pH of the final solution should be considered in the context of the experiment.

  • For preparing buffered stock solutions: Both salts are suitable, provided the solution is buffered to a neutral pH.

Ultimately, for critical applications, it is recommended to perform an in-house stability study using the detailed HPLC protocol to determine the most suitable salt and storage conditions for a specific experimental or formulation need.

References

Monovalent Cations in Kinase Activity: A Comparative Analysis of Potassium and Sodium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced factors that influence enzyme kinetics is paramount. Among these, the role of monovalent cations, specifically potassium (K⁺) and sodium (Na⁺), in modulating kinase activity is a critical consideration in experimental design and data interpretation. This guide provides an objective comparison of the effects of K⁺ and Na⁺ on kinase function, supported by experimental data and detailed methodologies.

The activity of many kinases is significantly influenced by the presence of monovalent cations. These ions can play a direct role in the catalytic process or in substrate binding.[1] While the requirement for divalent cations like Mg²⁺ is a near-universal feature of kinases, the specific effects of monovalent cations are more varied and enzyme-dependent.[2] Generally, intracellular potassium concentrations are significantly higher than sodium, suggesting that many cytosolic kinases may be optimized to function in a potassium-rich environment.[1]

Quantitative Comparison of Kinase Activity in the Presence of K⁺ vs. Na⁺

The differential effects of potassium and sodium ions on the kinetic parameters of various kinases have been documented in several studies. Below is a summary of quantitative data for select enzymes.

KinaseSubstrateCationConcentration (mM)K_m_V_max_Specific ActivityReference
Pyruvate (B1213749) Kinase (rabbit muscle)ADPK⁺100--Activated[3]
Pyruvate Kinase (rabbit muscle)ADPNa⁺100--Inhibited[3]
(Na⁺+K⁺)-ATPaseATPK⁺0.213 (K_d_)--Activated[4]
(Na⁺+K⁺)-ATPaseATPNa⁺13.7 (K_d_)--Activated[4]
c-AMP-dependent Protein Kinase (PKA)-Na⁺200--Inhibited[5]

Note: The table above is a representative summary. Detailed kinetic parameters (K_m_ and V_max_) directly comparing K⁺ and Na⁺ for a wide range of kinases are not always available in a single study. The effects are often described as activation or inhibition.

Experimental Protocols

To investigate the differential effects of potassium and sodium ions on kinase activity, a standardized in vitro kinase assay can be employed. The following protocol provides a general framework that can be adapted for specific kinases and substrates.

Objective: To compare the kinetic parameters (K_m_ and V_max_) of a specific kinase in the presence of potassium chloride (KCl) versus sodium chloride (NaCl).
Materials:
  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for coupled assays)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4)[6]

  • Magnesium chloride (MgCl₂)[7]

  • Potassium chloride (KCl) stock solution

  • Sodium chloride (NaCl) stock solution

  • Stopping solution (e.g., EDTA solution or phosphoric acid)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or components for coupled spectrophotometric/fluorometric assays)[7][8]

Procedure:
  • Preparation of Reaction Mixtures:

    • Prepare a master mix containing the kinase reaction buffer, MgCl₂, and the kinase substrate at desired concentrations.

    • Aliquot the master mix into two sets of tubes.

    • To the first set, add varying concentrations of KCl (e.g., 0, 25, 50, 100, 150 mM).

    • To the second set, add varying concentrations of NaCl (e.g., 0, 25, 50, 100, 150 mM).

    • Ensure the final ionic strength is kept constant across all conditions if necessary, by adjusting the concentration of a non-interfering salt.

  • Enzyme Addition:

    • Add the purified kinase to each reaction tube to a final concentration determined through prior optimization.[8]

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP to a final desired concentration (e.g., 100 µM).[9] For kinetic analysis, vary the ATP concentration across a range (e.g., 1-200 µM) for each salt condition.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reactions by adding the appropriate stopping solution.

  • Detection and Quantification:

    • Quantify the amount of phosphorylated substrate using a suitable method:

      • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[7]

      • Coupled Enzyme Assay: Measure the production of ADP using a pyruvate kinase/lactate dehydrogenase coupled system by monitoring the decrease in NADH absorbance at 340 nm.[10]

      • Fluorescence-Based Assays: Utilize technologies like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TRF-FRET) with appropriate labeled substrates and antibodies.[6]

  • Data Analysis:

    • Calculate the initial reaction velocities for each ATP concentration under each salt condition.

    • Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • Compare the kinetic parameters obtained in the presence of KCl with those obtained in the presence of NaCl.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of monovalent cation involvement in kinase activity and a typical experimental workflow for comparative analysis.

Monovalent_Cation_Effect_on_Kinase cluster_0 Kinase Catalytic Cycle cluster_1 Modulation by Monovalent Cations E Kinase (E) ES E-Substrate-ATP E->ES Substrate + ATP EP E-Product-ADP ES->EP Phosphotransfer EP->E Product Release P Phosphorylated Product EP->P K_ion K⁺ K_ion->ES Activation (e.g., Pyruvate Kinase) Na_ion Na⁺ Na_ion->ES Inhibition/Lower Activation (e.g., Pyruvate Kinase)

Caption: Monovalent cation modulation of a generic kinase catalytic cycle.

Kinase_Assay_Workflow prep Prepare Master Mix (Buffer, Substrate, MgCl₂) aliquot Aliquot Master Mix prep->aliquot add_ions Add varying [K⁺] or [Na⁺] aliquot->add_ions add_kinase Add Kinase add_ions->add_kinase start_rxn Initiate with ATP add_kinase->start_rxn incubate Incubate (e.g., 30°C) start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn detect Detect Phosphorylation stop_rxn->detect analyze Data Analysis (Km, Vmax) detect->analyze

Caption: Experimental workflow for comparing K⁺ and Na⁺ effects on kinase activity.

Conclusion

The influence of monovalent cations, particularly potassium and sodium, on kinase activity is a crucial aspect of enzyme regulation that warrants careful consideration in both basic research and drug development. While potassium often acts as an activator for intracellular kinases, reflecting the physiological environment, the effects of sodium can be inhibitory or result in lower activation. The provided experimental framework offers a robust starting point for researchers to dissect the specific roles of these ions in the function of their kinase of interest. Such studies are essential for building accurate kinetic models and for the development of effective and specific kinase inhibitors.

References

Choosing the Right ATP Salt for Optimal Bioluminescence Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioluminescence assays are a cornerstone of modern biological research, offering unparalleled sensitivity for quantifying cellular viability, cytotoxicity, and a multitude of enzymatic activities. At the heart of the most common bioluminescence systems is the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing a light signal directly proportional to the concentration of ATP. The choice of reagents is paramount for ensuring the accuracy and reproducibility of these assays, and a seemingly minor detail—the salt form of adenosine (B11128) triphosphate (ATP)—can have significant implications for assay performance.

This guide provides an objective comparison of commonly available ATP salts, supported by established biochemical principles, to help you make an informed decision for your specific research needs.

The Critical Role of Cations in the Luciferase Reaction

The firefly luciferase reaction is not solely dependent on ATP; it has an absolute requirement for a divalent cation, with magnesium (Mg²⁺) being the most effective. The true substrate for luciferase is not free ATP, but rather the Mg-ATP²⁻ complex. Magnesium ions play a crucial role in the conformational changes of luciferase and in the binding of ATP to the enzyme's active site, facilitating the subsequent reaction with luciferin.

While other divalent cations such as manganese (Mn²⁺) and cobalt (Co²⁺) can substitute for Mg²⁺ to some extent, they often result in lower light output and altered reaction kinetics. Monovalent cations like sodium (Na⁺) and potassium (K⁺), typically present as counter-ions in ATP salts, do not directly participate in the catalytic reaction but can influence the overall ionic strength of the assay buffer, which in turn can affect enzyme activity.

Comparison of Common ATP Salts

The most frequently encountered and commercially available salt forms of ATP are the disodium (B8443419) salt and the magnesium salt. While potassium and lithium salts are also available, they are less commonly used in standard bioluminescence assay kits.

ATP Salt FormKey CharacteristicsPerformance Considerations
ATP Disodium Salt (Na₂ATP) - Highly soluble in aqueous solutions.- The most commonly used and widely available form.- Recommended as a standard in many commercial bioluminescence assay kits.- Requires the addition of a separate magnesium salt (e.g., MgSO₄ or MgCl₂) to the assay buffer to form the essential Mg-ATP²⁻ complex.- Allows for precise control over the final Mg²⁺ concentration, which can be optimized for specific assay conditions.
ATP Magnesium Salt (MgATP) - Provides ATP and the essential Mg²⁺ cofactor in a single compound.- May simplify reagent preparation.- Can be less soluble than the disodium salt.- The fixed 1:1 molar ratio of Mg²⁺ to ATP may not be optimal for all assay conditions, as a slight excess of free Mg²⁺ is often beneficial.- May be more susceptible to precipitation, especially at high concentrations or in certain buffer systems.
ATP Potassium Salt (K₂ATP) - Similar solubility and stability to the sodium salt.- Similar to the disodium salt, requires the addition of a magnesium salt to the assay buffer.- No significant performance advantage over the disodium salt has been reported for standard bioluminescence assays.

Recommendation: For most applications, ATP disodium salt is the recommended choice . Its high solubility, stability, and the flexibility it offers in optimizing the magnesium concentration in the assay buffer make it a reliable and versatile option. The vast majority of commercial bioluminescence assay kits and published protocols utilize ATP disodium salt, providing a wealth of established data and methodologies.

Experimental Data Insights

While direct, peer-reviewed studies quantitatively comparing the performance of different ATP salts head-to-head in bioluminescence assays are scarce, the established biochemistry of the luciferase enzyme provides a clear rationale for the importance of magnesium. Kinetic studies have consistently shown that the Mg-ATP²⁻ complex is the preferred substrate for firefly luciferase. The use of ATP salts with other divalent cations, such as calcium, results in a significantly reduced bioluminescent output.

The key takeaway from available data is that the presence of an optimal concentration of Mg²⁺ is more critical than the initial salt form of the ATP. When using ATP disodium salt, it is crucial to ensure that the final reaction buffer contains a sufficient concentration of a magnesium salt (typically in the range of 1-5 mM) to saturate the enzyme's requirement.

Signaling Pathway and Experimental Workflow

To visualize the core processes, the following diagrams illustrate the luciferase signaling pathway and a typical experimental workflow for a bioluminescence assay.

Luciferase_Pathway Luciferase Signaling Pathway cluster_reactants Reactants ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Intermediate Luciferyl-AMP Intermediate Luciferase->Intermediate + O₂ Mg2 Mg²⁺ Mg2->Luciferase O2 O₂ Light Light (560 nm) Intermediate->Light Products Oxyluciferin + AMP + PPi Intermediate->Products

Caption: The firefly luciferase reaction requires ATP, D-luciferin, magnesium ions, and oxygen to produce light.

Bioluminescence_Workflow Experimental Workflow A Cell Seeding & Treatment B Cell Lysis (to release ATP) A->B C Addition of Luciferase Reagent (containing Luciferin, Luciferase, Mg²⁺) B->C D Incubation (at RT) C->D E Signal Measurement (Luminometer) D->E F Data Analysis E->F

Caption: A typical workflow for a cell-based bioluminescence assay to measure intracellular ATP.

ATP_Salt_Comparison ATP Salt Feature Comparison ATP_Salts ATP Salt Disodium ATP Magnesium ATP Features Key Feature Solubility Mg²⁺ Provision Flexibility Common Usage Comparison Comparison High Lower Requires external Mg²⁺ Self-contained High Low Very Common Less Common

Caption: A logical comparison of the key features of Disodium ATP versus Magnesium ATP for bioluminescence assays.

Experimental Protocol: Cell Viability Assay Using ATP Disodium Salt

This protocol provides a general framework for a homogenous cell viability assay using a lytic method.

Materials:

  • Cells of interest

  • Cell culture medium

  • White, opaque 96-well microplates

  • ATP disodium salt (high purity)

  • D-Luciferin

  • Firefly Luciferase

  • Magnesium Sulfate (MgSO₄)

  • Tricine buffer

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • EDTA

  • Cell lysis reagent (e.g., a detergent-based buffer like Triton X-100 or a commercially available lytic agent)

  • Multichannel pipette

  • Luminometer

Reagent Preparation:

  • ATP Standard Stock Solution (10 mM): Dissolve the appropriate amount of ATP disodium salt in nuclease-free water. Aliquot and store at -20°C.

  • Luciferase Reaction Buffer (1X): Prepare a buffer containing 20 mM Tricine, 5 mM MgSO₄, 0.1 mM EDTA, and 33.3 mM DTT, pH 7.8.

  • Luciferase Reagent: Immediately before use, reconstitute lyophilized luciferase and D-luciferin in the Luciferase Reaction Buffer to their final working concentrations as recommended by the manufacturer or optimized in your lab. Protect from light.

Assay Procedure:

  • Cell Plating: Seed cells in a white, opaque 96-well plate at the desired density and allow them to attach and grow for the appropriate amount of time. Include wells for background measurements (medium only).

  • Cell Treatment: Treat cells with the compounds of interest for the desired duration.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Cell Lysis: Add the cell lysis reagent to each well (including background wells) and mix gently. Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and ATP release.

  • Luminescence Reaction: Add the prepared Luciferase Reagent to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

  • Signal Measurement: Measure the luminescence in a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental readings. The resulting relative light units (RLU) are proportional to the ATP concentration and, consequently, the number of viable cells.

Conclusion

The selection of the appropriate ATP salt is a critical step in designing robust and reproducible bioluminescence assays. While the presence of magnesium is non-negotiable for the luciferase reaction, the use of ATP disodium salt offers the optimal combination of solubility, stability, and experimental flexibility. By ensuring an adequate concentration of magnesium ions in the reaction buffer, researchers can achieve high sensitivity and reliable quantification of ATP, leading to high-quality data in their cell-based and biochemical assays.

cross-validation of results with ATP dipotassium and disodium

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical and cellular research, Adenosine 5'-triphosphate (ATP) is a ubiquitous and critical reagent. As the primary energy currency of the cell, it is a key substrate in a vast array of enzymatic reactions and signaling pathways. ATP is commercially available as various salts, with the dipotassium (B57713) (K₂ATP) and disodium (B8443419) (Na₂ATP) forms being the most common. The choice between these two salts is not merely a matter of preference but can have significant implications for experimental outcomes. This guide provides a comprehensive comparison of ATP dipotassium and disodium salts, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

While both salts serve the primary function of delivering ATP, their differing cationic components lead to subtle but important differences in their physicochemical properties. These properties can influence solution preparation, stability, and interaction with biological systems.

PropertyThis compound SaltATP Disodium Salt
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃C₁₀H₁₄N₅Na₂O₁₃P₃
Molecular Weight ~583.4 g/mol (anhydrous)~551.1 g/mol (anhydrous)
Solubility in Water 50 mg/mL, yielding a clear, colorless solution50 mg/mL, yielding a clear, colorless solution[1]
pH of Aqueous Solution For maximum stability, store as a frozen solution at pH 3.5 to 6.8Mildly acidic, approximately pH 3.5[1]
Storage (Solid) -20°C-20°C
Storage (Solution) Frozen at -20°C or -80°C. Neutral pH solutions are stable for at least a year when frozen[2]Frozen at -20°C or -80°C. Aqueous solutions are stable for months when stored frozen[1][2]
Purity (Typical) ≥92% (HPLC)≥99% (HPLC)[1]

Performance in Key Experimental Systems

The choice between this compound and disodium can be critical in assays where cation concentrations are a significant factor. Here, we delve into specific applications and the rationale for selecting one salt over the other.

Kinase Assays and ATP-Dependent Enzymes

Many enzymes, particularly kinases and ATPases, have specific requirements for monovalent cations. The Na⁺/K⁺-ATPase is a classic example where the balance of sodium and potassium ions is crucial for its activity.

  • Na⁺/K⁺-ATPase: Research has shown that K⁺ can decrease the affinity of Na⁺/K⁺-ATPase for ATP, an effect that is competitively antagonized by Na⁺. This suggests that in studies involving this enzyme, the choice and concentration of the ATP counter-ion are critical experimental parameters.

  • General Kinase Assays: While many kinase assays are robust to the choice of ATP salt, it is crucial to consider the specific enzyme's properties. If an enzyme is known to be sensitive to Na⁺ or K⁺ concentrations, the selection of the ATP salt should be made to either mimic physiological conditions or to optimize enzyme activity.

Luciferase-Based ATP Assays

Luciferase assays are widely used to quantify ATP levels as a measure of cell viability and cytotoxicity. In this context, the purity and consistency of the ATP standard are paramount.

In Vitro Transcription

In vitro transcription systems are used to synthesize RNA from a DNA template. These reactions require a precise mixture of nucleotides, salts, and enzymes.

  • Common Practice: Commercially available in vitro transcription kits and nucleotide solutions often provide the sodium salts of ATP, CTP, GTP, and UTP[3][4]. The buffer systems for these reactions typically contain potassium ions from other components. This highlights the importance of the overall ionic environment of the reaction rather than just the counter-ion of the ATP.

Inflammasome Activation

Extracellular ATP is a well-known danger signal that can activate the NLRP3 inflammasome, a key component of the innate immune system. This activation is mediated by the P2X7 receptor and is associated with a significant efflux of intracellular potassium ions.

  • Cationic Environment: The activation of the NLRP3 inflammasome by ATP leads to a decrease in intracellular K⁺ concentration, which is a critical trigger for inflammasome assembly[5]. While studies often do not specify the ATP salt used, the focus on K⁺ efflux suggests that the extracellular cation composition can influence the signaling cascade. Researchers may choose a specific salt to control for the background levels of Na⁺ and K⁺.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative protocols for a luciferase-based ATP assay and the preparation of an ATP stock solution for cell culture.

Protocol 1: Luciferase-Based ATP Assay for Cell Viability

This protocol is adapted from standard luciferase assay protocols and is suitable for use in a 96-well plate format.

Materials:

  • ATP disodium salt (for standard curve)

  • Luciferase Assay Reagent (containing luciferase and D-luciferin)

  • Cultured cells in 96-well opaque plates

  • Phosphate-buffered saline (PBS)

  • Luminometer

Procedure:

  • Preparation of ATP Standard Curve:

    • Prepare a 10 mM stock solution of ATP disodium salt in sterile water.

    • Perform serial dilutions in PBS to obtain a range of concentrations from 10 µM to 1 nM.

    • Add 100 µL of each standard to empty wells of the 96-well plate.

  • Sample Preparation:

    • Culture cells in a 96-well opaque plate at the desired density.

    • After experimental treatment, allow the plate to equilibrate to room temperature for 10 minutes.

  • Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well containing standards and cell samples.

    • Mix well by gentle shaking for 2 minutes to induce cell lysis.

    • Measure the luminescence using a luminometer. The integration time will depend on the instrument's sensitivity.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no ATP).

    • Plot the luminescence values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the ATP concentration in the cell samples by interpolating their luminescence values on the standard curve.

Protocol 2: Preparation of ATP Stock Solution for Cell Culture

This protocol describes the preparation of a sterile, pH-adjusted ATP solution suitable for treating cells in culture, for example, in inflammasome activation experiments.

Materials:

  • ATP disodium or dipotassium salt

  • Sterile, nuclease-free water

  • 1 M NaOH or 1 M KOH (sterile)

  • pH meter or pH strips

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolving ATP:

    • In a sterile environment (e.g., a laminar flow hood), dissolve the desired amount of ATP salt in sterile, nuclease-free water to achieve a high concentration stock (e.g., 100 mM). ATP solutions are acidic, so it's important to perform this in a chemical-resistant tube.

  • pH Adjustment:

    • While monitoring the pH with a calibrated pH meter or sterile pH strips, slowly add small increments of sterile 1 M NaOH (if using ATP disodium) or 1 M KOH (if using this compound) until the pH reaches 7.2-7.4. It is advisable to keep the solution on ice during this process to minimize degradation.

  • Sterilization:

    • Sterilize the pH-adjusted ATP solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage:

    • Aliquot the sterile ATP solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizing the Concepts

To further clarify the information presented, the following diagrams illustrate a key signaling pathway involving ATP, a typical experimental workflow, and the decision-making process for choosing between the two ATP salts.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R Binds K_efflux K+ Efflux P2X7R->K_efflux NLRP3_activation NLRP3 Inflammasome Activation K_efflux->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b Experimental_Workflow start Start: Cell Seeding treatment Experimental Treatment start->treatment lysis Cell Lysis & ATP Release treatment->lysis reagent Add Luciferase Reagent lysis->reagent measure Measure Luminescence reagent->measure analysis Data Analysis measure->analysis end End: Determine ATP Concentration analysis->end ATP_Salt_Choice start Start: Choose ATP Salt assay_type What is the assay type? start->assay_type kinase Kinase/ATPase Assay assay_type->kinase luciferase Luciferase Assay assay_type->luciferase ivt In Vitro Transcription assay_type->ivt inflammasome Inflammasome Activation assay_type->inflammasome cation_sensitive Is the enzyme Na+/K+ sensitive? kinase->cation_sensitive use_disodium Use Disodium Salt (recommended for standards) luciferase->use_disodium use_sodium_ntps Use Sodium Salts of NTPs (common practice) ivt->use_sodium_ntps consider_cations Consider extracellular cation concentration inflammasome->consider_cations use_specific Use specific salt to match conditions cation_sensitive->use_specific Yes either Either salt is likely suitable cation_sensitive->either No

References

A Comparative Guide to the Use of ATP Dipotassium and ATP Disodium Salts in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt and ATP disodium (B8443419) salt to inform experimental design and data interpretation.

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of biological processes. In the laboratory, ATP is a critical reagent in numerous assays, including kinase activity assays, ATPase functional studies, and cell-based proliferation and cytotoxicity assays. ATP is commercially available as various salt forms, most commonly as a dipotassium (K₂ATP) or disodium (Na₂ATP) salt. While often used interchangeably, the choice of the counter-ion can have significant implications for experimental outcomes due to the distinct physiological roles and biochemical effects of potassium (K⁺) and sodium (Na⁺) ions. This guide provides a comparative overview of these two ATP salts, supported by physicochemical data and relevant experimental contexts.

Data Presentation: Physicochemical Properties

A direct comparison of the fundamental properties of ATP dipotassium and ATP disodium salts is essential for accurate solution preparation and experimental consistency. The following table summarizes these key characteristics.

PropertyThis compound Salt HydrateATP Disodium Salt Hydrate
Molecular Formula C₁₀H₁₄K₂N₅O₁₃P₃ · xH₂OC₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O
Molecular Weight (anhydrous) 583.36 g/mol 551.14 g/mol [1]
CAS Number 42373-41-1987-65-5[1]
Solubility in Water 50 mg/mL50 mg/mL to 100 mM (55.11 mg/mL)[2]
Storage Temperature -20°C-20°C[1]
Purity (Typical) ≥92% (HPLC)≥99% (HPLC)[1]
Performance Comparison in Biological Systems

Na⁺/K⁺-ATPase: The most prominent example of differential cation effects is the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining cellular membrane potential.[3][4] This enzyme exhibits an absolute requirement for both Na⁺ and K⁺ ions to function, with ATP hydrolysis being tightly coupled to the transport of three Na⁺ ions out of the cell and two K⁺ ions into the cell.[4] In this context, the choice of ATP salt and the overall ionic composition of the assay buffer are critical. For instance, studies on the thermal denaturation of Na⁺/K⁺-ATPase have shown that both cations stabilize the enzyme, with K⁺ being a more effective stabilizer than Na⁺.[5]

Peptide Formation: Research into prebiotic chemistry has demonstrated that K⁺ ions are significantly more effective than Na⁺ ions at promoting the salt-induced formation of peptides from amino acids in aqueous solutions.[5] This suggests that the choice of cation can influence the thermodynamics and kinetics of fundamental biochemical reactions.

General Considerations for Kinase Assays: Most generic kinase assay protocols do not specify a preference for K₂ATP or Na₂ATP. However, given that intracellular K⁺ concentrations are substantially higher than Na⁺ concentrations, using K₂ATP may provide a more physiologically relevant context for some cellular assays. Conversely, Na₂ATP is widely used and validated in many commercially available kinase assay kits. The key consideration for researchers is to maintain consistency in the chosen ATP salt form throughout a study to ensure data comparability.

The following table illustrates a hypothetical comparison of kinetic parameters for a generic kinase, demonstrating how such data would be presented if available.

ParameterThis compound SaltATP Disodium SaltEnzyme System
Km (ATP) Data Not AvailableData Not AvailableGeneric Kinase
Vmax Data Not AvailableData Not AvailableGeneric Kinase
Enzyme Stability Potentially HigherPotentially Lowere.g., Na⁺/K⁺-ATPase

Experimental Protocols

Below are detailed methodologies for key experiments where the choice of ATP salt is relevant. These protocols are based on standard published methods and can be adapted for a direct comparison of K₂ATP and Na₂ATP.

In Vitro ATPase Activity Assay

This protocol is adapted from a general method for measuring the activity of purified ATPases by quantifying the release of inorganic phosphate (B84403) (Pi).[6]

Objective: To determine the rate of ATP hydrolysis by a purified ATPase enzyme using either K₂ATP or Na₂ATP.

Materials:

  • Purified ATPase enzyme

  • This compound Salt (e.g., Sigma-Aldrich A8937) or ATP Disodium Salt (e.g., Sigma-Aldrich A2383)

  • Assay Buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)

  • 100 mM MgCl₂

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Phosphate standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ATP Stock Solution: Prepare a 100 mM stock solution of either K₂ATP or Na₂ATP in 200 mM Tris Base. Do not adjust the pH. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Reaction Setup:

    • For a 50 µL reaction, combine the following in a microcentrifuge tube on ice:

      • 10 µL of 5x Assay Buffer

      • 5 µL of purified ATPase at the desired concentration

      • ddH₂O to a final volume of 45 µL

    • Prepare a negative control with buffer instead of the enzyme.

  • Initiation of Reaction:

    • Prepare a 1:1 mixture of 100 mM MgCl₂ and 100 mM ATP stock solution.

    • To start the reaction, add 5 µL of the Mg-ATP mixture to each reaction tube.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 45, 60 minutes), remove a 5 µL aliquot from the reaction and transfer it to a well of a 96-well plate containing a stop solution (e.g., 200 µL of 0.5 M HCl) to quench the reaction.

  • Phosphate Detection:

    • Add the phosphate detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).

    • Create a standard curve using the phosphate standards.

    • Calculate the concentration of Pi released at each time point and determine the initial reaction velocity.

    • Compare the reaction velocities obtained with K₂ATP and Na₂ATP.

In Vitro Kinase Activity Assay (Mobility Shift Assay)

This protocol is based on a mobility shift assay format, which measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[7]

Objective: To compare the efficiency of a purified kinase using K₂ATP versus Na₂ATP.

Materials:

  • Purified kinase

  • Fluorescently labeled peptide substrate

  • This compound Salt or ATP Disodium Salt

  • Kinase Assay Buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.05% CHAPS, 0.5 mM DTT)

  • Stop Solution (e.g., 100 mM HEPES pH 7.5, 20 mM EDTA)

  • Microfluidic capillary electrophoresis system (e.g., Caliper LabChip)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of K₂ATP and Na₂ATP in water and adjust the pH to 7.5.

    • Dilute the kinase and peptide substrate in Kinase Assay Buffer to the desired working concentrations.

  • Reaction Setup (in a 384-well plate):

    • Add 5 µL of the enzyme solution to each well.

    • Add 5 µL of a substrate mix containing the peptide substrate and either K₂ATP or Na₂ATP at a concentration near the Km for ATP for the specific kinase.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate conversion.

  • Stopping the Reaction:

    • Add 5 µL of Stop Solution to each well to chelate the Mg²⁺ and halt the kinase activity.

  • Data Acquisition:

    • Analyze the samples using a microfluidic capillary electrophoresis system, which separates the phosphorylated product from the unphosphorylated substrate based on changes in charge and mobility.

  • Data Analysis:

    • The system's software calculates the percentage of substrate conversion.

    • Compare the substrate conversion rates for reactions performed with K₂ATP versus Na₂ATP. To determine kinetic parameters (Km and Vmax), the assay should be repeated with a range of ATP concentrations for both salt forms.

Mandatory Visualizations

Diagram 1: Experimental Workflow for ATPase Activity Assay

ATPase_Workflow Workflow for Comparative ATPase Activity Assay prep Prepare Reagents (Enzyme, Buffers, K₂ATP/Na₂ATP) setup Set up Reaction Mix (Enzyme + Buffer) prep->setup start Initiate Reaction (Add Mg-ATP) setup->start incubate Incubate at 37°C start->incubate sample Take Aliquots at Time Points incubate->sample stop Quench Reaction (Add to Stop Solution) sample->stop detect Add Pi Detection Reagent stop->detect read Measure Absorbance detect->read analyze Calculate Pi Released (Compare K₂ATP vs. Na₂ATP) read->analyze NaK_ATPase_Cycle The Na⁺/K⁺-ATPase Pump Cycle cluster_inside Intracellular cluster_outside Extracellular E1_ATP E1-ATP (high Na⁺ affinity) E1_ATP_3Na E1-ATP-(Na⁺)₃ E1_ATP->E1_ATP_3Na 3 Na⁺ bind E1P_3Na E1~P-(Na⁺)₃ E1_ATP_3Na->E1P_3Na ATP Hydrolysis (ADP released) E2P_3Na E2-P-(Na⁺)₃ E1P_3Na->E2P_3Na Conformational Change E2P E2-P (high K⁺ affinity) E2P_3Na->E2P 3 Na⁺ released E2P_2K E2-P-(K⁺)₂ E2P->E2P_2K 2 K⁺ bind E2_2K E2-(K⁺)₂ E2P_2K->E2_2K Dephosphorylation (Pi released) E1_ATP_K E1-ATP (releases K⁺) E2_2K->E1_ATP_K Conformational Change, ATP binds E1_ATP_K->E1_ATP 2 K⁺ released

References

analytical methods for confirming ATP dipotassium concentration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methods for confirming the concentration of adenosine (B11128) triphosphate (ATP) dipotassium (B57713) salt is essential for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Bioluminescence Assay, Capillary Electrophoresis (CE), and direct UV-Vis Spectrophotometry. The performance of each method is supported by experimental data, and detailed protocols are provided to ensure reproducibility.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining ATP dipotassium salt concentration depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the four methods.

ParameterHPLC-UVBioluminescence AssayCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Enzymatic reaction using firefly luciferase, where light emission is proportional to ATP concentration.Separation of ions based on their electrophoretic mobility in an electric field.Measurement of UV absorbance at a specific wavelength, based on Beer-Lambert law.
Linearity Range 0.2 - 10 µM[1]Typically 1 nM - 1 µM (can vary by kit)Broad range, dependent on specific method; generally in the low µM to mM range for nucleotides.Dependent on spectrophotometer; generally in the µM to mM range.
Limit of Detection (LOD) ~0.05 µM[1]As low as 0.1 nM[2]Can reach nM levels with concentration techniques[3]~1 µM
Limit of Quantification (LOQ) ~0.2 µM[1]Varies by kit, typically in the low nM rangeVaries, typically in the low µM range for direct injection.~5 µM
Accuracy (Recovery) 97.8% - 110.5%[1]High, but can be affected by matrix effects and interfering compounds.High, but can be influenced by matrix components affecting electrophoretic mobility.Good for pure samples; highly susceptible to interference from other UV-absorbing molecules.
Precision (RSD) <5%<10%<5%<2% for pure samples
Analysis Time 5 - 15 minutes per sample< 10 minutes per sample5 - 20 minutes per sample< 1 minute per sample
Selectivity High (separates ATP from other nucleotides)High (specific enzymatic reaction)Very High (excellent resolution of closely related compounds)Low (any compound absorbing at the same wavelength will interfere)
Instrumentation HPLC system with UV detectorLuminometerCapillary Electrophoresis systemUV-Vis Spectrophotometer

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly suitable for the simultaneous quantification of ATP and its degradation products (ADP, AMP).

Materials:

  • This compound salt standard

  • Mobile phase: 50 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 6.8 with potassium hydroxide)[1]

  • Ultrapure water

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound salt in ultrapure water. Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.2 µM to 10 µM)[1].

  • Sample Preparation: Dissolve the this compound salt sample in the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: 50 mM potassium phosphate buffer (pH 6.8)[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 259 nm

  • Analysis: Inject the standards and samples into the HPLC system. Identify the ATP peak based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the ATP standards against their known concentrations. Determine the concentration of ATP in the samples from this calibration curve.

Bioluminescence Assay

This highly sensitive method is based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.

Materials:

  • This compound salt standard

  • Bioluminescence assay kit (containing luciferase, luciferin (B1168401), and a suitable buffer)

  • Luminometer

  • Opaque-walled microplates

Procedure:

  • Reagent Preparation: Reconstitute the luciferase and luciferin reagents according to the kit manufacturer's instructions. This often involves dissolving the lyophilized powders in the provided assay buffer.

  • Standard Preparation: Prepare an ATP stock solution in ultrapure water. Create a series of calibration standards by serially diluting the stock solution in the assay buffer. The concentration range should be appropriate for the assay's sensitivity (e.g., 1 nM to 1 µM).

  • Sample Preparation: Dissolve the this compound salt sample in the assay buffer to a concentration within the linear range of the assay.

  • Assay Protocol:

    • Pipette a specific volume of the sample or standard into the wells of an opaque microplate.

    • Add the reconstituted luciferase-luciferin reagent to each well.

    • Incubate the plate for a short period (e.g., 2-10 minutes) at room temperature to allow the enzymatic reaction to stabilize.

  • Measurement: Measure the luminescence (in Relative Light Units, RLU) of each well using a luminometer.

  • Quantification: Construct a calibration curve by plotting the RLU of the ATP standards against their concentrations. Determine the concentration of ATP in the samples from this curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is suitable for the analysis of charged molecules like ATP.

Materials:

  • This compound salt standard

  • Background Electrolyte (BGE): e.g., 50 mM borate (B1201080) buffer (pH 9.2)

  • Fused-silica capillary

  • Capillary Electrophoresis system with a UV detector

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing it sequentially with 1 M NaOH, ultrapure water, and the BGE.

  • Standard Preparation: Prepare a stock solution of this compound salt in ultrapure water. Prepare calibration standards by diluting the stock solution with the BGE.

  • Sample Preparation: Dissolve the this compound salt sample in the BGE to a concentration within the expected linear range.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, e.g., 50 µm internal diameter, 50 cm total length.

    • BGE: 50 mM borate buffer (pH 9.2).

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Separation Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV detection at 259 nm.

  • Analysis: Inject the standards and samples. The negatively charged ATP will migrate towards the anode.

  • Quantification: Create a calibration curve by plotting the peak area of the ATP standards against their concentrations. Use this curve to determine the concentration of ATP in the samples.

UV-Vis Spectrophotometry

This is a simple and rapid method for the quantification of ATP in pure solutions.

Materials:

  • This compound salt standard

  • Buffer: e.g., 100 mM phosphate buffer (pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound salt in the phosphate buffer. Create a series of calibration standards by diluting the stock solution with the same buffer.

  • Sample Preparation: Dissolve the this compound salt sample in the phosphate buffer.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 259 nm.

    • Use the phosphate buffer to blank the instrument.

    • Measure the absorbance of each standard and sample.

  • Quantification:

    • Using a Calibration Curve: Plot the absorbance of the standards against their known concentrations. Determine the concentration of the sample from the calibration curve.

    • Using the Beer-Lambert Law: Calculate the concentration using the equation A = εbc, where:

      • A is the absorbance.

      • ε is the molar extinction coefficient of ATP at 259 nm and pH 7.0 (15,400 M⁻¹cm⁻¹).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration in M.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard ATP Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detector UV Detector (259 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Concentration Concentration Determination Chromatogram->Concentration Calibration->Concentration

Caption: HPLC-UV Experimental Workflow.

Bioluminescence_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Data Standard ATP Standard Preparation Plate Pipette into Microplate Standard->Plate Sample Sample Preparation Sample->Plate Reagent Reagent Preparation Reagent->Plate Incubate Incubate Plate->Incubate Luminometer Measure Luminescence Incubate->Luminometer Calibration Calibration Curve Luminometer->Calibration Concentration Concentration Determination Luminometer->Concentration Calibration->Concentration

Caption: Bioluminescence Assay Workflow.

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard ATP Standard Preparation CE_System CE System Standard->CE_System Sample Sample Preparation Sample->CE_System BGE Buffer (BGE) Preparation BGE->CE_System Detector UV Detector (259 nm) CE_System->Detector Electropherogram Electropherogram Detector->Electropherogram Calibration Calibration Curve Electropherogram->Calibration Concentration Concentration Determination Electropherogram->Concentration Calibration->Concentration

Caption: Capillary Electrophoresis Workflow.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Quantification Standard ATP Standard Preparation Spectrophotometer Measure Absorbance at 259 nm Standard->Spectrophotometer Sample Sample Preparation Sample->Spectrophotometer Buffer Buffer Preparation Buffer->Spectrophotometer Calibration Calibration Curve or Beer's Law Spectrophotometer->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: UV-Vis Spectrophotometry Workflow.

References

Safety Operating Guide

Proper Disposal of ATP Dipotassium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt is a common reagent in molecular biology and biochemistry laboratories. While generally considered non-hazardous, proper disposal is crucial to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of ATP dipotassium salt.

Immediate Safety and Handling Precautions

Before handling this compound salt, it is essential to review the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse mouth with water and consult a physician.[2]

For spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][3]

Disposal Procedures for this compound Salt

The appropriate disposal method for this compound salt depends on its concentration, the presence of other chemicals, and local regulations.

Aqueous Solutions of this compound Salt

For small quantities of low-concentration aqueous solutions of this compound salt that do not contain other hazardous materials, drain disposal is often permissible.[4][5]

Experimental Protocol for Drain Disposal:

  • Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH range of 5.5 to 9.5.[4][5]

  • Dilution: Dilute the solution with copious amounts of water. A general guideline is to dilute to less than 20% concentration.[5]

  • Disposal: Slowly pour the diluted solution down the sanitary sewer, followed by a significant water flush.

  • Record Keeping: Maintain a log of all chemical disposals, including the date, chemical name, quantity, and disposal method.

Solid this compound Salt and Contaminated Materials

Solid this compound salt and materials grossly contaminated with it should not be disposed of in the regular trash.

Experimental Protocol for Solid Waste Disposal:

  • Collection: Collect solid this compound salt waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name ("this compound salt"), concentration (if applicable), and hazard information.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal contractor.[6][7]

Empty containers that held this compound salt should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[8] After thorough cleaning, the defaced empty container may be disposed of in the regular trash.[9]

Key Disposal Parameters

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 9.5[4][5]
Concentration for Drain Disposal < 20% aqueous solution[5]
Disposal of Solids Licensed chemical waste disposal[6][7]
Empty Container Rinsing Triple rinse with appropriate solvent[8]

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound salt.

ATP_Disposal_Workflow start Start: this compound Salt Waste is_solution Is the waste an aqueous solution? start->is_solution is_hazardous Does the solution contain other hazardous chemicals? is_solution->is_hazardous Yes hazardous_waste Collect in a labeled container for pickup by a licensed waste disposal contractor. is_solution->hazardous_waste No (Solid Waste) check_ph Is the pH between 5.5 and 9.5? is_hazardous->check_ph No is_hazardous->hazardous_waste Yes check_concentration Is the concentration low (e.g., <20%)? check_ph->check_concentration Yes neutralize Neutralize the solution. check_ph->neutralize No drain_disposal Dilute with copious amounts of water and pour down the sanitary sewer. check_concentration->drain_disposal Yes check_concentration->hazardous_waste No end End drain_disposal->end hazardous_waste->end neutralize->check_concentration

Caption: Decision workflow for the proper disposal of this compound salt.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATP Dipotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

ATP dipotassium salt is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound salt in its powdered form.

PPE CategoryRequired EquipmentSpecifications
Respiratory Protection Dust maskType N95 (US) or equivalent[1]
Eye Protection Safety glasses or eyeshieldsConforming to EN166 (EU) or NIOSH (US) standards[2]
Hand Protection Chemical-resistant glovesInspected before use[2]
Body Protection Laboratory coat or complete suitTo protect against chemical splashes[2]

Operational Protocol: From Receipt to Application

A systematic approach to handling this compound salt is crucial for safety and experimental accuracy.

Workflow for Safe Handling of this compound Salt cluster_prep Preparation cluster_sol Solution Preparation cluster_disposal Disposal A Receiving and Storage Store at -20°C in a dry, well-ventilated area. B Donning PPE N95 mask, safety glasses, gloves, lab coat. A->B Before Handling C Weighing Handle in a well-ventilated area or chemical hood to avoid dust formation. B->C Proceed to Weigh D Dissolving Soluble in water (50 mg/mL). C->D After Weighing G Waste Collection Collect unused solid and contaminated materials in a labeled, sealed container. C->G After Use E pH Adjustment For maximum stability, adjust pH to 3.5-6.8. D->E For Stability F Storage of Solution Store frozen for long-term stability. E->F For Storage H Decontamination Clean work surfaces and equipment thoroughly. G->H After Collection I Final Disposal Consult licensed disposal company. Do not empty into drains. H->I Final Step

Workflow for Safe Handling of this compound Salt

Step-by-Step Experimental Protocol:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the powdered this compound salt at -20°C in a dry, well-ventilated place.[2]

  • Personal Protective Equipment (PPE): Before handling the powder, put on all required PPE as detailed in the table above.

  • Weighing and Handling:

    • Conduct all weighing and handling of the powdered form in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[2]

    • Avoid the formation of dust and aerosols.[2]

  • Solution Preparation:

    • This compound salt is soluble in water up to 50 mg/mL.[1]

    • For maximum stability of the solution, the pH should be maintained between 3.5 and 6.8.[1]

    • Store prepared solutions frozen.[1]

  • Post-Handling:

    • Wash hands thoroughly after handling.[2]

    • Clean all work surfaces and equipment to prevent cross-contamination.

First Aid Measures

In case of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Disposal Plan

Proper disposal of this compound salt and its containers is critical to prevent environmental contamination.

Waste Handling and Disposal:

  • Solid Waste:

    • Collect surplus and non-recyclable solid this compound salt in a suitable, closed container labeled for chemical waste.[2]

    • One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Alternatively, offer the waste to a licensed disposal company.[2]

  • Contaminated Materials:

    • Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laboratory and institutional guidelines.[2]

    • Contaminated packaging should be disposed of as unused product.[2]

  • Environmental Precautions:

    • Prevent the product from entering drains.[2]

By adhering to these safety protocols and operational procedures, researchers can minimize risks and ensure the safe and effective use of this compound salt in their work. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。